2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
Description
BenchChem offers high-quality 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-(3-chloro-2-fluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZRFYYOQSQCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245623-52-2 | |
| Record name | 2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride CAS number
An In-depth Technical Guide to (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, a specialized chiral building block with significant applications in pharmaceutical research and development. This document details the compound's chemical identity, physicochemical properties, a representative synthetic pathway, and robust analytical methodologies for quality control. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as an essential resource for professionals engaged in the synthesis and application of complex chemical intermediates.
Compound Identification and Physicochemical Properties
(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a halogenated phenylalaninol derivative. The specific stereochemistry at the C2 position, combined with the chloro and fluoro substitutions on the phenyl ring, makes it a valuable and highly specific intermediate in the synthesis of complex molecular targets. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API), making such building blocks critical in modern drug design.[1][2]
Table 1: Core Physicochemical and Identification Data
| Parameter | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol;hydrochloride | BLDpharm |
| CAS Number | 1391506-22-1 | BLDpharm[3] |
| Molecular Formula | C₈H₁₀Cl₂FNO | BLDpharm |
| Molecular Weight | 226.08 g/mol | Smolecule[4] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)N.Cl | - |
| Physical Form | Solid | - |
| Storage | Keep in dark place, inert atmosphere, room temperature | - |
Synthesis and Stereochemical Integrity
The synthesis of chiral 1,2-amino alcohols such as this compound requires a strategy that precisely controls stereochemistry. A common and effective method is the asymmetric transfer hydrogenation of a corresponding α-amino ketone precursor.[5] This approach is favored for its operational simplicity and high enantioselectivity, often utilizing well-defined ruthenium catalysts.
The causality behind this choice lies in the catalyst's ability to create a chiral environment for the hydrogenation reaction. The catalyst, bearing a chiral ligand, preferentially directs the hydride transfer to one face of the prochiral ketone, yielding one enantiomer in high excess. The subsequent removal of protecting groups and formation of the hydrochloride salt affords the final product.
Caption: Representative synthetic workflow for stereoselective synthesis.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of this intermediate is paramount for its use in drug development. A multi-faceted analytical approach is required for a comprehensive Certificate of Analysis (CoA).[6]
Caption: A multi-technique workflow for quality control validation.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to quantify the main compound and separate it from potential process-related impurities or degradation products.
-
Objective: To determine the purity of the hydrochloride salt by area percentage.
-
Rationale: A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar, aromatic compounds. A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved from the main analyte peak.
-
Methodology:
-
System: HPLC or UPLC system with UV detector.[6]
-
Column: C18, 2.5-5 µm, e.g., 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Acceptance Criteria: Purity (main peak area %) ≥ 98.0%. Individual impurity ≤ 0.2%.
-
Protocol: Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance provides unambiguous structural confirmation by mapping the chemical environment of protons.
-
Objective: To confirm that the chemical structure of the sample is consistent with (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride.
-
Methodology:
-
Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (DMSO-d₆), as the hydrochloride salt is soluble in these polar solvents.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation: The resulting spectrum should exhibit characteristic signals corresponding to:
-
Aromatic Protons: Complex multiplets in the aromatic region (~7.0-7.8 ppm), with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
Methine Proton (CH-N): A multiplet adjacent to the amino and alcohol groups.
-
Methylene Protons (CH₂-O): Diastereotopic protons adjacent to the chiral center, appearing as distinct multiplets.
-
The integration of these signals should correspond to the number of protons in each environment.
-
-
Applications in Drug Development
(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride serves as a high-value intermediate, not typically an active ingredient itself. Its utility stems from the unique combination of structural features:
-
Chiral Core: The (S)-amino alcohol moiety is a privileged scaffold found in numerous biologically active molecules, including beta-blockers, agonists for various receptors, and enzyme inhibitors.
-
Halogenation: The chloro and fluoro substituents are strategically placed to modulate the electronic and steric properties of the molecule. Fluorine, in particular, is often incorporated to improve metabolic stability, enhance binding affinity, and alter lipophilicity, which are critical aspects of drug candidate optimization.[1]
-
Reactive Handles: The primary amine and primary alcohol groups provide versatile points for synthetic elaboration, allowing for the construction of more complex drug candidates through amide bond formation, etherification, or other standard transformations.
This intermediate is primarily utilized in the synthesis of APIs targeting a range of therapeutic areas, including the central nervous system and cardiovascular diseases.[7]
References
-
MySkinRecipes. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. Available from: [Link]
-
Chemsrc. CAS#:1391376-63-8 | (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride. Available from: [Link]
-
Chemspace. (2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride. Available from: [Link]
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available from: [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (S)-2-Amino-2-(3-fluorophenyl)ethanol. PubChem Compound Summary. Available from: [Link]
-
National Center for Biotechnology Information. 2-Amino-1-chloroethanol. PubChem Compound Summary. Available from: [Link]
-
Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences. Available from: [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1391506-22-1|(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethanol hydrochloride|BLD Pharm [bldpharm.com]
- 4. Buy (S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL [smolecule.com]
- 5. scihorizon.com [scihorizon.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride [myskinrecipes.com]
An In-depth Technical Guide to 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Hydrochloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific data for the 3-chloro-2-fluorophenyl isomer, this guide synthesizes information from closely related and commercially available isomers to present a holistic understanding of its chemical properties, synthesis, and potential applications. The primary focus is on providing a robust scientific foundation for researchers working with substituted phenylethanolamine compounds. This document adheres to the principles of scientific integrity, providing detailed methodologies and citing authoritative sources to support its claims.
Introduction
Substituted phenylethanolamines are a critical class of compounds in pharmaceutical sciences, forming the structural core of many therapeutic agents that interact with adrenergic, dopaminergic, and serotonergic receptors. The precise arrangement of substituents on the phenyl ring dictates the molecule's pharmacological activity, selectivity, and metabolic stability. 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride represents a specific isomeric configuration within this class, with potential applications as a key intermediate in the synthesis of novel therapeutics. This guide will delve into the molecular characteristics, synthesis, and analytical considerations for this compound and its isomers.
Molecular and Physicochemical Properties
Core Molecular Attributes
The molecular structure of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is characterized by a phenyl ring substituted with a chloro and a fluoro group at the 3 and 2 positions, respectively, and an aminoethanol side chain. The hydrochloride salt is formed by the protonation of the primary amine.
| Property | Value | Source |
| Molecular Formula | C8H10Cl2FNO | Calculated |
| Molecular Weight | 226.07 g/mol | [1][2] |
| IUPAC Name | 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride | N/A |
| Canonical SMILES | C1=CC(=C(C(=C1)C(CO)N)Cl)F.Cl | N/A |
| CAS Number | Not available | N/A |
Note: The IUPAC name and SMILES string are for the specific, non-commercially documented isomer. Properties of closely related isomers are cited.
Physicochemical Data of Related Isomers
The following table summarizes key physicochemical data for commercially available isomers of 2-Amino-2-(chlorofluorophenyl)ethan-1-ol hydrochloride. This data serves as a valuable proxy for estimating the properties of the 3-chloro-2-fluorophenyl isomer.
| Isomer | Molecular Weight ( g/mol ) | CAS Number | Purity | Storage Conditions |
| (S)-2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol HCl | 226.07 | Not available | >95% | N/A |
| (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol HCl | 226.08 | 2055576-85-5 | >99% | Refer to MSDS |
| 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol HCl | 226.0755 | 1427380-48-0 | 95% | Inert atmosphere, 2-8°C |
| 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol HCl | 226.07 | 1354954-03-2 | Min. 95% | N/A |
Synthesis and Methodologies
The synthesis of chiral amino alcohols like 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol typically involves the asymmetric reduction of a corresponding α-amino ketone precursor. This transformation is a cornerstone of pharmaceutical manufacturing, and various methodologies have been developed to achieve high enantioselectivity.
General Synthetic Pathway
A common synthetic route begins with the appropriately substituted acetophenone, which undergoes bromination followed by amination to yield the α-amino ketone. Subsequent asymmetric reduction of the ketone functionality affords the desired chiral amino alcohol.
Caption: Generalized synthetic workflow for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a robust and scalable method for the synthesis of chiral amino alcohols. The following protocol is a representative example based on established methodologies for related substrates.[3]
Objective: To synthesize (R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol via asymmetric transfer hydrogenation of 2-amino-1-(3-chloro-2-fluorophenyl)ethanone hydrochloride.
Materials:
-
2-Amino-1-(3-chloro-2-fluorophenyl)ethanone hydrochloride
-
Methanol (MeOH)
-
Formic acid/Triethylamine (HCOOH/TEA) azeotrope (5:2)
-
Ruthenium-based catalyst (e.g., (R,R)-Ts-DENEB)
-
Ammonium hydroxide (NH4OH)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Charge a 3-neck round-bottom flask with 2-amino-1-(3-chloro-2-fluorophenyl)ethanone hydrochloride (1.0 eq) and methanol (10 volumes).
-
Add the ruthenium catalyst (0.1-0.2 mol%) and the formic acid/triethylamine azeotrope (1 volume).
-
Stir the reaction mixture at 60-65°C under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC until complete conversion of the starting material is observed (typically 18-24 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding ammonium hydroxide (1 volume) and water (5 volumes) and stir for 20 minutes.
-
Filter the resulting precipitate and rinse with MTBE.
-
The collected solid is the desired chiral amino alcohol, which can be further purified by recrystallization if necessary.
-
The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.
Causality of Experimental Choices:
-
Methanol as Solvent: Provides good solubility for the reactants and is compatible with the reaction conditions.
-
Formic Acid/Triethylamine Azeotrope: Serves as the hydrogen source for the reduction.
-
Ruthenium Catalyst: A highly efficient and enantioselective catalyst for the reduction of ketones.
-
Ammonium Hydroxide Quench: Neutralizes the acidic reaction mixture and facilitates the precipitation of the product.
Applications in Drug Development
Substituted phenylethanolamines are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). The specific isomer, (S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride, is noted as an intermediate in the development of drugs targeting the central nervous system.[4] These compounds often serve as precursors for molecules that modulate neurotransmitter receptors.
Caption: Role as a key intermediate in pharmaceutical synthesis.
Analytical Characterization
The structural elucidation and purity assessment of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride and its isomers are typically performed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate enantiomers using a chiral stationary phase.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, including the positions of the substituents on the phenyl ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyl, amine, and C-Cl/C-F bonds.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is not available, the safety precautions for related isomers should be strictly followed. These compounds are generally considered hazardous.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Hazard Statements for Related Isomers:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a valuable, albeit not widely documented, chiral building block with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its expected properties, synthesis, and applications by drawing on data from its commercially available isomers. The methodologies and analytical techniques described herein provide a solid foundation for researchers and drug development professionals working with this class of compounds. As with any chemical research, it is imperative to adhere to strict safety protocols and to validate all experimental results with appropriate analytical characterization.
References
-
2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride. Lead Sciences. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone HCl Salts. SciHorizon. [Link]
-
(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. MySkinRecipes. [Link]
Sources
Navigating the Physicochemical Landscape of Novel Phenylpropanolamines: A Technical Guide to 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
Executive Summary
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and manufacturability. This guide focuses on a novel phenylpropanolamine derivative, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. A thorough review of publicly accessible chemical databases and literature reveals a notable absence of specific experimental data for this compound. This document, therefore, serves a dual purpose: first, to present a comparative analysis of structurally related analogs to establish a predictive baseline for its physicochemical properties, and second, to provide a comprehensive, field-proven framework for its de novo synthesis and rigorous characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.
Introduction: The Significance of Halogenated Phenylpropanolamines
Phenylpropanolamine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring is a common medicinal chemistry strategy to modulate key properties including metabolic stability, receptor binding affinity, and bioavailability. The specific regio- and stereochemistry of these substitutions can have profound effects on the molecule's three-dimensional conformation and its interactions with biological targets. The title compound, with its 3-chloro and 2-fluoro substitution pattern, represents a unique combination of electronic and steric influences that warrants detailed investigation.
Analog Landscape Analysis: Predicting Properties Through Structural Similarity
While direct data for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is unavailable, an examination of its close structural analogs provides valuable insights into its likely properties. The following table summarizes key data for related compounds, highlighting the impact of varying substitution patterns on the phenyl ring.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinctions from Target Compound |
| (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol HCl[1][2] | 2055576-85-5 | C₈H₁₀Cl₂FNO | 226.08 | Isomeric fluoro position (5-fluoro vs. 2-fluoro) |
| (S)-2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol HCl[3] | Not Available | C₈H₁₀Cl₂FNO | 226.07 | Isomeric chloro and fluoro positions |
| (S)-2-Amino-2-(3-chlorophenyl)ethanol[4] | 663611-73-2 | C₈H₁₀ClNO | 171.62 | Lacks the 2-fluoro substituent |
| 2-Amino-1-(3-chloro-phenyl)-ethanol HCl[5] | Not Available | C₈H₁₁Cl₂NO | Not specified | Ketone at position 1 instead of hydroxyl |
Based on this analog data, we can extrapolate a set of predicted properties for the target compound:
-
Molecular Formula: C₈H₁₀Cl₂FNO
-
Molecular Weight: Approximately 226.08 g/mol
-
Physical Form: Likely a crystalline solid at room temperature, typical of small molecule hydrochloride salts.
-
Solubility: Expected to exhibit aqueous solubility due to the hydrochloride salt form, though the halogenated phenyl ring will contribute to lipophilicity. The precise solubility will be highly dependent on the crystalline form.
-
Melting Point: Phenylpropanolamine hydrochlorides often have melting points in the range of 150-250 °C. The specific value will be a key indicator of purity and crystal lattice energy.
Proposed Synthetic and Characterization Workflow
The following sections outline a comprehensive plan to synthesize and characterize 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. This workflow is designed to be a self-validating system, where each step provides data that confirms the success of the previous one.
Proposed Synthesis
A common and effective method for synthesizing phenylpropanolamines is through the reduction of an alpha-amino ketone precursor. This precursor can be synthesized from the corresponding substituted bromoketone.
Diagram: Proposed Synthetic Workflow
Caption: A multi-step workflow from synthesis to final salt isolation.
Structural Verification
Following synthesis and purification, a suite of analytical techniques must be employed to unequivocally confirm the structure of the free base and its hydrochloride salt.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the carbon skeleton. | Signals corresponding to the aromatic protons (with splitting patterns influenced by Cl and F), the benzylic methine proton, the methylene protons adjacent to the hydroxyl group, and the amine/hydroxyl protons (which may be exchangeable). |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the aromatic carbons (with C-F coupling), the benzylic carbon bearing the amino group, and the carbon bearing the hydroxyl group. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or doublet (depending on coupling to adjacent protons) in the characteristic range for an aryl fluoride. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the free base (C₈H₉ClFNO). High-resolution MS would provide further confirmation of the elemental composition. |
| FTIR Spectroscopy | To identify key functional groups. | Characteristic stretches for O-H (alcohol), N-H (amine), C-H (aromatic and aliphatic), and C-Cl/C-F bonds. |
| Elemental Analysis | To determine the elemental composition (%C, H, N). | The experimental percentages should match the theoretical values for the hydrochloride salt (C₈H₁₀Cl₂FNO) within an acceptable margin of error (e.g., ±0.4%). |
Physicochemical Characterization of the Hydrochloride Salt
Once the structure is confirmed, the solid-state properties of the hydrochloride salt must be thoroughly investigated. These properties are critical for formulation development, stability assessment, and regulatory filings.
Diagram: Physicochemical Characterization Workflow
Caption: A logical workflow for comprehensive solid-state characterization.
1. X-Ray Powder Diffraction (XRPD)
-
Causality: XRPD is the definitive technique for determining the long-range molecular order of a solid. A crystalline material will produce a unique pattern of sharp peaks (reflections), while an amorphous material will produce a broad halo. This is the first and most crucial step to understand the nature of the solid form.
-
Protocol:
-
Gently pack approximately 5-10 mg of the powder into a zero-background sample holder.
-
Acquire data using a Cu Kα radiation source.
-
Scan over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or a broad halo (amorphous).
-
2. Differential Scanning Calorimetry (DSC)
-
Causality: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to detect other thermal events like glass transitions or polymorphic transformations.
-
Protocol:
-
Accurately weigh 3-5 mg of the sample into a non-hermetic aluminum pan.
-
Place an empty, sealed pan on the reference side.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melt (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The melting point is determined as the onset or peak of the endothermic event.
-
3. Thermogravimetric Analysis (TGA)
-
Causality: TGA measures the change in mass of a sample as a function of temperature. This is essential for determining the amount of residual solvent or water in the sample and assessing its thermal decomposition temperature.
-
Protocol:
-
Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Analyze the resulting curve for mass loss steps. A mass loss prior to decomposition typically corresponds to the loss of volatiles.
-
4. Dynamic Vapor Sorption (DVS)
-
Causality: DVS measures the affinity of a solid material for water vapor, quantifying its hygroscopicity. This is a critical parameter as water uptake can affect crystal structure, stability, flowability, and dissolution rate.
-
Protocol:
-
Place approximately 10 mg of the sample on the DVS microbalance.
-
Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.
-
Execute a sorption-desorption cycle: increase the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0% RH.
-
The change in mass at each RH step is recorded to generate a sorption isotherm, which reveals the extent and reversibility of water uptake.
-
Conclusion and Forward Outlook
While experimental data for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is not currently in the public domain, a robust scientific framework allows for its systematic and thorough characterization. By leveraging data from structural analogs, we can form a reasonable hypothesis of its core properties. More importantly, the detailed experimental workflow provided in this guide offers a clear and validated pathway for its synthesis and comprehensive physicochemical analysis. The execution of these protocols will generate the critical data package required to understand the behavior of this new chemical entity, thereby enabling its advancement in the drug development pipeline.
References
A comprehensive list of references for general laboratory techniques and principles can be found in standard pharmaceutical science textbooks. The following links are to the chemical supplier and database pages referenced in the analog analysis.
-
PubChem. 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride.[Link]
-
PubChem. (3-Chloro-2-fluorophenyl)methanamine.[Link]
-
PubChem. 3-Chloro-2-fluorobenzamide.[Link]
- Google Patents.Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
American Elements. (S)-2-Amino-2-(3-chlorophenyl)ethanol.[Link]
Sources
An In-depth Technical Guide to the Solubility of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride in Organic Solvents
This guide provides a comprehensive framework for understanding and determining the solubility of the specialized pharmaceutical intermediate, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the physicochemical principles governing solubility and presents a robust, field-proven methodology for its empirical determination, ensuring both scientific integrity and practical applicability.
Compound Profile and Theoretical Solubility Considerations
1.1. Molecular Structure and Physicochemical Properties
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a substituted phenylethanolamine derivative. Its structure is characterized by a chiral center, a primary alcohol, and a primary amine, which is protonated to form a hydrochloride salt. The phenyl ring is substituted with both a chlorine and a fluorine atom, contributing to the molecule's steric and electronic properties.
While specific experimental data for this exact compound is not broadly published, we can infer its behavior by analyzing its structural components and data from similar molecules.
Table 1: Key Physicochemical Characteristics (Inferred and Actual)
| Property | Value / Inferred Characteristic | Significance for Solubility |
|---|---|---|
| Molecular Formula | C₈H₁₁Cl₂FNO | - |
| Molecular Weight | 224.09 g/mol | Influences mass-based solubility measurements. |
| Form | Hydrochloride Salt | The ionic nature of the salt form significantly increases polarity and favors solubility in polar solvents.[1][2] |
| Key Functional Groups | Amine (protonated), Hydroxyl, Phenyl, Chloro, Fluoro | The amine and hydroxyl groups are polar and capable of hydrogen bonding. The substituted phenyl ring adds significant non-polar character. |
| Expected Polarity | Polar | The hydrochloride salt and hydroxyl group dominate the molecule's overall polarity, suggesting higher solubility in polar solvents.[1][3] |
1.2. The Principle of "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] For dissolution to occur, the energy of solute-solvent interactions must overcome the solute's lattice energy and the solvent's self-association energy.
For 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be highly effective. Their ability to form hydrogen bonds and engage in ion-dipole interactions can effectively solvate both the ammonium cation and the chloride anion, as well as the hydroxyl group.[3][4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess large dipole moments and can solvate the ammonium cation. However, their ability to solvate the chloride anion is weaker compared to protic solvents. Moderate to high solubility is anticipated.
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the ionic salt and polar functional groups. Therefore, the solubility is expected to be very low.[1] The non-polar, substituted phenyl ring will have some affinity for these solvents, but it is insufficient to overcome the high lattice energy of the salt.
A Systematic Approach to Experimental Solubility Determination
Given the lack of publicly available quantitative data, an empirical determination is necessary. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method .[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[5][7]
2.1. Solvent Selection Strategy
A logical approach to solvent screening involves selecting a diverse set of representative solvents that span a range of polarities and hydrogen bonding capabilities.
Table 2: Recommended Solvents for Initial Screening
| Class | Solvent | Rationale |
|---|---|---|
| Polar Protic | Water | Universal polar reference. |
| Methanol (MeOH) | Polar protic, common in synthesis and purification. | |
| Ethanol (EtOH) | Slightly less polar than MeOH, widely used. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High polarity, excellent dissolving power for many APIs.[5] |
| Acetonitrile (ACN) | Medium polarity, common mobile phase in HPLC analysis. | |
| Acetone | Medium polarity, useful for crystallization. | |
| Low Polarity | Dichloromethane (DCM) | Can dissolve some less polar salts. |
| Toluene | Aromatic, non-polar. |
| | Hexane | Aliphatic, very non-polar reference. |
2.2. Diagram of Solvent Selection Logic
The choice of solvents should follow a logical progression from the most likely to the least likely candidates based on the compound's structure.
Caption: Logical flow for selecting appropriate solubility solvents.
Gold-Standard Protocol: Isothermal Shake-Flask Method
This protocol describes a rigorous, self-validating system for determining the equilibrium solubility of the target compound. The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is achieved.[5][7]
3.1. Detailed Experimental Workflow
-
Preparation: Add an excess amount of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride to a series of vials, ensuring a visible amount of solid material will remain undissolved. Causality: The presence of excess solid is mandatory to ensure the final solution is truly saturated at equilibrium.[7]
-
Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into its respective vial.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a controlled temperature (e.g., 25°C). Agitate the vials at a consistent rate (e.g., 300 RPM) for a predetermined period. Trustworthiness: An equilibration time of 24 to 72 hours is typically sufficient for most compounds to reach a stable concentration plateau.[7][8] A kinetic study (sampling at 4, 8, 16, and 24 hours) should be performed initially to validate the minimum required equilibration time.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Causality: Filtration is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[9]
-
Data Expression: Express the solubility in standard units, such as mg/mL or g/100mL.
3.2. Diagram of the Shake-Flask Experimental Workflow
Caption: Step-by-step workflow for the shake-flask solubility protocol.
Summary and Concluding Remarks
The solubility of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a critical parameter for its effective use in pharmaceutical development. Due to its hydrochloride salt form, it is predicted to have high solubility in polar protic solvents, moderate-to-high solubility in polar aprotic solvents, and poor solubility in non-polar organic solvents.
This guide provides the theoretical foundation and a detailed, authoritative experimental protocol—the isothermal shake-flask method—to empower researchers to generate reliable and reproducible solubility data. Adherence to this methodology will ensure the acquisition of high-quality data essential for informed decisions in process development, formulation, and preclinical studies.
References
-
Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]
-
Su, Y., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]
-
Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent. [Link]
-
YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?[Link]
-
Ràfols Llach, C. (2017). Solubility determination of salts. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. caymanchem.com [caymanchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ub.edu [ub.edu]
- 7. quora.com [quora.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
Navigating the Chemical Landscape of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Hydrochloride Analogues: A Technical Guide for Drug Discovery
Introduction: The Therapeutic Potential of Substituted Phenylethanolamines
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of endogenous neurotransmitters and synthetic drugs that modulate adrenergic and serotonergic pathways.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of pharmacological activity, offering a powerful tool for the development of novel therapeutics. This in-depth technical guide focuses on the structural analogues of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, a chiral amino alcohol with significant potential for interacting with key biological targets.
This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the synthesis, characterization, and biological evaluation of this intriguing class of compounds. We will delve into the causal relationships behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative scientific literature.
I. Strategic Synthesis of Chiral Halogenated Phenylethanolamines
The synthesis of enantiomerically pure 2-amino-2-phenylethanolamines is a critical challenge, as stereochemistry often dictates biological activity.[2] The primary approaches to obtaining the desired stereoisomer of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol and its analogues fall into two main categories: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to create a single enantiomer directly, offering an elegant and often more efficient route than resolution. Key strategies include the use of chiral catalysts and auxiliaries.
-
Asymmetric Reduction of α-Amino Ketones: A prevalent method involves the stereoselective reduction of a corresponding α-amino ketone precursor. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric transfer hydrogenation. Ruthenium-based catalysts, in particular, have shown exceptional efficacy in converting unprotected α-amino ketone HCl salts to their corresponding chiral 1,2-amino alcohols with high yields and excellent enantioselectivities.[3]
-
Reductive Coupling of Aldehydes and Imines: A newer approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[4] This method allows for the modular synthesis of chiral β-amino alcohols by forming the carbon-carbon bond and establishing two adjacent chiral centers in a controlled manner.[4]
Chiral Resolution: Separating Enantiomeric Pairs
When a racemic mixture is synthesized, chiral resolution becomes necessary to isolate the individual enantiomers.
-
Diastereomeric Salt Formation: This classical technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form diastereomeric salts.[5] These salts possess different physical properties, most notably solubility, allowing for their separation through fractional crystallization.[6] The desired enantiomer is then liberated from the separated salt by treatment with a base.[6]
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.
II. Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for the synthesis and resolution of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride analogues, based on established procedures for similar compounds.
Representative Asymmetric Synthesis via Catalytic Reduction
Objective: To synthesize (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol from 2-amino-1-(3-chloro-2-fluorophenyl)ethan-1-one hydrochloride.
Protocol:
-
Reaction Setup: In a three-neck round-bottom flask, suspend 2-amino-1-(3-chloro-2-fluorophenyl)ethan-1-one hydrochloride (1.0 eq) in methanol (10 volumes).
-
Catalyst Addition: Add a chiral ruthenium catalyst (e.g., a Ru-TsDPEN complex, 0.1-0.5 mol%) and a formic acid/triethylamine (5:2) mixture (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at 60-65 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by HPLC.
-
Workup: Upon completion, cool the reaction to room temperature and neutralize with aqueous ammonia.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired enantiomerically enriched amino alcohol.
-
Salt Formation: Dissolve the purified amino alcohol in a suitable solvent (e.g., diethyl ether) and bubble with HCl gas or add a solution of HCl in ether to precipitate the hydrochloride salt. Filter and dry the solid to obtain the final product.
Chiral Resolution using (+)-Tartaric Acid
Objective: To resolve racemic 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol.
Protocol:
-
Salt Formation: Dissolve racemic 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (1.0 eq) in a minimal amount of hot methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in hot methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add a 10% aqueous sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification and Salt Formation: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched free amine. The hydrochloride salt can be formed as described in the previous protocol.
-
Analysis: Determine the enantiomeric excess of the resolved amine by chiral HPLC.
III. Structural Characterization: Ensuring Identity and Purity
The unambiguous characterization of synthesized analogues is paramount for establishing structure-activity relationships. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol HCl |
| ¹H NMR | To determine the proton environment of the molecule. | Signals corresponding to the aromatic protons (with splitting patterns influenced by the chloro and fluoro substituents), the methine proton adjacent to the hydroxyl and amino groups, and the methylene protons of the ethanolamine backbone. |
| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the aromatic carbons (with C-F and C-Cl couplings), the carbinol carbon, and the aminomethyl carbon. |
| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A singlet or a doublet (depending on coupling to nearby protons) in the characteristic region for aryl fluorides. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorptions for O-H, N-H, C-H, and C-halogen bonds. |
| Chiral HPLC | To determine the enantiomeric purity. | Separation of the two enantiomers into distinct peaks, allowing for the calculation of enantiomeric excess. |
IV. Structure-Activity Relationships (SAR): Decoding the Halogen Effect
The pharmacological profile of phenylethanolamine analogues is highly sensitive to the nature and position of substituents on the phenyl ring. For halogenated analogues, several key SAR principles have been observed:
-
Position of Halogenation: Studies on halogenated phenylethanolamines have shown that the position of the halogen atoms significantly influences their activity at adrenergic receptors. For instance, 2,5-dihalogenated phenylethanolamines have been found to be more potent β-adrenoceptor blockers than their 2,4-dihalogenated counterparts.[7] Conversely, 3,4-dihalogenation often leads to weaker β-adrenolytic effects.[7] The specific 3-chloro-2-fluoro substitution pattern of the parent compound suggests a complex interplay of steric and electronic effects that warrants detailed investigation.
-
Nature of the Halogen: The type of halogen (F, Cl, Br, I) also plays a crucial role. The high electronegativity and small size of fluorine can lead to unique interactions with biological targets, including the formation of hydrogen bonds. Chlorine, being larger and less electronegative, will have different steric and electronic contributions.
-
Stereochemistry: The stereochemistry at the benzylic carbon is critical for receptor interaction. For many phenylethanolamines, one enantiomer exhibits significantly higher affinity and/or efficacy at a particular receptor subtype compared to its mirror image.[2]
V. Biological Evaluation: A Funnel for Lead Identification
A systematic approach to biological evaluation is essential to characterize the pharmacological profile of novel analogues and identify promising lead compounds.
Primary Screening: Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
General Protocol for Adrenergic Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂, β₃).
-
Assay Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁, [³H]-rauwolscine for α₂, [¹²⁵I]-cyanopindolol for β) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Secondary Screening: Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream cellular response following receptor activation or inhibition.
-
cAMP Assays: For Gs-coupled receptors (like β-adrenergic receptors) and Gi-coupled receptors (like α₂-adrenergic receptors), measuring the intracellular levels of cyclic AMP (cAMP) is a common functional readout. Agonists of Gs-coupled receptors will increase cAMP levels, while agonists of Gi-coupled receptors will decrease them.
-
Calcium Flux Assays: For Gq-coupled receptors (like α₁-adrenergic receptors), activation leads to an increase in intracellular calcium levels, which can be measured using fluorescent calcium indicators.
In Vivo Models
Promising candidates from in vitro screening can be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and potential side effects in a whole-organism context.
VI. Visualization of Key Concepts
General Workflow for Synthesis and Evaluation
Caption: Principle of chiral resolution via diastereomeric salt formation.
VII. Conclusion and Future Directions
The structural framework of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride offers a rich platform for the design of novel, potent, and selective ligands for adrenergic and other receptors. By systematically exploring the structure-activity relationships of its analogues, particularly with respect to the positioning and nature of halogen substituents, researchers can uncover new therapeutic agents with improved efficacy and safety profiles. The integration of modern asymmetric synthesis techniques with robust biological screening cascades, as outlined in this guide, provides a clear and efficient pathway for the discovery and development of the next generation of phenylethanolamine-based drugs.
References
-
Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]
-
Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. [Link]
-
Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]
-
MySkinRecipes. (n.d.). (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. Retrieved from MySkinRecipes. [Link]
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from SciHorizon. [Link]
-
Wikipedia. (n.d.). Phenylethanolamine. Retrieved from Wikipedia. [Link]
-
Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from Diva-Portal.org. [Link]
-
Quora. (2024). tartaric acid instead of (+) tartic acid? Couldn't find any experiments using it to achieve (+)-phenylethylamine, I'm assuming its not possible, but I wanted a scientific answer as to why.. Retrieved from Quora. [Link]
-
ResearchGate. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Retrieved from ResearchGate. [Link]
-
PubMed. (1985). High affinity non-beta-adrenoceptor binding of beta-adrenergic ligands. Retrieved from PubMed. [Link]
-
PubMed Central. (2018). Strategies for chiral separation: from racemate to enantiomer. Retrieved from PubMed Central. [Link]
-
PubMed Central. (2022). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Retrieved from PubMed Central. [Link]
-
PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved from PubMed. [Link]
-
PubChem. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol. Retrieved from PubChem. [Link]
-
Semantic Scholar. (2015). Enantioselective Synthesis of ò-amino acids: A Review. Retrieved from Semantic Scholar. [Link]
-
PubMed. (2013). The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors. Retrieved from PubMed. [Link]
-
ResearchGate. (2022). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β 2,2 -amino Acid Derivatives. Retrieved from ResearchGate. [Link]
-
PubMed. (1991). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Retrieved from PubMed. [Link]
-
PubMed Central. (2016). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. Retrieved from PubMed Central. [Link]
-
PubMed. (1988). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Retrieved from PubMed. [Link]
-
PubMed Central. (1978). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. Retrieved from PubMed Central. [Link]
-
PubMed. (1999). Potent and selective human beta(3)-adrenergic receptor antagonists. Retrieved from PubMed. [Link]
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from PubMed Central. [Link]
-
SpectraBase. (n.d.). 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scihorizon.com [scihorizon.com]
- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Chiral 2-Amino-2-Phenylethanol Derivatives
Foreword: The Architectural Significance of Chiral β-Amino Alcohols
In the landscape of modern drug discovery and fine chemical synthesis, the 1,2-amino alcohol moiety, particularly the chiral 2-amino-2-phenylethanol framework, represents a cornerstone structural motif. These compounds are not merely synthetic intermediates; they are integral components of a vast array of biologically active molecules, including neurotransmitters, β-adrenergic blockers, and antiviral agents.[1] The precise three-dimensional arrangement of the amino and hydroxyl groups is fundamental to their interaction with biological targets like enzymes and receptors, making stereochemical control the most critical parameter in their synthesis.[2][3]
This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond a simple recitation of methods to provide a deeper understanding of the core strategies for achieving high enantiopurity. We will explore the causality behind methodological choices, present self-validating experimental protocols, and ground our discussion in authoritative literature.
Navigating the Synthetic Landscape: Core Strategies
The synthesis of enantiomerically pure compounds can be broadly approached through several distinct philosophies. For chiral 2-amino-2-phenylethanol derivatives, the most powerful and widely adopted strategies are asymmetric synthesis, the use of chiral auxiliaries, and biocatalysis.
Caption: Overview of primary synthetic routes.
The Direct Approach: Asymmetric Synthesis via Ketone Reduction
The most elegant and atom-economical route to chiral alcohols is the direct asymmetric reduction of a prochiral ketone. In our case, this involves the enantioselective reduction of an α-amino ketone or a suitable precursor.
Mechanistic Principle: The Power of Chiral Catalysis
Asymmetric reduction hinges on the use of a chiral catalyst that creates a diastereomeric transition state with the substrate. This energetic differentiation forces the reducing agent to attack the carbonyl face from a specific trajectory, leading to the preferential formation of one enantiomer.
Prominent catalytic systems include:
-
Oxazaborolidines (Corey-Bakshi-Shibata, CBS Reduction): These catalysts, derived from chiral amino acids, coordinate with both the borane reducing agent and the ketone's carbonyl oxygen. This rigid, chair-like transition state effectively shields one face of the ketone, directing hydride delivery with high enantioselectivity.[4][5]
-
Transition Metal Catalysts (Noyori-type Hydrogenation): Chiral phosphine ligands (e.g., BINAP) coordinated to a metal center (typically Ruthenium) create a chiral environment for transfer hydrogenation from sources like isopropanol or formic acid.[4] This method is particularly powerful for ketones capable of chelation.
Caption: Workflow for CBS-catalyzed reduction.
Field-Proven Protocol: Enantioselective Synthesis of (R)-2-Amino-1-phenylethanol
This protocol is adapted from a highly efficient method utilizing an oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone, followed by amination.[6] The initial enantioselective step produces a chiral chlorohydrin, a versatile intermediate.
Step A: Synthesis of (R)-2-Chloro-1-phenylethanol
-
System Preparation: Under an inert atmosphere (N₂ or Ar), charge a dry, three-neck flask equipped with a thermometer and an addition funnel with (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][7][8][9]oxazaborole (1.0 M in toluene, 0.05 eq.). Cool the solution to 0°C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃-SMe₂, 1.0 M, 0.6 eq.) via the addition funnel, maintaining the temperature below 5°C. Stir for 15 minutes.
-
Substrate Addition: Dissolve 2-chloroacetophenone (1.0 eq.) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the conversion by TLC or GC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2.0 eq.) at 0°C.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude (R)-2-chloro-1-phenylethanol can be purified by flash chromatography. Crucially, determine the enantiomeric excess (ee) at this stage using chiral HPLC. Expected ee is typically in the 93-97% range.[6][10]
Step B: Amination to (R)-2-Amino-1-phenylethanol
-
Reaction Setup: In a sealed pressure vessel, dissolve the chiral chlorohydrin from Step A in a solution of aqueous ammonium hydroxide (28-30%).
-
Reaction: Heat the mixture to 60-70°C and stir vigorously for 12-24 hours.
-
Isolation: Cool the reaction mixture, extract with a suitable organic solvent (e.g., dichloromethane), and dry the combined organic layers.
-
Final Product: After solvent removal, the resulting (R)-2-amino-1-phenylethanol can be recrystallized to yield a product with high chemical and optical purity.
| Method | Catalyst System | Reductant | Typical ee (%) | Reference |
| CBS Reduction | (R)-CBS catalyst | BH₃-SMe₂ | 93-97% | [6] |
| Noyori Hydrogenation | RuCl₂[(S)-BINAP]₂/diamine | Isopropanol | >98% | [6] |
The Indirect Route: Chiral Auxiliaries
When direct asymmetric catalysis is challenging, a chiral auxiliary offers a robust and reliable alternative. This strategy involves temporarily incorporating a chiral molecule into the substrate to create a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved and can often be recovered.[11]
Mechanistic Principle: Diastereoselective Control
The covalent attachment of an auxiliary, such as an Evans oxazolidinone or pseudoephedrine, creates a sterically defined environment around the reaction center.[11][] For example, in the alkylation of an N-acylated Evans oxazolidinone, the bulky substituent on the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered face. This results in a highly diastereoselective C-C bond formation.
Caption: General workflow using a chiral auxiliary.
Field-Proven Protocol: Asymmetric Synthesis via Pinanone Ketimine Template
This method achieves the asymmetric synthesis of (R)- or (S)-2-amino-2-phenylethanol by the addition of a chiral pinanone ketimine to paraformaldehyde, with optical purities often exceeding 97%.[7][9]
-
Template Formation: Prepare the chiral ketimine by reacting benzylamine with either (+)- or (-)-pinanone (derived from naturally available α-pinene).
-
Deprotonation: Treat the resulting pinanone ketimine with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) in an anhydrous solvent like THF to generate the corresponding aza-enolate.
-
Carbonyl Addition: Add a suspension of dry paraformaldehyde to the aza-enolate solution. The chiral pinanone backbone directs the addition to one face of the enolate, establishing the new stereocenter with high diastereoselectivity.
-
Hydrolysis and Isolation: Quench the reaction with an aqueous solution (e.g., saturated NH₄Cl). The subsequent workup and hydrolysis of the ketimine moiety (typically with mild acid) releases the chiral 2-amino-2-phenylethanol.
-
Purification: The final product is purified by crystallization or chromatography. The overall yield for the two steps is reported to be around 68%.[9]
The "Green" Frontier: Biocatalysis and Kinetic Resolution
Biocatalytic methods leverage the exquisite selectivity of enzymes to perform chiral transformations under mild, environmentally benign conditions.[13] For the synthesis of 2-amino-2-phenylethanol derivatives, two primary enzymatic strategies are employed: enantioselective reduction and kinetic resolution.
Mechanistic Principles
-
Enzymatic Reduction: Dehydrogenase enzymes, particularly those from microorganisms like Aromatoleum aromaticum, can reduce prochiral ketones to chiral alcohols with near-perfect enantioselectivity.[14] These reactions often use a cofactor like NADH, which can be regenerated in situ to make the process catalytic.
-
Kinetic Resolution: This technique starts with a racemic mixture of the amino alcohol. An enzyme, typically a lipase, is used to selectively acylate one enantiomer faster than the other.[15][16] At ~50% conversion, the reaction is stopped, yielding a mixture of the unreacted, enantiopure amino alcohol and the acylated, opposite enantiomer, which can be easily separated.
Field-Proven Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol
While this example resolves a simpler precursor, the principle is directly applicable to 2-amino-2-phenylethanol derivatives. This protocol uses a lipase to resolve racemic 1-phenylethanol.[15][16]
-
Reaction Setup: To a solution of racemic 1-phenylethanol (1.0 eq.) in an organic solvent (e.g., n-heptane), add an acylating agent such as vinyl acetate (0.5-0.6 eq.).
-
Enzyme Addition: Add an immobilized lipase, for instance, lipase B from Candida antarctica (Novozym 435) or lipase from Burkholderia cepacia.[16] Immobilization is key for catalyst stability and reusability.
-
Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-60°C). Monitor the reaction progress by GC or HPLC, tracking the consumption of the starting alcohol and the formation of the ester.
-
Termination and Separation: Stop the reaction when the conversion reaches approximately 50%. This is the critical step for achieving high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Workup: Filter off the immobilized enzyme (which can be washed and reused). The filtrate contains the unreacted (S)-1-phenylethanol and the (R)-1-phenylethyl acetate.
-
Purification: Separate the alcohol from the ester using column chromatography. The ester can then be hydrolyzed back to the (R)-alcohol if desired. This method routinely achieves enantiomeric excesses >99%.[15]
Conclusion: A Multi-faceted Approach to Stereocontrol
The synthesis of chiral 2-amino-2-phenylethanol derivatives is a mature field that offers multiple robust solutions to the challenge of stereocontrol. The choice of strategy—direct asymmetric reduction, diastereoselective control via a chiral auxiliary, or enzymatic resolution—depends on factors such as substrate compatibility, scalability, cost of reagents, and desired environmental impact. As a senior scientist, the key is to understand the mechanistic underpinnings of each approach to select and optimize the most effective pathway for delivering these critical chiral building blocks for pharmaceutical innovation.
References
-
Title: Asymmetric Synthesis IX: Stereocontrolled Synthesis of (R)-or-(S)-2-amino-2-phenylethanol Via Chiral Pinanone Ketimine Template Source: Synthetic Communications URL: [Link]
-
Title: Stereocontrolled Synthesis of (R)-or-(S)-2-amino-2-phenylethanol Via Chiral Pinanone Ketimine Template Source: Synthetic Communications URL: [Link]
-
Title: Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis Source: ChemBioChem URL: [Link]
-
Title: Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines Source: RSC Chemical Science URL: [Link]
-
Title: Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol Source: Organic Process Research & Development URL: [Link]
-
Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: Biomolecules (MDPI) URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Enantioselective reduction of ketones Source: Wikipedia URL: [Link]
-
Title: Chiral Amino Acids: Fueling Innovation in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]
-
Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades Source: ACS Catalysis URL: [Link]
-
Title: [Synthetic 2-amino alcohol derivatives as chiral auxiliaries] Source: Yakugaku Zasshi URL: [Link]
-
Title: Optically Active N-1-Phenylethyl Derivatives of (1R)-2Amino1- phenylethanol as Chiral Auxiliaries in the Enantioselective Addition of Diethylzinc to Arylaldehydes Source: Tetrahedron: Asymmetry URL: [Link]
-
Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum Source: Applied Microbiology and Biotechnology URL: [Link]
-
Title: Enantioselective Reduction of Ketones Source: University of Liverpool, Chem 304 Lecture Notes URL: [Link]
-
Title: Kinetic resolution of 1-phenylethanol as test reaction for the immobilized lipases Source: ResearchGate URL: [Link]
-
Title: Kinetic resolution of racemic phenylethanol with fused NOX and ADH. Source: ResearchGate URL: [Link]
-
Title: Two Efficient Enantioselective Syntheses of 2Amino1-phenylethanol Source: ResearchGate URL: [Link]
-
Title: [Advances in synthesis of 2-phenylethanol] Source: Sheng Wu Gong Cheng Xue Bao URL: [Link]
-
Title: Kinetic resolution of racemic 1-phenylethanol (rac-1) catalyzed by... Source: ResearchGate URL: [Link]
-
Title: The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol Source: Molecules (MDPI) URL: [Link]
-
Title: The Role of Chiral Amines in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]
-
Title: Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination Source: Molecules (MDPI) URL: [Link]
-
Title: De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087 Source: Microbial Cell Factories URL: [Link]
-
Title: Enantio- and diastereoselective synthesis of γ-amino alcohols Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids Source: Semantic Scholar URL: [Link]
-
Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades Source: ACS Catalysis (via PMC) URL: [Link]
-
Title: Diastereoselective Synthesis of Vicinal Amino Alcohols Source: ResearchGate URL: [Link]
-
Title: Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends Source: ResearchGate URL: [Link]
-
Title: The significance of chirality in contemporary drug discovery-a mini review Source: Future Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination Source: Chemical Science (RSC Publishing) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Spectroscopic Characterization of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a substituted phenylethanolamine derivative. As with many novel chemical entities in drug discovery and development, unequivocal structural confirmation is a critical prerequisite for further investigation. Spectroscopic analysis provides the foundational data for this confirmation, offering a detailed fingerprint of the molecule's atomic and electronic structure. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for its acquisition and interpretation. While publicly available spectra for this specific compound are scarce, this document serves as a predictive guide based on established principles of organic spectroscopy.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is the basis for predicting and interpreting spectroscopic data. The structure of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride presents several key features that will be reflected in its spectra: a substituted aromatic ring, a chiral center, and hydroxyl and ammonium functional groups.
Caption: Key functional groups of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Aromatic-H | 7.2 - 7.6 | m | 3H | |
| CH(NH₃⁺) | 4.5 - 4.8 | m | 1H | |
| CH₂OH | 3.8 - 4.2 | m | 2H | |
| OH | 5.0 - 5.5 | br s | 1H | |
| NH₃⁺ | 8.5 - 9.5 | br s | 3H |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (OH and NH₃⁺), whereas D₂O will exchange these protons for deuterium, causing their signals to disappear.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Spectral width: -2 to 12 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Interpretation Insights:
-
The aromatic region will likely show complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings.
-
The diastereotopic protons of the CH₂OH group will likely appear as a multiplet due to coupling with the adjacent chiral proton.
-
The broad singlets for the OH and NH₃⁺ protons are characteristic of exchangeable protons. Their chemical shifts can be highly dependent on concentration and temperature.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Key Feature |
| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 250 Hz) | Large C-F coupling constant |
| Aromatic C-Cl | 130 - 135 | |
| Aromatic C-H | 115 - 130 | |
| Aromatic C-C | 135 - 140 | Quaternary carbon |
| CH(NH₃⁺) | 55 - 60 | |
| CH₂OH | 60 - 65 |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire on the same NMR spectrometer.
-
Acquisition Parameters:
-
Acquisition mode: Proton-decoupled
-
Spectral width: 0 to 180 ppm
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds
-
-
Data Processing: Standard Fourier transform, phasing, and baseline correction.
Interpretation Insights:
-
The most downfield signal in the aromatic region will be the carbon directly attached to the highly electronegative fluorine atom, and it will exhibit a large one-bond coupling constant (¹JCF).
-
Other aromatic carbons will also show smaller C-F couplings.
-
The two aliphatic carbons will appear in the 55-65 ppm range.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3500 | Strong, broad |
| N-H stretch (ammonium) | 2800 - 3100 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |
| C-O stretch (alcohol) | 1000 - 1200 | Strong |
| C-F stretch | 1100 - 1300 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Interpretation Insights:
-
The most prominent features will be the broad O-H and N-H stretching bands in the high-wavenumber region.
-
The presence of strong absorptions in the fingerprint region corresponding to C-F and C-Cl stretches will be indicative of the halogen substitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ (free base) | 204.05 | Isotopic pattern for one chlorine atom (M+2 peak with ~33% intensity) |
| [M-H₂O+H]⁺ | 186.04 | Loss of water |
| [M-CH₂OH+H]⁺ | 173.02 | Cleavage of the C-C bond |
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition: Acquire the spectrum in positive ion mode.
Interpretation Insights:
-
The molecular ion of the free base ([M+H]⁺) should be observed.
-
The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature, resulting in an M+2 peak with roughly one-third the intensity of the M peak.
-
High-resolution mass spectrometry will allow for the determination of the elemental composition, confirming the molecular formula.
Caption: Predicted fragmentation in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, employing ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry, provides a self-validating system for its structural elucidation. Each technique offers complementary information that, when synthesized, allows for the unambiguous confirmation of the molecule's identity and purity. The predictive data and protocols outlined in this guide serve as a robust framework for researchers undertaking the characterization of this and structurally related compounds.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Waters Corporation. Mass Spectrometry. [Link]
A Researcher's Technical Guide to Sourcing 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Hydrochloride and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-(aryl)ethan-1-ol scaffolds are pivotal building blocks in medicinal chemistry, frequently serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). This guide focuses on the specific intermediate, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, a compound of interest due to the recognized impact of chloro- and fluoro-substituents on the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides an in-depth analysis of the commercial sourcing landscape for this compound and its structural isomers. Recognizing the challenges in procuring this exact substitution pattern, this guide presents a comprehensive strategy for researchers, encompassing the identification of commercially available analogs, pathways for custom synthesis, and rigorous protocols for quality control and verification of incoming materials.
Chemical Identity and Pharmaceutical Significance
The title compound, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, belongs to a class of phenylpropanolamine derivatives. The specific arrangement of substituents on the phenyl ring—a chlorine atom at position 3 and a fluorine atom at position 2—is critical for defining the molecule's three-dimensional structure and reactivity. These halogen atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
The inclusion of chlorine in drug molecules is a well-established strategy in pharmaceutical development, with over 250 FDA-approved chloro-containing drugs on the market.[1] Halogenation, in general, is a key tool for modulating the properties of lead compounds in drug discovery. This specific scaffold is therefore of high interest for the synthesis of novel therapeutics, potentially targeting areas like the central nervous system.[2]
Compound Details:
-
IUPAC Name: 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
-
Molecular Formula: C₈H₁₀Cl₂FNO
-
Molecular Weight: 226.08 g/mol
The Commercial Sourcing Landscape: Navigating Isomeric Complexity
A direct search for commercially available 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride reveals that it is not a common stock item. However, the market offers a variety of structural isomers that may serve as suitable alternatives or starting points for further synthesis. Researchers must pay close attention to the substitution pattern on the phenyl ring and the stereochemistry (e.g., (S) or (R) enantiomers) when sourcing these materials.
Below is a comparative table of related, commercially available compounds.
| Chemical Name | CAS Number | Molecular Formula | Known Supplier(s) | Purity | Notes |
| (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethanol hydrochloride | 2055576-85-5 | C₈H₁₀Cl₂FNO | SynHet, CLEARSYNTH | >99% | Useful research chemical for a range of applications.[3][4] |
| (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride | Not specified | C₈H₁₀Cl₂FNO | Smolecule | Not specified | Intended for research purposes only.[5] |
| 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride | 1427380-48-0 | C₈H₁₀Cl₂FNO | BLDpharm (via Lead Sciences) | 95% | Storage at 2-8°C recommended.[6] |
| (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol | 496856-52-1 | C₈H₉ClFNO | BLDpharm | Not specified | Primarily used as a pharmaceutical intermediate.[2][7] |
| (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethanol hydrochloride | 1391376-63-8 | C₈H₁₀Cl₂FNO | Fluorochem Ltd. | Not specified | For research purposes only.[8] |
| 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride | 1354954-03-2 | C₈H₁₀Cl₂FNO | Biosynth | Min. 95% | Described as a versatile small molecule scaffold.[9] |
A Practical Procurement Strategy for Researchers
Option A: Sourcing Commercially Available Isomers
For many research applications, a commercially available isomer may be a scientifically valid substitute. The choice depends on the specific structural requirements of the subsequent synthesis or biological assay. The suppliers listed in the table above, such as SynHet, BLDpharm, and Fluorochem, are established vendors for such specialized chemical intermediates.[3][6][10]
Option B: Custom Synthesis
When the precise 3-chloro-2-fluoro substitution pattern is non-negotiable, custom synthesis is the most viable path. Many chemical suppliers and contract research organizations (CROs) offer these services. The process involves providing the desired structure, purity specifications, and required quantity to the vendor, who will then develop a synthetic route and provide a quote.
The following diagram outlines the typical workflow for engaging a CRO or custom synthesis provider.
Caption: Workflow for a custom chemical synthesis project.
Mandatory Quality Control for Incoming Materials
Regardless of the sourcing method, it is imperative for the receiving laboratory to perform its own quality control to validate the identity and purity of the material. A supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification ensures the integrity of the research.[11]
Key Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities.[11]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and identity of the compound. The resulting spectrum should be consistent with the expected structure.[11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, providing further confirmation of its identity.
Standard Operating Protocol: HPLC Purity Verification
This protocol describes a general method for verifying the purity of a received batch of an amino-alcohol hydrochloride compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Degas both phases thoroughly before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the compound.
-
Dissolve in a suitable solvent (e.g., a water/acetonitrile mixture) to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
HPLC Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detector at a wavelength appropriate for the phenyl ring (e.g., 210 nm or 254 nm).[11]
-
Injection Volume: 5-10 µL.[11]
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes to ensure elution of all potential impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
The result should be ≥ 95%, or as specified by the supplier's CoA.[11]
-
Caption: Quality control workflow for incoming chemical reagents.
Safety, Handling, and Storage
Substituted amino-alcohol hydrochlorides are potent chemical compounds that require careful handling. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
-
General Hazards: These compounds are often harmful if swallowed, cause skin irritation, and can cause serious eye damage.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[13][14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.[12] Some suppliers recommend storage under an inert atmosphere at refrigerated temperatures (2-8°C).[6]
Conclusion
While 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is not a readily available stock chemical, its strategic importance in pharmaceutical research necessitates a clear procurement path. Researchers can successfully source the necessary building blocks for their work by either selecting a closely related, commercially available isomer or by engaging a qualified partner for custom synthesis. In all cases, rigorous in-house quality control is not merely a recommendation but a requirement for ensuring the validity and reproducibility of experimental outcomes.
References
- SynHet. (n.d.). (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hcl.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride Safety Data Sheet.
- Smolecule. (n.d.). (S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL.
- Thermo Fisher Scientific. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanol, 99%.
- CLEARSYNTH. (n.d.). (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol hydrochloride.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethanol hydrochloride.
- Lead Sciences. (n.d.). 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride.
- Sigma-Aldrich. (n.d.). (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE.
- MySkinRecipes. (n.d.). (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride.
- Fluorochem. (n.d.). 2-AMINO-1-(3-CHLORO-PHENYL)-ETHANOL HCL.
- CymitQuimica. (n.d.). 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride.
- Benchchem. (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide.
- CP Lab Chemicals. (n.d.). (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride, min 97%.
- BLD Pharm. (n.d.). 2061996-73-2|(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride.
- BLDpharm. (n.d.). 496856-52-1|(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol.
-
Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
- CymitQuimica. (n.d.). 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride [myskinrecipes.com]
- 3. (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hcl [synhet.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Buy (S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL [smolecule.com]
- 6. 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride - Lead Sciences [lead-sciences.com]
- 7. 496856-52-1|(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 8. 1391376-63-8・(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethanol hydrochloride・(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethanol hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 9. 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride [cymitquimica.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. fishersci.com [fishersci.com]
safety and handling of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
An In-depth Technical Guide to the Safe Handling of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
Section 1: Compound Identification and Profile
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a substituted phenylethanolamine derivative. Such compounds are common structural motifs in medicinal chemistry and are often investigated as intermediates in the synthesis of pharmacologically active molecules. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring and the hydrochloride salt form influence its physicochemical properties, including solubility, stability, and reactivity.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₀Cl₂FNO | [1] |
| Molecular Weight | 226.07 g/mol | [1][2] |
| Physical Form | Assumed to be a solid at room temperature. | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Section 2: Hazard Identification and Classification
A definitive GHS classification is not available. However, based on data from close structural analogues, a precautionary classification can be established. The ketone precursor, 2-Amino-1-(4-chloro-2-fluorophenyl)ethanone hydrochloride, is listed as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[3] A similar isomer, (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol, is known to cause serious eye irritation.
Therefore, it is prudent to handle this compound as, at a minimum, an irritant and a substance with potential for acute toxicity.
Anticipated GHS Classification
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | Category 2A (Predicted) | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity | Category 3 (Predicted) | H335: May cause respiratory irritation | GHS07 |
This classification is predictive and should be used for preliminary risk assessment. The toxicological properties have not been thoroughly investigated.[4]
Section 3: Engineering Controls and Risk Mitigation
The primary principle for handling any novel compound is the minimization of exposure. This is achieved through a hierarchy of controls, with engineering controls being the most critical.
Causality of Controls:
-
Chemical Fume Hood: The use of a certified chemical fume hood is mandatory for all manipulations of the solid compound and its solutions. This is to prevent inhalation of fine particulates or aerosols, which is a primary exposure route.[5] Halogenated aromatic compounds can carry unknown long-term health risks, making respiratory protection essential.
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]
-
Designated Work Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited. This practice contains potential contamination and simplifies cleanup procedures.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7] Their proximity is crucial for immediate decontamination in the event of accidental contact.
Section 4: Safe Handling Protocols and Personal Protective Equipment (PPE)
A self-validating protocol ensures that safety checks are integrated into the workflow. The choice of PPE is dictated by the predicted hazards of skin, eye, and respiratory irritation.[3]
Personal Protective Equipment (PPE) Specification
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, addressing the predicted serious eye irritation hazard (H319).[8] |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). | Provides a barrier against skin contact. Double-gloving is recommended when handling the pure solid.[7] |
| Skin/Body Protection | A buttoned lab coat and closed-toe shoes. | Prevents incidental skin contact and contamination of personal clothing.[8] |
| Respiratory Protection | Not required if handled exclusively within a fume hood. | A NIOSH-approved respirator may be necessary for spill clean-up outside of a hood.[5] |
Step-by-Step Protocol for Handling and Weighing
-
Preparation: Don all required PPE before entering the designated work area.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Material Transfer: Transport the sealed container of the compound from its storage location to the fume hood.
-
Weighing: Use an analytical balance inside the fume hood or a dedicated weighing enclosure. Use anti-static equipment if the powder is fine.
-
Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel.
-
Closure: Securely close the primary container immediately after dispensing.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid within the fume hood.
-
Cleanup: Clean the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe with a disposable towel. Dispose of all contaminated materials as hazardous waste.
-
Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[6]
Workflow for Safe Handling
Caption: Standard workflow for handling the solid compound.
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Accidental Release (Spill) Measures
The response to a spill depends on its size and location. The following protocol is for a small laboratory spill.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the powder from becoming airborne. Do NOT use a dry brush or compressed air.[3]
-
Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.[7]
Spill Response Decision Tree
Caption: Decision workflow for responding to a chemical spill.
Section 6: Storage and Disposal
Proper storage and disposal are crucial for maintaining laboratory safety and environmental compliance.
Storage Conditions:
-
Container: Store in the original, tightly sealed container.[8]
-
Environment: Keep in a cool, dry, and well-ventilated area.[6] Based on similar compounds, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended to prevent degradation.
-
Compatibility: Store away from strong oxidizing agents and incompatible materials.
Waste Disposal:
-
Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Procedure: Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][8] Do not dispose of down the drain or in general trash. Empty containers may retain product residue and can be dangerous.[9]
References
-
2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride. PubChem, National Center for Biotechnology Information.[Link]
Sources
- 1. Buy (S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL HCL [smolecule.com]
- 2. 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride [cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
A Technical Guide to the Therapeutic Potential of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Derivatives
Abstract: The 2-amino-2-phenylethan-1-ol scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant therapeutics. This whitepaper presents a forward-looking analysis of a novel derivative, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, a compound not yet extensively characterized in public literature. We provide a comprehensive framework for its investigation, postulating its primary potential as a modulator of G-protein coupled receptors (GPCRs), particularly adrenergic receptors. This guide details a strategic, multi-stage research program encompassing chemical synthesis and library development, a robust screening cascade for target identification, detailed protocols for in vitro pharmacological profiling, and a structured approach to lead optimization. The overarching goal is to equip drug development professionals with a scientifically rigorous roadmap to unlock the therapeutic promise of this novel chemical entity.
Section 1: The Scientific Rationale
The therapeutic potential of any new chemical entity is initially inferred from its structure. The core scaffold, 2-amino-1-phenylethanol, is a well-established pharmacophore known to interact with neurotransmitter systems.[1] Its derivatives have found applications as analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1] Notably, this structural class is renowned for its interaction with adrenergic receptors, with many derivatives developed as β2-adrenoceptor agonists for treating conditions like asthma and COPD.[2]
The defining features of the title compound are the halogen substitutions on the phenyl ring: a chlorine atom at the meta (3) position and a fluorine atom at the ortho (2) position. Halogenation is a powerful and widely used strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds.[3]
-
Modulation of Potency and Selectivity: Halogen atoms alter the electronic landscape of the molecule. The electron-withdrawing nature of chlorine and fluorine can influence pKa, hydrogen bonding capability, and dipole moments, which are critical for receptor-ligand interactions. Furthermore, the specific placement of these atoms can create unique steric and electronic interactions within a receptor's binding pocket, potentially leading to higher potency and selectivity for a specific receptor subtype.[4][5]
-
Improved Metabolic Stability: Aromatic C-H bonds are often sites of metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a halogen, particularly fluorine, can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[3]
-
Enhanced Binding through Halogen Bonds: Beyond simple steric and electronic effects, chlorine atoms can participate in "halogen bonding," a noncovalent interaction where the halogen acts as an electrophilic species (a Lewis acid) and interacts with an electron donor on the protein target.[6] This can provide an additional, stabilizing force in the ligand-receptor complex, enhancing binding affinity.
Based on this structural analysis, the primary hypothesis is that 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol and its derivatives are strong candidates for potent and selective modulators of GPCRs, with a high probability of activity at adrenergic receptors.
Section 2: Target Identification and Validation: A Strategic Screening Cascade
Identifying the specific biological target(s) of a novel compound is the foundational step in drug discovery. A hierarchical screening approach, or "cascade," ensures that resources are focused efficiently on the most promising interactions.
The interaction between a ligand and a GPCR is the first step in a signaling cascade that mediates a vast number of physiological processes.[7] Therefore, determining the binding affinity of a novel compound to a panel of GPCRs is a logical starting point.[7] A competitive radioligand binding assay is the gold standard for this initial screen due to its robustness and sensitivity.[8]
Experimental Workflow: Primary Screening Cascade
The proposed workflow is designed to move from broad, high-throughput screening to more specific, functional characterization.
Caption: High-level workflow for hit identification and validation.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol describes a self-validating system to determine the binding affinity (Ki) of a test compound for a target GPCR, for example, the human β2-adrenergic receptor.
-
Objective: To measure the ability of a test compound to displace a known high-affinity radioligand from the β2-adrenergic receptor.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Radioligand: [3H]-Dihydroalprenolol (a known β2 antagonist).
-
Test Compound: 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol derivative, dissolved in DMSO.
-
Non-specific binding control: Propranolol (a high-affinity, non-radioactive β2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Total Binding: Add cell membranes and [3H]-Dihydroalprenolol to designated wells.
-
Non-Specific Binding (NSB): Add cell membranes, [3H]-Dihydroalprenolol, and a high concentration of Propranolol (e.g., 10 µM). This determines the amount of radioligand that binds non-specifically to the membranes and filter.
-
Test Compound Wells: Add cell membranes, [3H]-Dihydroalprenolol, and serial dilutions of the test compound (e.g., from 10 pM to 100 µM).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[8]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Section 3: In Vitro Pharmacological Profiling
Once a compound demonstrates high affinity and selectivity for a target receptor, its functional activity must be determined. Does it activate the receptor (an agonist), block the receptor (an antagonist), or have no effect on its own but block the agonist (a neutral antagonist)?
For many GPCRs, including adrenergic receptors, ligand binding triggers a change in the intracellular concentration of second messengers, such as cyclic AMP (cAMP).[9][10] Gs-coupled receptors (like β-adrenergic receptors) increase cAMP levels, while Gi-coupled receptors (like α2-adrenergic receptors) decrease them. Measuring cAMP is therefore a direct functional readout of receptor activation.[10][11]
Detailed Protocol: cAMP Accumulation Assay (HTRF)
This protocol outlines a method to determine if a compound is an agonist or antagonist at a Gs-coupled receptor.
-
Objective: To measure the change in intracellular cAMP levels in response to the test compound.
-
Materials:
-
HEK293 cells expressing the target receptor (e.g., β2-adrenergic).
-
Assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Agonist control: Isoproterenol (a known β2 agonist).
-
Antagonist control: Propranolol.
-
Commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
-
-
Methodology (Agonist Mode):
-
Plate cells in a 384-well plate and allow them to adhere overnight.
-
Remove growth medium and add the test compound at various concentrations in assay medium.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and add the HTRF detection reagents as per the manufacturer's instructions.[11] The assay is based on competition between cellular cAMP and a labeled cAMP tracer for a specific antibody.
-
Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
-
Methodology (Antagonist Mode):
-
Follow the same initial steps.
-
Pre-incubate the cells with the test compound (at various concentrations) for a short period (e.g., 15 minutes).
-
Add a fixed concentration of a known agonist (e.g., the EC80 concentration of Isoproterenol) to all wells (except negative controls).[12]
-
Incubate and perform the HTRF detection steps as above. An antagonist will cause a dose-dependent decrease in the agonist-stimulated cAMP signal.
-
-
Data Presentation: The results of these pharmacological assays are best summarized in a structured table to allow for clear comparison between different derivatives.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Mode | Potency (EC50/IC50, nM) | Efficacy (% of Control Agonist) |
| Parent-001 | β2-AR | 150.3 | Agonist | 450.1 | 85% |
| Deriv-002 | β2-AR | 12.5 | Agonist | 35.2 | 98% |
| Deriv-003 | β2-AR | 25.1 | Antagonist | 75.8 (IC50) | N/A |
| Deriv-004 | α2A-AR | 8.9 | Antagonist | 22.4 (IC50) | N/A |
Table 1: Hypothetical pharmacological data for a series of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol derivatives. Data is illustrative.
Section 4: The Path Forward: Lead Optimization
The goal of lead optimization is to refine the structure of a promising "hit" compound to enhance its drug-like properties while maintaining or improving its potency and selectivity.[13] This is an iterative cycle of design, synthesis, and testing.[14][15]
Key parameters to optimize include:
-
Potency: Achieving the desired biological effect at a lower concentration.
-
Selectivity: Minimizing activity at off-target receptors to reduce potential side effects.
-
ADME Properties:
-
Absorption: How well the drug is absorbed into the bloodstream.
-
Distribution: Where the drug goes in the body.
-
Metabolism: How the drug is broken down by the body (metabolic stability).
-
Excretion: How the drug is eliminated from the body.
-
-
Physicochemical Properties: Improving solubility and permeability.[16]
The Lead Optimization Cycle
This iterative process is central to modern drug discovery.[15]
Caption: The iterative cycle of lead optimization in drug discovery.
By systematically modifying the core 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol structure—for example, by altering the amine substituent, modifying the hydroxyl group, or changing the halogenation pattern—researchers can fine-tune the compound's properties. Each new analog is subjected to the testing cascade, and the resulting data informs the design of the next generation of compounds. This process continues until a candidate molecule with a suitable overall profile for preclinical development is identified.[14]
Section 5: Conclusion
While 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol itself is an under-explored molecule, its structural components provide a strong scientific basis for its investigation as a therapeutic agent. The phenylethanolamine core suggests a high likelihood of interaction with GPCRs, and the specific halogenation pattern presents a clear opportunity for creating potent, selective, and metabolically stable drug candidates. The systematic approach outlined in this guide—from targeted synthesis and library creation through a rigorous screening cascade and iterative lead optimization—provides a robust framework for drug development professionals to explore the full therapeutic potential of this promising chemical scaffold.
References
-
2-Amino-1-phenylethanol. Chem-Impex.
-
Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI.
-
Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed.
-
GPCR Binding Assay. Creative Proteomics.
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
-
The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. National Center for Biotechnology Information.
-
Evaluating functional ligand-GPCR interactions in cell-based assays. National Center for Biotechnology Information.
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
-
cAMP assays in GPCR drug discovery. PubMed.
-
Lead Optimization in Drug Discovery. Danaher Life Sciences.
-
(s)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. ChemScene.
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
-
(R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol. Sigma-Aldrich.
-
cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Revvity.
-
Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate.
-
The Role of Lead Optimization in Drug Discovery. Biobide.
-
Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices.
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information.
-
Navigating Lead Optimization in Drug Discovery: Planning for Success. Cresset Group.
-
Halogenase engineering and its utility in medicinal chemistry. National Center for Biotechnology Information.
-
Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace.
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Center for Biotechnology Information.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 8. multispaninc.com [multispaninc.com]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 16. cresset-group.com [cresset-group.com]
Methodological & Application
Application Note: A Modular Strategy for the Synthesis of Venlafaxine Analogues
A Guide for Researchers in Medicinal Chemistry and Drug Development
Introduction
Venlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder and anxiety disorders. Its unique dual-mechanism of action has spurred significant interest in the development of analogues to explore structure-activity relationships (SAR), enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce side effects. This application note details a robust and modular synthetic strategy for generating a diverse library of venlafaxine analogues. The core of this approach is the convergent synthesis pathway that couples substituted cyclohexanone derivatives with versatile 2-amino-2-phenylethanol scaffolds, primarily through a reductive amination reaction. We will provide a detailed explanation of the chemical principles, step-by-step protocols, and methods for validation and characterization.
Core Synthetic Strategy: A Retrosynthetic Analysis
The power of this synthetic approach lies in its convergent design. By preparing two classes of precursors—substituted cyclohexanones and substituted 2-amino-2-phenylethanols—a wide array of final compounds can be generated from a small number of key intermediates. The retrosynthetic analysis below illustrates the primary disconnection that forms the basis of our strategy.
Application Notes and Protocols for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-amino-2-phenylethan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive guide for the investigation of a novel derivative, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, as a potential candidate for Central Nervous System (CNS) drug discovery. While direct biological data for this specific molecule is not yet publicly available, its structural similarity to known β2-adrenoceptor agonists suggests a promising avenue for exploration in neurodegenerative and neuroinflammatory disorders. This guide outlines a complete workflow from chiral synthesis to a tiered in vitro and in vivo screening cascade, designed to thoroughly characterize its pharmacological profile and assess its potential as a CNS therapeutic.
Introduction: The Rationale for Investigating 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
The 2-amino-2-phenylethan-1-ol moiety is a cornerstone of many adrenergic receptor modulators. The substitution pattern on the phenyl ring, incorporating a chlorine and a fluorine atom, is anticipated to modulate the compound's lipophilicity, metabolic stability, and receptor-binding affinity, all critical parameters for CNS drug candidates. The presence of these halogens may enhance blood-brain barrier (BBB) penetration, a primary hurdle in CNS drug development.
Recent studies on structurally similar 2-amino-2-phenylethanol derivatives have identified potent β2-adrenoceptor agonists.[1] The β2-adrenoceptor is a G-protein coupled receptor (GPCR) widely expressed in the CNS, and its activation has been linked to neuroprotective and anti-inflammatory effects. This makes 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol a compelling candidate for investigation in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
This document serves as a practical guide for researchers embarking on the preclinical evaluation of this novel compound.
Chiral Synthesis of (S)- and (R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
The stereochemistry of the 2-amino-2-phenylethan-1-ol scaffold is critical for its biological activity. Therefore, the separate synthesis of the (S) and (R) enantiomers is essential. An efficient and highly enantioselective method involves the asymmetric transfer hydrogenation of a corresponding α-amino ketone precursor.
Protocol: Asymmetric Synthesis
Step 1: Synthesis of the α-Amino Ketone Precursor
A common route to α-amino ketones is from the corresponding diketones via a regioselective and enantioselective transfer hydrogenation of α-keto ketimines or reductive amination of diketones by Brønsted acid catalysis.[2][3]
Step 2: Asymmetric Transfer Hydrogenation
This protocol is adapted from established methods for the asymmetric transfer hydrogenation of unprotected α-ketoamines.[4]
-
Materials:
-
2-Amino-1-(3-chloro-2-fluorophenyl)ethanone hydrochloride (precursor)
-
Ruthenium catalyst (e.g., RuCl[(S,S)-TsDPEN])
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Methanol (solvent)
-
Nitrogen or Argon for inert atmosphere
-
-
Procedure:
-
To a flame-dried, argon-purged flask, add the α-amino ketone precursor and the chiral ruthenium catalyst (0.1-0.5 mol%).
-
Add degassed methanol to dissolve the reactants.
-
Slowly add the formic acid/triethylamine mixture.
-
Heat the reaction mixture to 40-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.
-
The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
In Vitro Evaluation: A Tiered Screening Approach
A systematic in vitro evaluation is crucial to characterize the pharmacological profile of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol and assess its suitability as a CNS drug candidate.
Tier 1: Primary Screening and CNS Penetration Potential
3.1.1. Receptor Binding and Functional Assays
Given the structural similarity to known β2-adrenoceptor agonists, the initial screening should focus on a panel of adrenergic receptors.
-
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for β1, β2, and α-adrenergic receptors.
-
Method: Utilize commercially available cell membranes expressing the target receptors and appropriate radioligands (e.g., [3H]dihydroalprenolol for β-receptors). The assay measures the displacement of the radioligand by the test compound.
-
-
Protocol: cAMP Functional Assay
-
Objective: To determine the functional activity (EC50 and Emax) at the β2-adrenoceptor.
-
Method: Use a cell line expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells) and a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen). Measure the dose-dependent increase in intracellular cAMP levels upon compound stimulation.
-
3.1.2. Blood-Brain Barrier (BBB) Permeability Assessment
Early assessment of BBB penetration is critical for CNS drug candidates. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay to predict passive diffusion across the BBB.[5][6]
-
Protocol: PAMPA-BBB Assay [7][8]
-
Materials:
-
PAMPA sandwich plate system (donor and acceptor plates)
-
Brain-specific lipid mixture (e.g., porcine brain lipid extract) dissolved in an organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Test compound stock solution in DMSO
-
-
Procedure:
-
Coat the filter of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS (pH 7.4).
-
Add the test compound solution (typically 10-50 µM in PBS with a low percentage of DMSO) to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
-
| PAMPA-BBB Permeability Classification | Permeability Coefficient (Pe) (10⁻⁶ cm/s) |
| High | > 4.0 |
| Medium | 2.0 - 4.0 |
| Low | < 2.0 |
Tier 2: Secondary Screening and Safety Pharmacology
Compounds showing promising activity and BBB permeability in Tier 1 should proceed to secondary screening and initial safety assessment.
3.2.1. Selectivity Profiling
-
Objective: To assess the selectivity of the compound against a broader panel of CNS-relevant receptors, ion channels, and transporters.
-
Method: Utilize a commercially available broad panel screening service (e.g., Eurofins SafetyScreen, Charles River).
3.2.2. In Vitro Safety Pharmacology
Early identification of potential safety liabilities is crucial. The ICH S7A and S7B guidelines recommend a core battery of safety pharmacology studies.[9][10][11][12]
-
Protocol: hERG Channel Assay
-
Objective: To assess the potential for QT interval prolongation and cardiac arrhythmias.
-
Method: Use automated patch-clamp electrophysiology on a cell line stably expressing the hERG potassium channel.
-
-
Protocol: In Vitro CNS Safety Panel
-
Objective: To identify potential adverse effects on the central nervous system.
-
Method: Screen against a panel of receptors and ion channels known to be involved in CNS-related side effects (e.g., GABA-A, NMDA, serotonin, and dopamine receptors).
-
In Vivo Evaluation: Proof-of-Concept in a Disease Model
Based on the hypothesis that 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol acts as a neuroprotective β2-adrenoceptor agonist, a relevant in vivo model of a neurodegenerative disease should be employed. The MPTP-induced mouse model of Parkinson's disease is a well-established and widely used model to assess the efficacy of neuroprotective agents.
Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: C57BL/6 mice are commonly used as they are sensitive to MPTP neurotoxicity.
-
Procedure:
-
Compound Administration: Administer the test compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Dosing should begin prior to MPTP administration and continue throughout the study.
-
MPTP Intoxication: Induce dopaminergic neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To evaluate forelimb akinesia.
-
Open Field Test: To measure locomotor activity.
-
-
Post-mortem Analysis:
-
Neurochemistry: Measure dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC with electrochemical detection.
-
Immunohistochemistry: Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).
-
-
| Parameter | Expected Outcome with a Neuroprotective Compound |
| Behavioral Tests | Amelioration of motor deficits |
| Striatal Dopamine Levels | Attenuation of dopamine depletion |
| TH+ Neurons in SNpc | Preservation of dopaminergic neurons |
Data Interpretation and Decision Making
The collective data from the proposed workflow will enable a comprehensive assessment of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol's potential as a CNS drug candidate.
-
Go/No-Go Criteria:
-
Go: Potent and selective β2-adrenoceptor agonist activity, good BBB permeability, a clean in vitro safety profile, and significant neuroprotective effects in the in vivo model.
-
No-Go: Poor potency or selectivity, low BBB permeability, significant off-target effects, or lack of in vivo efficacy.
-
Visualizations
Experimental Workflow
Caption: Proposed workflow for the evaluation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol.
Hypothesized Signaling Pathway
Caption: Hypothesized neuroprotective signaling pathway of a β2-adrenoceptor agonist.
References
-
Beck, M. W., Derrick, J. S., Kerr, R. A., & Oh, S. B. (n.d.). Parallel artificial membrane permeability assay adapted for BBB (PAMPA-BBB). Protocols.io. [Link]
-
Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. (2017). PubMed. [Link]
-
Experimental Models for Neurodegenerative Diseases. (n.d.). JPND. [Link]
-
Niziński, P., Szalast, K., Makuch-Kocka, A., Paruch-Nosek, K., Ciechanowska, M., & Plech, T. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules, 31. [Link]
-
Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. [Link]
-
Animal models of neurodegenerative diseases. (2014). SciELO. [Link]
-
Engineering Experimental Models for Neurodegenerative Diseases. (2025). ResearchGate. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). ACS Publications. [Link]
-
Recent advances in the synthesis of α-amino ketones. (2020). Royal Society of Chemistry. [Link]
-
Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Bioarray. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. [Link]
-
Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. (2014). PubMed. [Link]
-
Safety Pharmacology. (n.d.). Charles River. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2025). SciHorizon. [Link]
-
SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (2020). Altasciences. [Link]
-
Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. [Link]
-
In Vitro Safety Pharmacology Study Services. (n.d.). Creative Biolabs. [Link]
-
Safety Pharmacology Studies. (n.d.). Charles River Laboratories. [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). PubMed. [Link]
-
Considerations for Target Selection in CNS Drug Discovery Programs. (n.d.). ACS. [Link]
-
Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. (2012). PubMed Central. [Link]
-
Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. (n.d.). MDPI. [Link]
-
Biotechnological 2-Phenylethanol Production: Recent Developments. (n.d.). MDPI. [Link]
-
Mining the nucleus accumbens proteome for novel targets of alcohol self-administration in male C57BL/6J mice. (2015). PubMed Central. [Link]
-
Biotechnological 2-Phenylethanol Production: Recent Developments. (2024). PubMed. [Link]
-
Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. (2006). PubMed. [Link]
Sources
- 1. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 3. Sci-Hub. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis / Organic Letters, 2015 [sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. enamine.net [enamine.net]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. altasciences.com [altasciences.com]
- 11. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 12. criver.com [criver.com]
Application Note & Protocol: Chemoselective N-Acylation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Abstract: This document provides a comprehensive guide and a robust protocol for the chemoselective N-acylation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. N-acylated 2-amino-2-phenylethanol scaffolds are pivotal intermediates in the synthesis of various pharmacologically active molecules.[1][2] The primary challenge in acylating amino alcohols is achieving high chemoselectivity for the amino group over the hydroxyl group. This protocol employs a modified Schotten-Baumann reaction condition, a classic and highly effective method for acylating amines, to ensure high yields of the desired N-acyl product while minimizing O-acylation and other side reactions.[3][4][5] The causality behind each experimental step, from reagent selection to work-up and purification, is explained to provide researchers with a deep, actionable understanding of the methodology.
Scientific Principle: Achieving Chemoselective N-Acylation
The target substrate, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, possesses two nucleophilic centers: a primary amine (-NH₂) and a primary alcohol (-OH). The fundamental reaction is a nucleophilic acyl substitution where the nucleophile attacks the electrophilic carbonyl carbon of an acylating agent, typically an acyl chloride or anhydride.[6][7]
The Challenge of Chemoselectivity: While both the amine and alcohol can react, the nitrogen atom of a primary amine is inherently more nucleophilic than the oxygen atom of a primary alcohol. This difference in nucleophilicity forms the basis for achieving selective N-acylation. However, this selectivity can be compromised under suboptimal conditions, leading to a mixture of N-acylated, O-acylated, and potentially N,O-diacylated products.
The Schotten-Baumann Approach: This protocol utilizes Schotten-Baumann conditions, which involve the acylation of an amine with an acyl chloride in the presence of a base.[3][4][5][8] The base plays two critical roles:
-
HCl Scavenger: The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl).[8] In the absence of a base, this HCl would protonate the starting amine, forming an unreactive ammonium salt and effectively halting the reaction.[8][9]
-
Maintaining Nucleophilicity: By neutralizing the generated acid, the base ensures that the amine remains in its free, nucleophilic form, allowing the reaction to proceed to completion.[10]
An organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is preferred over an aqueous base for this substrate to maintain a homogenous organic phase and simplify the work-up procedure.[11]
Reaction Scheme & Workflow Visualization
The overall transformation is depicted below:
Caption: General N-acylation of the target amino alcohol.
The following diagram outlines the complete experimental workflow, providing a visual guide from reaction setup to the isolation of the final product.
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
This protocol describes the N-acetylation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol using acetyl chloride as a representative acylating agent. The methodology can be adapted for other acyl chlorides.
3.1 Materials and Equipment
-
Reagents:
-
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
-
Acetyl Chloride (or other desired acyl chloride)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography, 230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Eluent for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Apparatus for column chromatography
-
3.2 Reagent Quantities (Example for 1.0 mmol scale)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol | 205.62 | 1.0 | 1.0 | 206 mg |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 | 0.21 mL |
| Acetyl Chloride | 78.50 | 1.1 | 1.1 | 0.078 mL |
| Dichloromethane (DCM) | - | - | - | 10 mL |
3.3 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to dissolve the substrate, followed by the addition of triethylamine (1.5 eq). Stir the solution until all solids dissolve.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0 °C. Cooling is crucial to control the initial exothermic reaction and prevent side-product formation.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the cold, stirred solution over 5-10 minutes. A slight excess ensures full conversion of the starting amine. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form immediately.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical eluent system is 50% ethyl acetate in hexanes. The product spot should be less polar (higher Rƒ value) than the starting amino alcohol. The reaction is complete when the starting material spot is no longer visible.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid and remove excess acyl chloride), and finally with brine (to remove residual water).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-acylated product.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Considerations and Troubleshooting
-
Chemoselectivity: The higher nucleophilicity of the amine ensures that N-acylation is the primary reaction pathway.[13] Using a slight excess of the acylating agent and a non-nucleophilic base at low temperatures further favors the desired reaction. O-acylation is generally not observed under these conditions but could occur if a large excess of acylating agent is used or at elevated temperatures.[14]
-
Reagent Quality: Use of anhydrous solvent and freshly distilled reagents (especially acyl chloride and triethylamine) is critical for achieving high yields and preventing unwanted hydrolysis of the acylating agent.
-
Alternative Acylating Agents: While acyl chlorides are highly effective, acid anhydrides can also be used, often under similar conditions.[15] For sensitive substrates or when coupling a carboxylic acid directly, peptide coupling reagents can be employed, though this adds cost and complexity.[7]
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after several hours, a small additional charge of the acyl chloride (0.1 eq) can be added.
Conclusion
The protocol detailed herein provides a reliable and highly chemoselective method for the N-acylation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. By leveraging the principles of the Schotten-Baumann reaction and carefully controlling reaction parameters, researchers can efficiently synthesize the target N-acyl amino alcohol in high yield and purity. This foundational procedure is crucial for the development of novel compounds in the pharmaceutical and life sciences sectors.
References
- Grokipedia. Schotten–Baumann reaction.
-
Pomarnacka, E., & Kornicka, A. (2021). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
-
Angewandte Chemie International Edition. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. PubMed. Available from: [Link]
- Sathee NEET. Chemistry Schotten Baumann Reaction.
- Acylation under weak base conditions.
-
Taylor & Francis Online. (2016). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available from: [Link]
- Srivastava, R., & Venkatathri, N. (2004). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry.
-
ResearchGate. Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl.... Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
- Amine to Amide (via Acid Chloride) - Common Conditions.
-
Reaction of acid/acyl chlorides with ammonia/amines. Available from: [Link]
-
Chemguide. The reaction of acyl chlorides with ammonia and primary amines. Available from: [Link]
- Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.
- Google Patents. WO1993020038A1 - Selective n-acylation of amino alcohols.
-
MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Available from: [Link]
-
BYJU'S. Chemical Properties Of Amines Acylation Basicity. Available from: [Link]
-
NCERT. Amines. Available from: [Link]
-
ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]
-
YouTube. (2019). Acylation of amines. Available from: [Link]
-
ResearchGate. Direct N-alkylation of unprotected amino acids with alcohols. Available from: [Link]
-
National Institutes of Health (NIH). (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. Available from: [Link]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
-
European Patent Office. EP 0633875 B1 - SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Available from: [Link]
-
PubMed. (2014). Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity. European Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Available from: [Link]
-
National Institutes of Health (NIH). (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Available from: [Link]
- Google Patents. CN1272112A - Process for acylation of amino alcohols.
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available from: [Link]
-
MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Available from: [Link]
- Synthesis and Characterization of Some New Aminoimidazoles.
- Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
ResearchGate. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Available from: [Link]
Sources
- 1. Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. ncert.nic.in [ncert.nic.in]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
chiral HPLC method for enantiomeric separation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
An Application Note and Protocol for the Enantiomeric Separation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol by Chiral HPLC
Introduction
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol is a chiral amino alcohol, a structural motif frequently found in pharmacologically active compounds. The stereochemistry of such molecules is critical, as enantiomers often exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the development of robust and reliable analytical methods to separate and quantify these enantiomers is paramount for drug development, quality control, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most powerful and widely adopted techniques for this purpose.[1][2]
This guide provides a detailed methodology for the enantiomeric separation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. As a Senior Application Scientist, this document moves beyond a simple recitation of parameters to explain the causality behind the method development choices, ensuring a protocol that is both effective and scientifically grounded.
Principle of Chiral Separation
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.
For an amino alcohol like the target compound, several interactions are key:
-
Hydrogen Bonding: The primary amine (-NH2) and hydroxyl (-OH) groups of the analyte can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The substituted phenyl ring can engage in π-π stacking with aromatic moieties within the CSP.
-
Steric Interactions: The three-dimensional arrangement of the analyte and the chiral selector must allow for a snug fit. Differences in how each enantiomer fits into the chiral environment of the CSP contribute significantly to selectivity.
Polysaccharide-based CSPs, particularly those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for resolving a wide range of racemates, including amino alcohols.[1][3] The carbamate derivatives on the polysaccharide backbone provide a rich environment of carbonyl groups (hydrogen bond acceptors), N-H groups (hydrogen bond donors), and aromatic rings, facilitating the necessary interactions for chiral recognition.
Given the basic nature of the primary amine in the analyte, mobile phase additives are critical. In normal phase chromatography, residual silanols on the silica support can cause strong, non-specific binding of basic compounds, leading to severe peak tailing and poor resolution. The addition of a basic modifier, such as Diethylamine (DEA), is essential to mask these silanol sites and ensure symmetrical peak shapes.[1][4][5]
Method Development Strategy
A systematic approach to method development is crucial for achieving a successful chiral separation. The process begins with selecting a suitable chiral stationary phase and a mobile phase system known to be effective for the compound class, followed by systematic optimization.
Sources
Application Note & Protocol: A Scalable, Enantioselective Synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Hydrochloride
Abstract
This document provides a comprehensive guide for the large-scale synthesis of the chiral amino alcohol, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. Chiral 1,2-amino alcohols are critical structural motifs in a wide array of active pharmaceutical ingredients (APIs), including beta-blockers and antiviral agents.[1] The stereochemistry at the carbon bearing the amino group is often paramount for biological activity, necessitating highly stereoselective synthetic routes suitable for industrial production.[1] This guide details a robust and scalable three-step synthetic pathway, commencing with the commercially available 1-(3-chloro-2-fluorophenyl)ethan-1-one. The described protocol focuses on an asymmetric transfer hydrogenation of an intermediate α-azido ketone, a method known for its operational simplicity and high enantioselectivity on a large scale. We provide detailed, step-by-step protocols, process optimization insights, safety considerations, and analytical methods for quality control.
Introduction: The Strategic Importance of Chiral Amino Alcohols
Enantiomerically pure amino alcohols are indispensable building blocks in modern medicinal chemistry and pharmaceutical development.[1] Their prevalence in biologically active molecules underscores the need for efficient, scalable, and stereoselective synthetic methodologies.[1][2] Traditional methods, while effective at the lab scale, often face challenges in large-scale implementation due to factors like the use of hazardous reagents, high catalyst loadings, or complex purification procedures.[]
The target molecule, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, features a stereogenic center benzylic to a substituted phenyl ring. This structural alert suggests its potential as a key intermediate for various therapeutic agents. The synthetic strategy outlined herein is designed for process robustness, employing stable intermediates and catalytic processes that are amenable to kilogram-scale production. The core of this strategy is the asymmetric reduction of a prochiral ketone, which is a widely adopted and reliable method for setting the stereochemistry of such molecules.[1][4]
Overall Synthetic Strategy
The proposed synthesis is a linear, three-step sequence starting from 1-(3-chloro-2-fluorophenyl)ethan-1-one. The workflow is designed to be efficient and scalable, minimizing complex purification steps until the final stages.
Sources
Application Notes & Protocols: 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride as a Key Precursor for Serotonin Reuptake Inhibitors
Introduction: The Strategic Importance of Substituted Amino Alcohols in Modern Antidepressant Synthesis
Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological management of major depressive disorder, anxiety disorders, and other related psychological conditions.[1][2] Their therapeutic efficacy is rooted in their ability to selectively block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) in the synaptic cleft.[2][3][4] This modulation of serotonergic neurotransmission is central to their antidepressant effects.[3][5]
The molecular architecture of many modern SRIs, particularly those with complex heterocyclic systems, necessitates the use of highly functionalized and stereochemically defined building blocks. 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a prime example of such a strategic precursor. Its structure, featuring a halogen-substituted phenyl ring and a chiral 1,2-amino alcohol moiety, provides a versatile scaffold for the synthesis of potent and selective SERT inhibitors. The specific substitution pattern on the phenyl ring is critical for modulating the binding affinity and selectivity of the final drug molecule for the serotonin transporter. This guide provides a comprehensive overview of the properties, handling, and application of this precursor in the context of SRI drug development, with a focus on the synthesis of vilazodone, a well-known SRI and 5-HT1A receptor partial agonist.
Physicochemical Properties and Safe Handling
The precise control of synthetic processes begins with a thorough understanding of the starting materials. Below are the key properties of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol and its hydrochloride salt, along with essential safety protocols.
| Property | Value |
| IUPAC Name | 2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride |
| Molecular Formula | C₈H₁₀Cl₂FNO |
| Molecular Weight | 226.08 g/mol [6] |
| CAS Number | 1270418-95-5 (for the parent compound)[7] |
| Appearance | Typically a white to off-white solid |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] |
Safety and Handling Precautions:
Handling of amino alcohol hydrochlorides requires adherence to standard laboratory safety protocols to minimize risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]
-
Exposure Controls:
-
Inhalation: May cause respiratory irritation. If inhaled, move the individual to fresh air.
-
Skin Contact: May cause skin irritation. In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Causes serious eye irritation. If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Harmful if swallowed. If ingested, rinse the mouth and seek immediate medical advice.
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.
The Role of the Precursor in SRI Mechanism and Synthesis
The therapeutic action of an SRI is dictated by its molecular interaction with the serotonin transporter (SERT). The precursor, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, provides the foundational structure that, after further synthesis, will interact with this target.
Mechanism of Action: From Precursor to Target Engagement
The ultimate goal of synthesizing an SRI is to create a molecule that effectively inhibits SERT. The journey from the precursor to this biological action is a multi-stage process.
Caption: From chemical precursor to biological action.
The substituted phenyl group of the precursor is a key feature. Halogen atoms like chlorine and fluorine can significantly influence the electronic properties and conformation of the final molecule, enhancing its binding affinity to specific pockets within the serotonin transporter. The amino alcohol moiety provides a reactive handle for coupling with other molecular fragments to build the complete SRI structure.
Application Protocol: Synthesis of a Vilazodone Intermediate
This protocol details a representative synthetic step where 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride can be utilized in a key N-alkylation reaction to form an intermediate in the synthesis of Vilazodone. This protocol is based on established synthetic routes for Vilazodone, which utilize similar precursors.[10][11]
Reaction: N-alkylation of 5-(piperazin-1-yl)benzofuran-2-carboxamide with an activated form of the amino alcohol precursor.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol HCl | 226.08 | 1.0 | 1.0 |
| 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | 234.70 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.1 (cat.) |
| Acetonitrile (CH₃CN) | 41.05 | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride (1.0 mmol), 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.1 mmol), potassium carbonate (3.0 mmol), and a catalytic amount of potassium iodide (0.1 mmol).[10][11]
-
Rationale: Potassium carbonate acts as a base to deprotonate the amine of the precursor, making it nucleophilic. Potassium iodide is a catalyst that facilitates the substitution reaction by in-situ formation of a more reactive alkyl iodide.
-
-
Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.
-
Rationale: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve the reactants.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain it for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-alkylated product.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials and byproducts based on their different polarities.
-
Synthetic Workflow Diagram
Caption: N-alkylation reaction workflow.
Characterization and Quality Control
The identity and purity of the synthesized intermediate must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and the successful formation of the new C-N bond.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight of the product and assess its purity.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound with high accuracy.
Conclusion
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a valuable and versatile precursor in the synthesis of complex serotonin reuptake inhibitors. Its specific structural features are designed to facilitate the construction of molecules with high affinity and selectivity for the serotonin transporter. The provided protocol for an N-alkylation reaction serves as a practical example of its application, highlighting the key considerations for its use in a laboratory setting. By understanding the properties, handling requirements, and synthetic utility of this key building block, researchers and drug development professionals can more effectively design and execute synthetic routes toward novel and improved antidepressant therapies.
References
- Wikipedia. (n.d.). Selective serotonin reuptake inhibitor.
- Singh, H. K., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing.
- Psych Scene Hub. (2021). Latest Update on the Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs).
- Wikipedia. (n.d.). Serotonin reuptake inhibitor.
- Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs).
- Gong, Y., et al. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 244-249.
- ResearchGate. (n.d.). The retrosynthesis of vilazodone (7). [Image].
- Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.
- Nippon Nyukazai Co., Ltd. (2015). AMINO ALCOHOL 2A Safety Data Sheet.
- Nippon Nyukazai Co., Ltd. (2018). AMINO ALCOHOL EA Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- CLEARSYNTH. (n.d.). (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethanol hydrochloride.
- ChemicalBook. (n.d.). 2-AMINO-2-(2-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL.
Sources
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 3. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. clearsynth.com [clearsynth.com]
- 7. m.chemicalbook.com [m.chemicalbook.com]
- 8. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 9. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
analytical techniques for purity analysis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
An Application Guide for the Comprehensive Purity Analysis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Authored by: Senior Application Scientist
Abstract
This document provides a detailed technical guide outlining the analytical methodologies for the comprehensive purity and impurity profiling of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, a substituted phenylethanolamine. As a chiral molecule, likely serving as a key intermediate in pharmaceutical synthesis, rigorous assessment of both chemical and enantiomeric purity is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a suite of validated protocols and the scientific rationale underpinning each experimental choice. We will cover stability-indicating chromatographic methods, chiral separations, and spectroscopic techniques for structural elucidation, ensuring a holistic approach to quality control.
Introduction and Strategic Overview
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (Molecular Formula: C₈H₉ClFNO, Molecular Weight: 189.61 g/mol ) belongs to the phenylethanolamine class of compounds.[1] Analogs of this structure are known to possess significant biological activity, making this molecule a probable intermediate for active pharmaceutical ingredients (APIs).[2][3] The presence of halogen substituents (Chlorine and Fluorine) and a chiral center necessitates a multi-faceted analytical strategy to ensure its purity, safety, and efficacy in downstream applications.
The core of our analytical strategy is built upon the principle of orthogonality—using multiple, distinct analytical techniques to build a complete and validated profile of the compound. The primary objectives are:
-
To develop a robust, stability-indicating method for quantifying the main component and its related chemical impurities.
-
To establish a selective method for determining the enantiomeric purity.
-
To perform forced degradation studies to understand potential degradation pathways and validate the analytical methods' specificity.[4][5]
-
To utilize spectroscopic techniques for the unambiguous structural identification of the primary compound and any significant impurities.
Forced Degradation Studies: Unveiling Potential Impurities
Forced degradation, or stress testing, is a critical first step. It helps to establish the intrinsic stability of the molecule and ensures the developed analytical methods are "stability-indicating," meaning they can separate degradation products from the parent compound.[6] The goal is to achieve modest degradation (typically 10-20%) to generate a representative profile of degradants.[6]
Protocol 1: Forced Degradation Stress Testing
-
Stock Solution Preparation: Prepare a stock solution of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours. Dilute to 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound (in a quartz cuvette) to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method detailed in Section 3.
Primary Purity Analysis: Stability-Indicating RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity analysis due to its high resolution, reproducibility, and compatibility with UV and MS detectors. The method must be able to separate the main peak from all process-related impurities and degradation products generated during stress testing.
Causality in Method Design:
-
Column: An Ascentis® Express RP-Amide or equivalent C18 column is chosen for its excellent resolving power for polar and non-polar compounds. The amide-embedded phase can offer alternative selectivity for polar compounds like phenylethanolamines.
-
Mobile Phase: A phosphate buffer at an acidic pH (e.g., pH 3.0) is used. This ensures the primary amine group is protonated (pKa ~9-10), leading to better retention and symmetrical peak shapes by minimizing interactions with residual silanols on the column. Acetonitrile is a common organic modifier providing good elution strength.
-
Detection: UV detection is set at a low wavelength (e.g., 215 nm) to ensure the detection of the phenyl chromophore and a wide range of potential impurities that may lack strong chromophores at higher wavelengths.[7]
Protocol 2: RP-HPLC Method for Chemical Purity
| Parameter | Condition |
| Chromatograph | UHPLC/HPLC system with PDA or UV detector |
| Column | Ascentis® Express C18, 2.7 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-20 min: 5% to 70% B; 20-22 min: 70% to 95% B; 22-25 min: 95% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | PDA/UV at 215 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 0.5 mg/mL. |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Enantiomeric Purity: Chiral HPLC
The target molecule possesses a stereocenter at the carbon bearing the amino and hydroxyl groups. As enantiomers can have vastly different pharmacological and toxicological profiles, quantifying the enantiomeric excess is a regulatory requirement. Chiral HPLC using a Chiral Stationary Phase (CSP) is the most effective technique for this separation.[8][9]
Causality in Method Design: Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC® T, are exceptionally versatile for separating amino alcohols. The separation mechanism involves multiple interactions (hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the chiral selector, allowing for the differentiation of enantiomers.[10] A polar organic or reversed-phase mobile phase is typically effective.
Protocol 3: Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
| Chromatograph | HPLC system with UV detector |
| Column | CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the mobile phase to a concentration of 1.0 mg/mL. |
Orthogonal and Confirmatory Techniques
To ensure comprehensive analysis and structural confirmation, orthogonal methods are employed.
Gas Chromatography (GC)
GC is suitable for analyzing volatile impurities, residual solvents, or certain reaction by-products. Due to the polar and basic nature of amines, which can cause peak tailing on standard columns, a specialized base-deactivated column is required.[11][12]
Protocol 4: GC Method for Volatile Impurities
| Parameter | Condition |
| Chromatograph | GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Agilent CP-Volamine, 60 m x 0.32 mm (or equivalent base-deactivated column)[13] |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | Initial 50°C for 2 min, ramp at 15°C/min to 250°C, hold for 10 min. |
| Injector Temp. | 250°C |
| Detector Temp. | 280°C (FID) or MS Transfer Line at 280°C |
| Injection | 1 µL, Split ratio 20:1 |
| Sample Preparation | Dissolve sample in methanol or dichloromethane at 1-5 mg/mL. |
Mass Spectrometry (MS) for Structural Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown impurities detected by HPLC. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the amine group is readily protonated.
Expected Fragmentation:
-
Molecular Ion: The mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 190.6.
-
Isotope Pattern: Due to the chlorine atom, a characteristic isotopic peak [M+2+H]⁺ will be observed at m/z 192.6 with an intensity of approximately one-third of the [M+H]⁺ peak.[14]
-
Key Fragments: Phenethylamines commonly fragment via cleavage of the Cα-Cβ bond and loss of the amine-containing side chain.[15] Expect fragments corresponding to the loss of H₂O and the cleavage adjacent to the nitrogen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structure elucidation of the bulk material and any isolated, significant impurities.[16][17] A full suite of experiments provides unambiguous structural assignment.
Required NMR Experiments:
-
¹H NMR: To determine the proton environment and coupling.
-
¹³C NMR: To identify all unique carbon atoms.
-
2D COSY: To establish proton-proton correlations (connectivity).
-
2D HSQC: To correlate protons directly to their attached carbons.
-
2D HMBC: To determine long-range (2-3 bond) proton-carbon correlations, which is key for piecing together the molecular skeleton.[18]
Integrated Impurity Identification Workflow
The synergy of these techniques provides a robust workflow for identifying any unknown impurity.
Conclusion
The purity analysis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol requires a comprehensive and orthogonal analytical approach. The protocols detailed in this guide, beginning with forced degradation studies and centered around a validated stability-indicating RP-HPLC method, provide a robust framework for chemical purity assessment. This is critically supplemented by a specific chiral HPLC method to control enantiomeric purity. Finally, the integrated use of GC, MS, and NMR ensures that any potential impurities can be effectively detected, identified, and quantified, guaranteeing the quality and safety of the material for its intended application in research and development.
References
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]
-
Analytical Methods - RSC Publishing. Royal Society of Chemistry. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. PubMed. [Link]
-
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. Hölzel Biotech. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Structure Elucidation and NMR. Hypha Discovery. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
-
Forced Degradation Studies of Epinephrine and Norepinephrine. Scribd. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
-
Amines and alcohols Fast analysis of amines and solvents. Agilent. [Link]
-
Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. [Link]
-
Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]
-
Structure Elucidation. SlideShare. [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. [Link]
-
Amines Analysis by Packed Column GC. Restek. [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. [Link]
-
Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. ACS Publications. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. PMC. [Link]
-
Chiral Separation Principles. ResearchGate. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Phenylethanolamine. Wikipedia. [Link]
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. ccsknowledge.com [ccsknowledge.com]
- 13. agilent.com [agilent.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthetic Challenges of a Bifunctional Molecule
In the landscape of medicinal chemistry and drug development, the synthesis of complex molecules with multiple reactive functional groups presents a significant challenge. The target molecule, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, is a prime example of such a challenge, possessing both a primary amine and a primary alcohol. The nucleophilic nature of the amine and the reactivity of the alcohol necessitate a carefully designed protecting group strategy to achieve selective transformations at other parts of the molecule or to enable specific coupling reactions. This guide provides a comprehensive overview of orthogonal protecting group strategies, offering detailed protocols and a rationale for their application to this specific scaffold. An effective protecting group strategy is paramount for the successful synthesis of derivatives of this amino alcohol, ensuring high yields and minimizing side reactions.[1][2]
The core principle of a successful strategy lies in orthogonality , which allows for the selective removal of one protecting group in the presence of another, using distinct reaction conditions.[3][4] This document will delve into the practical application of two widely employed and robust protecting groups: the tert-butyloxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) ether for the alcohol. We will also explore the utility of the carbobenzyloxy (Cbz) group as an alternative for amine protection.
Orthogonal Protecting Group Strategy: A Workflow for Selective Modification
The key to manipulating bifunctional molecules like 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol is the implementation of an orthogonal protection scheme. This allows for the sequential deprotection and subsequent reaction of either the amine or the alcohol, while the other functional group remains masked. The following diagram illustrates a decision-making workflow for employing an orthogonal Boc/TBDMS protecting group strategy.
Caption: Workflow for an orthogonal Boc/TBDMS protection strategy.
Amine Protection: Boc and Cbz Strategies
The primary amine in the target molecule is a potent nucleophile and requires protection to prevent unwanted side reactions during subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[5][6][7][8][9] An alternative, the carbobenzyloxy (Cbz) group, offers robustness and can be removed under different conditions, primarily catalytic hydrogenolysis, providing another layer of orthogonality.[10][11][12][13][14]
Protocol 1: N-Boc Protection
This protocol describes the protection of the primary amine of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (1.0 eq) in anhydrous DCM or THF (10 mL per mmol of substrate).
-
To the stirred solution, add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Rationale: The base (triethylamine) deprotonates the ammonium salt that may be present and neutralizes the acid formed during the reaction. Boc₂O is an effective and easy-to-handle reagent for introducing the Boc group.[15]
Protocol 2: N-Boc Deprotection
The Boc group is readily cleaved under acidic conditions.[5][7]
Materials:
-
N-Boc protected 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in DCM (5 mL per mmol).
-
Add an excess of TFA (5-10 eq) or an equal volume of 4M HCl in 1,4-dioxane at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Rationale: The strong acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, regenerating the free amine.[7]
Protocol 3: N-Cbz Protection
The Cbz group is another common amine protecting group, introduced using benzyl chloroformate.[13][14]
Materials:
-
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate or Sodium carbonate
-
1,4-Dioxane and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
-
Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion, extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 4: N-Cbz Deprotection (Catalytic Hydrogenolysis)
The Cbz group is classically removed by catalytic hydrogenolysis.[10][16]
Materials:
-
N-Cbz protected amino alcohol
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Stir the suspension under an atmosphere of hydrogen (1 atm, balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate to obtain the deprotected amine.
Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, toluene, and carbon dioxide.[10]
Alcohol Protection: Silyl Ether Strategy
For the primary alcohol, a silyl ether protecting group is ideal. The tert-butyldimethylsilyl (TBDMS) group is particularly useful due to its stability under a wide range of conditions, including those used for Boc and Cbz protection and deprotection (excluding strongly acidic conditions).[17][18][19][20]
Protocol 5: O-TBDMS Protection
This protocol details the silylation of the primary alcohol.
Materials:
-
N-protected 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-protected amino alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Rationale: Imidazole acts as a base and a catalyst, activating the silyl chloride for reaction with the alcohol.[21]
Protocol 6: O-TBDMS Deprotection
The TBDMS group is selectively cleaved using a fluoride source.[19]
Materials:
-
O-TBDMS protected compound
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the O-TBDMS protected compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography if necessary.
Rationale: The high affinity of fluoride for silicon drives the cleavage of the Si-O bond, which is a key principle of silyl ether deprotection.[19]
Comparative Analysis of Protecting Groups
The choice of protecting group is dictated by the planned synthetic route. The following table provides a comparative overview of the protecting groups discussed.
| Protecting Group | Target Functionality | Protection Conditions | Deprotection Conditions | Stability |
| Boc | Amine | Boc₂O, Base (e.g., TEA, DIPEA) | Strong Acid (e.g., TFA, HCl)[5][7][22] | Stable to base, nucleophiles, hydrogenolysis |
| Cbz | Amine | Cbz-Cl, Base (e.g., NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C)[10][11][12] | Stable to mild acid and base |
| TBDMS | Alcohol | TBDMS-Cl, Imidazole, DMF | Fluoride Source (e.g., TBAF)[19][23] | Stable to base, mild acid, hydrogenolysis |
Visualizing the Reaction Schemes
The following diagrams illustrate the protection and deprotection reactions for the amine and alcohol functionalities of the target molecule.
Caption: General schemes for protection and deprotection reactions.
Conclusion and Future Perspectives
The successful synthesis and derivatization of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol are critically dependent on a well-devised protecting group strategy. The orthogonal combination of Boc or Cbz for the amine and a TBDMS ether for the alcohol provides a robust and flexible platform for a wide range of synthetic transformations. The protocols and rationale provided in this guide are intended to serve as a foundational resource for researchers in the field. Careful consideration of the stability and reactivity of the chosen protecting groups in the context of the overall synthetic plan will ultimately dictate the success of the endeavor. Further exploration of other protecting groups may be warranted for more complex synthetic targets, but the principles of orthogonality and chemoselectivity will remain the guiding tenets.
References
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers. National Institutes of Health. [Link]
-
One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Thieme. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Silyl ether. Wikipedia. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Silyl Groups. Gelest Technical Library. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups. University of California, Irvine. [Link]
- Process for preparing enantiomerically enriched amino-alcohols.
-
Adding Cbz Protecting Group Mechanism. YouTube. [Link]
-
TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protective Groups [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Double BOC protection selective removal method [en.highfine.com]
- 10. One moment, please... [total-synthesis.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Silyl ether - Wikipedia [en.wikipedia.org]
- 21. total-synthesis.com [total-synthesis.com]
- 22. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals and natural products. Their stereochemistry is often critical for biological activity, making their enantioselective synthesis a cornerstone of modern medicinal chemistry and drug development.[1] The target molecule, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, is a highly functionalized chiral amino alcohol with potential applications as a key intermediate in the synthesis of novel therapeutic agents. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the molecule's conformational preferences and interactions with biological targets. This guide provides a comprehensive overview of a robust and highly enantioselective catalytic strategy for the synthesis of this valuable building block, focusing on the asymmetric reduction of the corresponding α-amino ketone.
Synthetic Strategy: A Two-Step Approach
The most efficient and reliable pathway for the synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol involves a two-step sequence:
-
Synthesis of the α-Amino Ketone Precursor: Preparation of 2-amino-1-(3-chloro-2-fluorophenyl)ethanone hydrochloride.
-
Catalytic Asymmetric Reduction: Enantioselective reduction of the α-amino ketone to the desired chiral amino alcohol.
This approach allows for the introduction of the chiral center in the final step, a highly desirable feature in asymmetric synthesis, as it maximizes convergence and overall efficiency.
Part 1: Synthesis of the α-Amino Ketone Precursor
The synthesis of the key intermediate, 2-amino-1-(3-chloro-2-fluorophenyl)ethanone, is achieved through a two-step process starting from the commercially available 1-chloro-2-fluorobenzene.
Step 1.1: Friedel-Crafts Acylation to form 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone
The initial step involves a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with bromoacetyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the α-haloketone functionality onto the aromatic ring.
Caption: Friedel-Crafts acylation workflow.
Protocol 1.1: Synthesis of 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-chloro-2-fluorobenzene (1.0 eq.) to the flask.
-
Acylation: Add bromoacetyl bromide (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 1.2: Amination of the α-Haloketone
The α-bromoketone is then converted to the corresponding α-amino ketone hydrochloride via a Delépine reaction, which involves reaction with hexamethylenetetramine (HMTA) followed by acidic hydrolysis.
Caption: Amination of the α-bromoketone.
Protocol 1.2: Synthesis of 2-Amino-1-(3-chloro-2-fluorophenyl)ethanone Hydrochloride
-
Reaction with HMTA: Dissolve the 2-bromo-1-(3-chloro-2-fluorophenyl)ethanone (1.0 eq.) in a suitable solvent like chloroform or acetonitrile. Add hexamethylenetetramine (1.1 eq.) and stir the mixture at room temperature for 12-16 hours.
-
Hydrolysis: Collect the resulting precipitate by filtration and wash with the solvent. Suspend the solid in a mixture of ethanol and concentrated hydrochloric acid.
-
Product Formation: Heat the suspension to reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired α-amino ketone hydrochloride.
Part 2: Catalytic Asymmetric Reduction
The final and crucial step is the enantioselective reduction of the prochiral α-amino ketone to the chiral amino alcohol. Two highly effective and widely used methods for this transformation are the Noyori Asymmetric Transfer Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction.
Method A: Noyori Asymmetric Transfer Hydrogenation
This method employs a ruthenium-based catalyst with a chiral diamine ligand for the transfer of hydrogen from a hydrogen donor, typically a mixture of formic acid and triethylamine, to the ketone.[2][3][4] This approach is known for its high efficiency, excellent enantioselectivity, and operational simplicity.[2][3]
Caption: Noyori asymmetric transfer hydrogenation workflow.
Protocol 2.1: Noyori Asymmetric Transfer Hydrogenation
-
Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diamine ligand (e.g., (R,R)-TsDPEN) in a degassed solvent such as methanol or isopropanol.
-
Reaction Mixture: To this catalyst solution, add the 2-amino-1-(3-chloro-2-fluorophenyl)ethanone hydrochloride (1.0 eq.).
-
Hydrogen Donor: Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source.
-
Reaction Conditions: Heat the reaction mixture to 40-60 °C and stir for 12-24 hours. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Method B: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of the ketone with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF).[5][6][7][8][9] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[5][7]
Caption: Corey-Bakshi-Shibata (CBS) reduction workflow.
Protocol 2.2: Corey-Bakshi-Shibata (CBS) Reduction
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of the (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0 °C and add borane-THF complex (BH₃·THF) dropwise.
-
Substrate Addition: Slowly add a solution of 2-amino-1-(3-chloro-2-fluorophenyl)ethanone (as the free base, liberated from the hydrochloride salt by treatment with a mild base) in anhydrous THF to the reaction mixture.
-
Reaction Progression: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Work-up: Remove the solvent under reduced pressure. Add dilute hydrochloric acid and stir for 30 minutes.
-
Extraction: Basify the aqueous layer with a base such as sodium hydroxide and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Data Summary
| Method | Catalyst | Reducing Agent/Hydrogen Source | Typical ee (%) |
| Noyori Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | HCOOH/NEt₃ | >98 |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | >95 |
Conclusion
The catalytic asymmetric synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol can be effectively achieved through the enantioselective reduction of its corresponding α-amino ketone precursor. Both the Noyori asymmetric transfer hydrogenation and the Corey-Bakshi-Shibata reduction offer excellent enantioselectivity and are reliable methods for accessing this valuable chiral building block. The choice of method may depend on factors such as catalyst availability, scale of the reaction, and specific laboratory capabilities. These detailed protocols provide a solid foundation for researchers and drug development professionals to synthesize this and related chiral amino alcohols for further investigation and application in medicinal chemistry.
References
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society1987 , 109 (18), 5551–5553. [Link]
-
Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications1983 , (8), 469-470. [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
-
Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition2001 , 40 (1), 40-73. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
α-Halo ketone. Wikipedia. [Link]
-
Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed.[Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones - Google Patents [patents.google.com]
The Art of Precision: A Guide to the Synthesis of Dual Serotonin-Norepinephrine Reuptake Inhibitors
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of dual serotonin-norepinephrine reuptake inhibitors (SNRIs). Moving beyond a mere recitation of procedural steps, this application note delves into the strategic considerations, mechanistic underpinnings, and practical nuances that define the successful synthesis of this critical class of therapeutics. Herein, we explore the core principles of SNRI medicinal chemistry and present detailed, validated protocols for the synthesis of two prominent members of this class: venlafaxine and duloxetine.
Introduction: The Molecular Logic of Dual Reuptake Inhibition
Dual serotonin-norepinephrine reuptake inhibitors (SNRIs) represent a cornerstone in the management of major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[1] Their therapeutic efficacy stems from their ability to simultaneously block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these key neurotransmitters.[1] This dual mechanism of action is believed to offer a broader spectrum of antidepressant activity and potentially a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).[2]
The design and synthesis of SNRIs are guided by a well-defined pharmacophore, which consists of key structural features essential for potent and selective inhibition of both transporters. A typical SNRI pharmacophore includes an aromatic ring, a secondary or tertiary amine, and a flexible linker of appropriate length. The specific nature and orientation of these groups are critical in determining the affinity and selectivity of the compound for SERT and NET.
Core Synthetic Strategies: Building the SNRI Scaffold
The synthesis of SNRIs generally involves the strategic assembly of the key pharmacophoric elements through a series of well-established organic transformations. While specific routes vary for each drug, several common strategies are employed in the construction of the core SNRI scaffold. These often involve key reactions such as nucleophilic substitution, reduction of carbonyls and nitriles, and the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]
A critical consideration in the synthesis of many modern SNRIs is the control of stereochemistry. For compounds like duloxetine, the desired therapeutic activity resides in a single enantiomer. Therefore, enantioselective synthetic methods are paramount to ensure the production of the active stereoisomer with high purity.
Below, we present detailed synthetic protocols for venlafaxine and duloxetine, highlighting the key transformations and the rationale behind the chosen experimental conditions.
Synthesis of Venlafaxine: A Step-by-Step Protocol
Venlafaxine is a widely prescribed SNRI with a relatively straightforward synthetic route. The following protocol outlines a common and efficient method for its preparation.
Synthetic Workflow Overview
The synthesis of venlafaxine typically proceeds through a two-step sequence starting from 4-methoxyphenylacetonitrile and cyclohexanone. The key intermediate, 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, is first synthesized and then subsequently reduced to yield venlafaxine.
Caption: High-level workflow for the synthesis of Venlafaxine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol
This step involves a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone.[5] The use of a strong base generates a carbanion from the acetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 4-Methoxyphenylacetonitrile | 147.18 | 29.4 | 0.2 |
| Cyclohexanone | 98.14 | 24.5 | 0.25 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.8 | 0.22 |
| Toluene | - | 150 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
To a stirred solution of 4-methoxyphenylacetonitrile (29.4 g, 0.2 mol) in toluene (150 mL), add a solution of sodium hydroxide (8.8 g, 0.22 mol) in water (20 mL).
-
Add cyclohexanone (24.5 g, 0.25 mol) dropwise to the mixture at room temperature. The addition should be controlled to maintain the temperature below 35°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add water (80 mL) to the reaction mixture and stir for 15 minutes.
-
Separate the organic layer and wash it with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of toluene and hexane to yield pure 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol as a white solid.
In-Process Controls and Expected Yield:
-
TLC Monitoring: Use a mobile phase of ethyl acetate/hexane (3:7) to monitor the disappearance of the starting materials.
-
Expected Yield: 75-85%
Step 2: Synthesis of Venlafaxine (Reductive Amination)
The nitrile group of the intermediate is reduced to a primary amine, which is then dimethylated in a one-pot reaction to yield venlafaxine. This reductive amination is a crucial step in forming the final drug molecule.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol | 245.32 | 24.5 | 0.1 |
| Raney Nickel | - | ~5 g (slurry) | - |
| Methanol | - | 200 mL | - |
| Ammonia in Methanol (7N) | - | 50 mL | - |
| Hydrogen Gas (H₂) | - | 50-60 psi | - |
| Formaldehyde (37% in water) | - | 18 mL | ~0.22 |
| Formic Acid | 46.03 | 10 mL | ~0.26 |
Procedure:
-
In a high-pressure hydrogenation vessel, suspend 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol (24.5 g, 0.1 mol) and Raney Nickel (~5 g) in methanol (200 mL) and 7N ammonia in methanol (50 mL).
-
Pressurize the vessel with hydrogen gas to 50-60 psi and heat to 50-60°C with vigorous stirring.
-
Maintain the reaction under these conditions for 8-12 hours, or until the uptake of hydrogen ceases.
-
Cool the reaction mixture to room temperature and carefully filter off the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
To the filtrate, add formaldehyde (18 mL) and formic acid (10 mL) and heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water (100 mL) and basify with a 20% sodium hydroxide solution to pH > 12.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude venlafaxine.
-
The crude product can be further purified by conversion to its hydrochloride salt and recrystallization.
In-Process Controls and Expected Yield:
-
Hydrogen Uptake: Monitor the pressure drop in the hydrogenation vessel to determine the reaction endpoint.
-
HPLC Analysis: Analyze the final product for purity and to confirm the identity of venlafaxine.
-
Expected Yield: 60-70% (overall from the intermediate)
Enantioselective Synthesis of (S)-Duloxetine
Duloxetine is a potent SNRI where the (S)-enantiomer is the active form. Therefore, its synthesis requires a strategy that can selectively produce this stereoisomer. The following protocol describes a widely used enantioselective synthesis.
Synthetic Strategy: Asymmetric Reduction
The key step in this synthesis is the asymmetric reduction of a ketone intermediate to establish the chiral alcohol center with the desired (S)-configuration. This is typically achieved using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst.
Caption: Enantioselective synthesis workflow for (S)-Duloxetine.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one (Mannich Reaction)
This step involves the reaction of 2-acetylthiophene with formaldehyde and dimethylamine hydrochloride to form the Mannich base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 2-Acetylthiophene | 126.17 | 25.2 | 0.2 |
| Dimethylamine Hydrochloride | 81.54 | 17.9 | 0.22 |
| Paraformaldehyde | - | 7.5 g | - |
| Hydrochloric Acid (conc.) | - | 1 mL | - |
| Ethanol | - | 100 mL | - |
Procedure:
-
In a round-bottom flask, combine 2-acetylthiophene (25.2 g, 0.2 mol), dimethylamine hydrochloride (17.9 g, 0.22 mol), and paraformaldehyde (7.5 g).
-
Add ethanol (100 mL) and concentrated hydrochloric acid (1 mL).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Basify the mixture with a 20% sodium hydroxide solution to pH > 12.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Asymmetric Reduction to (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
This is the chirality-inducing step, where the ketone is reduced to the corresponding alcohol with high enantioselectivity using a CBS catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | 183.28 | 18.3 | 0.1 |
| (R)-2-Methyl-CBS-oxazaborolidine (1M in toluene) | - | 10 mL | 0.01 |
| Borane-dimethyl sulfide complex (BMS) | 75.97 | 7.6 g | 0.1 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
Procedure:
-
To a solution of (R)-2-Methyl-CBS-oxazaborolidine (10 mL of a 1M solution in toluene, 0.01 mol) in anhydrous THF (50 mL) at 0°C, add borane-dimethyl sulfide complex (7.6 g, 0.1 mol) dropwise.
-
Stir the mixture at 0°C for 15 minutes.
-
Add a solution of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one (18.3 g, 0.1 mol) in anhydrous THF (150 mL) dropwise to the catalyst solution over a period of 1 hour, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for an additional 2-3 hours.
-
Quench the reaction by the slow addition of methanol (20 mL) at 0°C.
-
Allow the mixture to warm to room temperature and then add 1N HCl (50 mL).
-
Stir for 30 minutes, then separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC.
Step 3: Synthesis of (S)-Duloxetine (Nucleophilic Aromatic Substitution)
The chiral alcohol intermediate undergoes a nucleophilic aromatic substitution reaction with 1-fluoronaphthalene to form the ether linkage present in duloxetine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | 185.30 | 18.5 | 0.1 |
| 1-Fluoronaphthalene | 146.16 | 16.1 | 0.11 |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 4.4 g | 0.11 |
| Dimethylformamide (DMF), anhydrous | - | 150 mL | - |
Procedure:
-
To a suspension of sodium hydride (4.4 g of a 60% dispersion, 0.11 mol) in anhydrous DMF (50 mL) at 0°C, add a solution of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (18.5 g, 0.1 mol) in anhydrous DMF (100 mL) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 1-fluoronaphthalene (16.1 g, 0.11 mol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Cool the reaction mixture and quench by the slow addition of water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (S)-duloxetine can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.
Final Product Characterization and Purity Analysis:
The identity and purity of the final synthesized SNRIs should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. For chiral compounds like duloxetine, chiral HPLC is essential to determine the enantiomeric excess.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for a particular SNRI depends on several factors, including the availability and cost of starting materials, the overall yield, the number of synthetic steps, and the ease of purification. Below is a comparative overview of different synthetic approaches for venlafaxine and duloxetine.
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Overall Yield |
| Venlafaxine: Route 1 (Described Above) | Readily available starting materials, straightforward. | Use of pyrophoric Raney Nickel, moderate yield. | 45-60% |
| Venlafaxine: Route 2 (Alternative Reduction) | Avoids Raney Nickel (e.g., using Pd/C). | May require higher pressure and temperature. | 50-65% |
| Duloxetine: Route 1 (Asymmetric Reduction) | High enantioselectivity, well-established. | Requires expensive chiral catalyst. | 30-40% |
| Duloxetine: Route 2 (Chiral Resolution) | Uses cheaper reagents for the main synthesis. | Resolution step can be low-yielding, loss of 50% of material. | 15-25% |
Safety Considerations in SNRI Synthesis
The synthesis of pharmacologically active compounds requires strict adherence to safety protocols. When working with the reagents and intermediates involved in SNRI synthesis, the following precautions should be taken:
-
Handling of Pyrophoric Reagents: Raney Nickel is highly pyrophoric when dry and must be handled under a solvent at all times.
-
Use of Strong Bases and Acids: Sodium hydride and concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: Many organic solvents used in these syntheses are flammable and/or toxic. All reactions should be performed in a well-ventilated fume hood.
-
Pressurized Reactions: Hydrogenation reactions are carried out under pressure and should only be performed in appropriate high-pressure vessels by trained personnel.
Conclusion
The synthesis of dual serotonin-norepinephrine reuptake inhibitors is a well-established field of medicinal chemistry that continues to evolve with the development of more efficient and selective synthetic methods. This application note provides a comprehensive overview of the key synthetic strategies and detailed protocols for the preparation of venlafaxine and duloxetine. By understanding the underlying chemical principles and adhering to rigorous experimental procedures, researchers can confidently synthesize these important therapeutic agents for further study and development.
References
-
Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. [Link]
- Stahl, S. M., et al. (2004). Recent research indicates that the use of both bupropion, a substance that inhibits the Dopamine transporter (DAT), and either an SNRI or SSRI, which are substances that inhibit the absorption of serotonin and norepinephrine, respectively, is more effective in treating depression compared to using only one of these substances.
- Karagiannidou, E., et al. (2014). Characterization of Duloxetine HCl API and its process related Impurities. Pharmaceutical Analysis, 4(2), 1-10.
- Hudson, S., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & Medicinal Chemistry Letters, 18(16), 4495-8.
- Brenna, E., et al. (2007). Isolation and characterisation of a phenolic impurity in a commercial sample of duloxetine. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1573-5.
- Google Patents. (2008).
- Vertex AI Search. (n.d.).
- Google Patents. (2009).
- Frontiers in Chemistry. (2022).
- S. M. S. Kumar, et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2415-2443.
- Immadisetty, K., et al. (2013). New design strategies for antidepressant drugs. Expert Opinion on Drug Discovery, 8(11), 1399-1414.
- Howell, G., & Genheden, S. (2021). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv.
- RSC Publishing. (2024).
- National Center for Biotechnology Information. (2024).
-
Mayo Clinic. (2025). Serotonin-norepinephrine reuptake inhibitors (SNRIs). [Link]
- Taylor & Francis Online. (2021).
- Google Patents. (2016). Process for total synthesis of venlafaxine.
- National Center for Biotechnology Information. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders.
- ResearchGate. (2021).
- National Center for Biotechnology Information. (2021).
- National Center for Biotechnology Information. (2022).
- Cambridge Open Engage. (2021). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020).
- National Center for Biotechnology Information. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- RSC Publishing. (2021). Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites.
- MDPI. (2021). Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines.
Sources
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Side Reactions in the Synthesis of Aryl Ethanolamines
Welcome to the Technical Support Center for the synthesis of aryl ethanolamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to enhance the yield, purity, and stereochemical integrity of your target molecules.
Introduction: The Synthetic Challenge of Aryl Ethanolamines
Aryl ethanolamines are a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs, most notably the β-blockers (e.g., propranolol, metoprolol). Their synthesis, while conceptually straightforward, is often plagued by a variety of side reactions that can significantly impact yield, complicate purification, and compromise stereochemical purity. The primary synthetic routes—reductive amination of α-hydroxy aryl ketones or aryl glyoxals, and the nucleophilic opening of aryl epoxides—each present a unique set of challenges. This guide provides a structured approach to understanding, preventing, and troubleshooting these issues.
Part 1: Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the most pressing issues encountered in the lab.
I. Reductive Amination Route
Reductive amination is a powerful method for forming the C-N bond in aryl ethanolamines, typically involving the reaction of an aryl ketone with an amine in the presence of a reducing agent.[1]
This is a common issue stemming from the competition between several reaction pathways. The primary culprits are often the premature reduction of the starting ketone and the formation of over-alkylated byproducts.
A1: Competing Ketone Reduction
-
The Problem: The reducing agent, intended for the imine intermediate, can also reduce the starting aryl ketone to the corresponding alcohol. This is especially problematic with reactive borohydrides like sodium borohydride (NaBH₄).[2]
-
The Causality: The reactivity of the reducing agent is key. NaBH₄ is capable of reducing aldehydes and ketones directly.[3] If the rate of ketone reduction is comparable to or faster than the rate of imine formation, a significant portion of your starting material will be consumed in this unproductive pathway.
-
Troubleshooting & Solutions:
-
Use a Selective Reducing Agent: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but efficiently reduce the protonated imine (iminium ion) intermediate.[1][4] NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[2]
-
Stepwise Procedure: If you must use NaBH₄, a two-step process is advisable. First, form the imine by reacting the aryl ketone and amine, often with the removal of water using a Dean-Stark trap or molecular sieves to drive the equilibrium. Once imine formation is complete (monitored by TLC or NMR), cool the reaction and then add the NaBH₄.[5]
-
pH Control: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive. Careful optimization of pH is crucial.[2]
-
A2: Over-alkylation (Formation of Tertiary Amines)
-
The Problem: The desired secondary aryl ethanolamine product can react with another molecule of the aryl ketone to form a tertiary amine byproduct.
-
The Causality: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction where it competes for the ketone.[6]
-
Troubleshooting & Solutions:
-
Stoichiometric Control: Use a large excess of the primary amine relative to the aryl ketone. This statistically favors the reaction of the ketone with the more abundant starting amine.[6]
-
Protecting Groups: For particularly valuable substrates, consider using a protected amine. A benzyl group, for example, can be used to form a secondary amine starting material. After the reductive amination, the benzyl group can be removed via hydrogenolysis to yield the desired secondary amine.
-
Caption: Competing pathways in reductive amination of aryl ketones.
II. Epoxide Opening Route
This route is common for the synthesis of many β-blockers, involving the reaction of an aryl epoxide with an amine.[7]
A1: Understanding the Mechanism and Controlling Regioselectivity
-
The Problem: Nucleophilic attack by the amine can occur at either the more substituted (benzylic) or less substituted carbon of the epoxide ring, leading to a mixture of regioisomers.
-
The Causality: The regioselectivity of epoxide opening is highly dependent on the reaction conditions. Under neutral or basic conditions, the reaction proceeds via an Sₙ2 mechanism, with the amine nucleophile preferentially attacking the less sterically hindered carbon.[8][9] Under acidic conditions, the epoxide oxygen is protonated, and the reaction gains some Sₙ1 character. This leads to a preference for attack at the more substituted carbon, which can better stabilize the developing positive charge.
-
Troubleshooting & Solutions:
-
For Attack at the Less Substituted Carbon (Desired for most β-blockers):
-
Reaction Conditions: Employ neutral or basic conditions. The reaction can often be performed neat or in a protic solvent like isopropanol or a polar aprotic solvent mixture like DMF/water, without any added catalyst.[10]
-
Temperature Control: Moderate heating (e.g., 60-80 °C) is often sufficient. Excessive heat can lead to side reactions.
-
-
Solvent Choice: The use of polar mixed solvent systems (e.g., DMF/H₂O) has been shown to promote high regioselectivity and yield without the need for a catalyst.[10]
-
A2: Preventing Diol Formation
-
The Problem: A common byproduct is the 1-aryl-1,2-ethanediol, resulting from the hydrolysis of the starting epoxide.
-
The Causality: If water is present in the reaction mixture, it can act as a nucleophile and open the epoxide ring, especially under acidic or heated conditions.[11]
-
Troubleshooting & Solutions:
-
Anhydrous Conditions: Ensure that your amine and solvent are dry, especially if the reaction is sensitive to hydrolysis.
-
Control of Acidity: Avoid strongly acidic conditions, which can catalyze the hydrolysis. If an acid catalyst is necessary to activate the epoxide, use it sparingly and at low temperatures.
-
Stoichiometry: Using an excess of the amine can help it outcompete water as the nucleophile.
-
Caption: Regioselectivity and side reactions in epoxide opening.
III. Stereochemical Control
Many aryl ethanolamines are chiral and their biological activity is often enantiomer-dependent.
A1: Maintaining Stereochemical Integrity
-
The Problem: Loss of enantiomeric purity during the synthesis.
-
The Causality: Racemization can occur at various stages. If the chiral center is adjacent to a carbonyl group (as in an α-hydroxy ketone precursor), it is susceptible to enolization under acidic or basic conditions, which will destroy the stereocenter.[8] During the reaction, harsh conditions (high temperature, strong acid/base) can also promote racemization of the product.
-
Troubleshooting & Solutions:
-
Mild Reaction Conditions: Use the mildest possible conditions for your transformation. For reductive aminations, enzyme-catalyzed reactions or catalytic asymmetric hydrogenations often provide excellent enantioselectivity under mild conditions.[12][13]
-
Choice of Synthesis: Asymmetric reduction of a prochiral aryl ketone is a common strategy to set the stereocenter. Catalytic systems using chiral ligands (e.g., Ru-BINAP) can be highly effective.[10]
-
Avoid Harsh Workups: During workup and purification, avoid prolonged exposure to strong acids or bases.
-
Mechanism of Racemization: For alcohols, racemization can occur via a catalytic hydrogen transfer mechanism or through carbocation intermediates.[12] Understanding the specific mechanism for your system can help in choosing conditions to avoid it.
-
IV. Purification
The polar and basic nature of aryl ethanolamines makes them notoriously difficult to purify by standard flash chromatography.
A1: Strategies for Purifying Polar Amines
-
The Problem: Strong interaction between the basic amine and the acidic silanol groups on the silica surface leads to peak tailing and poor separation.
-
The Causality: The lone pair on the nitrogen and the hydroxyl group form strong hydrogen bonds with the silica gel, leading to slow and uneven elution.[7]
-
Troubleshooting & Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (NEt₃) or ammonia (e.g., as a 7N solution in methanol) to the solvent system. This deactivates the acidic sites on the silica.[7]
-
Alternative Stationary Phases:
-
Ion-Exchange Chromatography (IEX): This is a powerful technique for purifying ionizable compounds.[16]
-
Protocol: Use a strong cation exchange (SCX) cartridge. Load your crude product (dissolved in a suitable solvent like methanol). The basic aryl ethanolamine will be retained on the acidic resin. Wash the cartridge with methanol to remove neutral impurities. Then, elute your product using a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).[17]
-
-
Crystallization: If your product is a solid, forming a salt (e.g., with HCl or tartaric acid) and recrystallizing can be a highly effective method of purification, often superior to chromatography for achieving high purity on a large scale.
-
Part 2: Recommended Protocols
Protocol 1: High-Yield, Chemoselective Reductive Amination of an Aryl Ketone
This protocol utilizes sodium triacetoxyborohydride for a one-pot synthesis that minimizes ketone reduction.
-
Reaction: Aryl Ketone + Primary Amine → Secondary Aryl Ethanolamine
-
Reagents & Equipment:
-
Aryl Ketone (1.0 eq)
-
Primary Amine (1.2 - 1.5 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Acetic Acid (optional, catalytic amount, ~0.1 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere
-
-
Procedure:
-
To a stirred solution of the aryl ketone (1.0 eq) in DCE (~0.2 M), add the primary amine (1.2 eq) at room temperature.
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture for 30-60 minutes to allow for imine formation. The reaction can be monitored by TLC. If imine formation is sluggish, a catalytic amount of glacial acetic acid can be added.[1]
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The addition may be slightly exothermic. Maintain the temperature at room temperature.
-
Stir the reaction for 2-16 hours, monitoring by TLC or LC-MS until the imine intermediate is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described in FAQ 5.
-
Protocol 2: Regioselective Epoxide Opening for β-Blocker Synthesis
This catalyst-free protocol maximizes the formation of the desired regioisomer by leveraging solvent effects.[10]
-
Reaction: Aryl Glycidyl Ether + Isopropylamine → Propranolol Analogue
-
Reagents & Equipment:
-
Aryl Glycidyl Ether (1.0 eq)
-
Isopropylamine (2.0 - 3.0 eq)
-
Dimethylformamide (DMF) and Water
-
Round-bottom flask with reflux condenser, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the aryl glycidyl ether (1.0 eq) in a 9:1 mixture of DMF and water.
-
Add isopropylamine (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove residual DMF and amine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product. For many β-blockers, crystallization from a suitable solvent (e.g., toluene/cyclohexane) is an effective purification method.[18]
-
Part 3: Data Summary
The choice of synthetic route can significantly impact yield and purity. Below is a comparative summary based on typical outcomes for these reactions.
| Parameter | Reductive Amination (Optimized) | Epoxide Opening (Optimized) | Direct Alkylation (Non-Optimized) |
| Typical Yield | 70-95% | 80-98%[10] | 30-60% |
| Key Byproducts | Aryl alcohol, over-alkylation product | Undesired regioisomer, diol | Di- and tri-alkylated products |
| Purity Before Purification | Moderate to High | High | Low to Moderate |
| Stereocontrol | Dependent on method (asymmetric reduction or starting material) | Dependent on chiral epoxide source | Not directly controlled |
| Process Safety/Greenness | Moderate (solvents, borohydrides) | Good (often catalyst-free) | Poor (genotoxic alkylating agents) |
References
-
Campbell Brewer, A., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 274-281. [Link]
-
Sharma, P., et al. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications, 46(10), 821-841. [Link]
-
Biotage. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Matheson, A., & Stewart, C. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International, 34(3), 16-21. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
PharmaTutor. (2016). A Brief Review on Ion Exchange Chromatography. [Link]
-
Gold, J. M., et al. (2014). Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol. Journal of Medicinal Chemistry, 25(11), 1365-1370. [Link]
-
Bhaskar, G., & Arun, R. (2013). Asymmetric synthesis of (2S)-propranolol using D-mannitol. Journal of Chemical and Pharmaceutical Research, 5(12), 654-658. [Link]
-
University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Reddy, M. S., et al. (2011). A Concise, Asymmetric Synthesis of (S)-Propranolol and (S)-Metoprolol. Organic Process Research & Development, 15(6), 1365-1370. [Link]
-
Momiyama, N., & Yamamoto, H. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(4), 1080-1081. [Link]
-
Tran, V. A., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 9597426. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Zhang, W., et al. (2023). Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. Chemical Science, 14(1), 1-10. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
Kumar, A., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research, 9(4), 214-223. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Thiot, C., et al. (2009). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, (33), 4959-4961. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Diol synthesis by substitution. [Link]
- CN113511979A - Synthesis method and application of propranolol - Google P
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]
-
Wikipedia. (n.d.). Discovery and development of beta-blockers. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
Zhang, X., et al. (2014). Highly Efficient Synthesis of Chiral β-Aryl Isopropylamines via Catalytic Asymmetric Hydrogenation. Angewandte Chemie International Edition, 53(11), 2959-2962. [Link]
-
Terada, M., & Momiyama, N. (2012). Design of Chiral Organic Molecules for Asymmetric Synthesis. Journal of Synthetic Organic Chemistry, Japan, 70(11), 1136-1146. [Link]
-
Yu, Y.-N., & Xu, M.-H. (2013). Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. The Journal of Organic Chemistry, 78(6), 2736-2741. [Link]
-
Akiyama, T. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 21, 1864-1889. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]
-
ResearchGate. (2019). Reductive amination of aryl substituted ketones and aldehydes to.... [Link]
-
ResearchGate. (2019). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]
-
Mabion. (n.d.). Ion Exchange Chromatography in Monoclonal Antibodies Purification. [Link]
-
Admasu, A. S., et al. (2018). Synthesis of epoxide and vicinal diol regioisomers from docosahexaenoate methyl esters. Chemistry and Physics of Lipids, 215, 66-73. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Purification [chem.rochester.edu]
- 8. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. rroij.com [rroij.com]
- 10. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 11. Diol synthesis by substitution [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Efficient Synthesis of Chiral β-Aryl Isopropylamines via Catalytic Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
Technical Support Center: Purification of Chiral Amino Alcohols from Reaction Mixtures
Welcome to the Technical Support Center for Chiral Amino Alcohol Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of chiral amino alcohols from reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Chiral amino alcohols are pivotal building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Their stereochemistry is often critical for biological activity, making the isolation of a single enantiomer a crucial, yet frequently challenging, step.[1] This guide provides a structured approach to troubleshooting common purification issues, from analytical to preparative scale.
Section 1: FAQs - First-Line Troubleshooting
This section addresses the most frequently asked questions regarding the purification of chiral amino alcohols.
Q1: I'm not seeing any separation of my amino alcohol enantiomers on my chiral HPLC column. Where do I start?
A1: Achieving chiral separation is a multifactorial process. When you observe no separation, it's essential to systematically evaluate the key parameters of your chromatographic system.
1. Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[3] There is no universal CSP, and their separation mechanisms are based on specific intermolecular interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance). For amino alcohols, polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often good starting points.[4]
-
Actionable Advice: If your current CSP is not providing separation, it may not be suitable for your specific amino alcohol. It is often necessary to screen several different CSPs.[4] Consult literature for successful separations of structurally similar compounds.
2. Mobile Phase Composition: The mobile phase composition, particularly the ratio of the non-polar solvent to the polar modifier in normal-phase chromatography, is crucial.[3] Small changes in the alcohol modifier concentration can dramatically impact resolution.
-
Actionable Advice: Systematically vary the mobile phase composition. For example, in a hexane/isopropanol system, adjust the isopropanol percentage in small increments (e.g., from 5% to 20% in 1-2% steps).
3. The Role of Additives: Amino alcohols are basic compounds. Unwanted interactions with residual acidic silanol groups on the silica support of the CSP can lead to poor peak shape and a lack of resolution.
-
Actionable Advice: For basic compounds like amino alcohols, adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution by masking the active silanol sites.[5]
Q2: My peaks are tailing significantly. What are the common causes and solutions?
A2: Peak tailing is a common issue that can compromise resolution and accurate quantification. It is often caused by secondary, undesirable interactions between the analyte and the stationary phase.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[5]
-
-
Secondary Interactions: As mentioned for poor resolution, interactions with acidic silanol groups are a primary cause of tailing for basic amino alcohols.
-
Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet or degradation of the stationary phase can also cause tailing.
-
Solution: Flush the column with a strong solvent as recommended by the manufacturer.[6] If performance is not restored, the column may need to be replaced.
-
Q3: I have a highly polar amino alcohol that is difficult to extract from my aqueous reaction mixture. What are my options?
A3: The high polarity and water solubility of many amino alcohols present a significant challenge during workup and purification.[7]
-
Salting Out: Adding a salt like sodium chloride to the aqueous layer can decrease the solubility of the amino alcohol, thereby improving extraction efficiency into an organic solvent.
-
Continuous Liquid-Liquid Extraction: For very water-soluble compounds, a continuous liquid-liquid extractor can be more effective than multiple batch extractions.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to maximize recovery.[7]
-
Derivatization: Consider derivatizing the amino alcohol to a less polar, more easily extractable compound. This derivative can then be purified, followed by a deprotection step.[7]
Q4: How can I determine the enantiomeric excess (ee) of my purified amino alcohol?
A4: Accurately determining the enantiomeric excess is crucial. Several analytical techniques are available:
-
Chiral Chromatography (HPLC, SFC, GC): This is the most common and reliable method. A small sample of the purified product is analyzed on a chiral column to separate and quantify the two enantiomers.
-
NMR Spectroscopy with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral auxiliary, the enantiomers of your amino alcohol can form diastereomeric complexes that exhibit distinct signals in the NMR spectrum (¹H, ¹⁹F, etc.).[8][9][10] The integration of these signals allows for the determination of the enantiomeric ratio.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It can be used to assess enantiomeric purity.[]
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed protocols and explanations for specific, challenging purification scenarios.
Guide 2.1: Method Development for Chiral HPLC/SFC Separation
Objective: To develop a robust method for the analytical or preparative separation of a chiral amino alcohol.
Workflow for Chiral Method Development:
Caption: A systematic workflow for chiral method development.
Step-by-Step Protocol:
-
CSP Screening:
-
Rationale: Different CSPs offer different chiral recognition mechanisms. Screening a diverse set of columns (e.g., polysaccharide-based, Pirkle-type, protein-based) is the most effective way to find a suitable stationary phase.[12][13]
-
Protocol: Using a racemic standard of your amino alcohol, inject it onto several different chiral columns under generic starting conditions (e.g., for normal phase, 90:10 Hexane:Isopropanol). Look for any indication of peak splitting or shoulders, which suggests that separation is possible with further optimization.[5]
-
-
Mobile Phase Optimization:
-
Rationale: The mobile phase composition modulates the interactions between the analyte and the CSP.
-
Protocol:
-
Solvent Ratio: Once a promising CSP is identified, systematically vary the ratio of the strong solvent (e.g., isopropanol) to the weak solvent (e.g., hexane).
-
Additives: For amino alcohols, add 0.1% DEA (or another suitable amine) to the mobile phase to improve peak shape.[3]
-
-
-
Temperature Optimization:
-
Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often improve resolution, but at the cost of longer retention times and higher backpressure.
-
Protocol: Analyze your sample at different column temperatures (e.g., in 5°C increments from 15°C to 40°C) to find the optimal balance between resolution and analysis time.[5]
-
Data Presentation: Comparison of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phases | Best Suited For |
| Polysaccharide-based | Chiralpak®, Chiralcel® | Hexane/Alcohol, SFC | Broad range of compounds, very versatile[4] |
| Pirkle-type (Brush-type) | Astec® CSPs | Hexane/Alcohol | Compounds with π-acidic or π-basic groups[4] |
| Protein-based | Chiral-AGP, Chiral-CBH | Reversed-phase (aqueous buffers) | Hydrophilic and ionizable compounds[12] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC™ | Polar organic, Reversed-phase | Underivatized amino acids and amino alcohols[14] |
Guide 2.2: Purification via Diastereomeric Salt Crystallization
Objective: To resolve a racemic amino alcohol using a classical, scalable method.
Rationale: This technique involves reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[4] Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility.[4][15]
Step-by-Step Protocol:
-
Selection of Resolving Agent:
-
Choose a commercially available, enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid).
-
-
Salt Formation:
-
Dissolve the racemic amino alcohol in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Stir and gently heat until all solids dissolve.
-
-
Fractional Crystallization:
-
Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. Seeding with a small crystal of the desired salt can be beneficial.
-
Collect the crystals by filtration.
-
-
Liberation of the Free Amino Alcohol:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amino alcohol.
-
Extract the enantiomerically enriched amino alcohol into an organic solvent.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified amino alcohol using a suitable analytical method (e.g., chiral HPLC).
-
Guide 2.3: The Role of Derivatization in Purification and Analysis
Objective: To overcome challenges in separation or detection by chemically modifying the amino alcohol.
Rationale: Derivatization can be a powerful tool to:
-
Improve Chromatographic Separation: By converting the enantiomers into a pair of diastereomers with a chiral derivatizing agent, they can then be separated on a standard achiral column.[16][17][18]
-
Enhance Detectability: Introducing a chromophore (e.g., a UV-active group) can improve detection sensitivity, especially for compounds that lack a strong chromophore.[7]
-
Improve Volatility for GC Analysis: Amino alcohols are generally not volatile enough for direct GC analysis. Derivatization of the amino and hydroxyl groups is necessary.[19]
Common Derivatizing Agents:
| Derivatizing Agent | Target Functionality | Purpose |
| Marfey's Reagent (FDAA) | Primary/Secondary Amines | Forms diastereomers for HPLC separation[3] |
| N-(9-Fluorenylmethoxycarbonyl) chloride (Fmoc-Cl) | Primary/Secondary Amines | Adds a strong UV chromophore[3] |
| Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols | Increases volatility for GC analysis[19] |
| Heptafluorobutyl Chloroformate (HFBCF) | Amines | Forms derivatives for chiral GC analysis[20] |
Section 3: Advanced Techniques
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC.[21] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption.[21][22]
-
Key Advantages:
-
Speed: Separations are often 3-5 times faster than with HPLC.[23]
-
"Green" Chemistry: Significantly reduces the use of organic solvents.[21]
-
Efficiency: High flow rates can be used without a significant loss in chromatographic efficiency.[16]
-
Compatibility: Most chiral stationary phases used in HPLC are also compatible with SFC.[16][23]
-
References
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
- Supercritical fluid chrom
- Chiral Super Critical Fluid Chrom
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. (n.d.). Benchchem.
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (n.d.).
- Enantiomeric separation of amino alcohols on protein phases using statistical experimental design.
- Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol. (n.d.). Benchchem.
- An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols. (n.d.). Benchchem.
- Amino Acid and Peptide Chiral Separ
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021).
- Chiral HPLC Column. (n.d.). Phenomenex.
- Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021). NIH.
- Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience.
- GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil‐L‐Val column. (n.d.). Scilit.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017). Semantic Scholar.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Separation of Amino Acid Enantiomers VIA Chiral Derivatization and Non-Chiral Gas Chrom
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (n.d.).
- Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (n.d.). AKJournals.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PMC - PubMed Central.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016).
- Overcoming challenges in the purification of chiral amino alcohols. (n.d.). Benchchem.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). NIH.
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (n.d.).
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). LC-MS.
- Multi-step biocatalytic strategies for chiral amino alcohol synthesis. (2025).
- Recrystalliz
- Chiral Analysis & Separ
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Phenomenex.
- Chiral analysis. (n.d.). In Wikipedia.
- Reduction of Chiral Amino Acids Based on Current Method. (n.d.). JOCPR.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Trouble with chiral separations. (2020).
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomeric separation of amino alcohols on protein phases using statistical experimental design. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. nanobioletters.com [nanobioletters.com]
- 18. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. selvita.com [selvita.com]
- 22. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 23. pharmtech.com [pharmtech.com]
preventing racemization of chiral amino alcohols during synthesis
Welcome to the Technical Support Center for Chiral Amino Alcohol Synthesis. As a Senior Application Scientist, I've designed this space to address the critical challenge of maintaining stereochemical integrity during the synthesis of chiral 1,2-amino alcohols. These molecules are vital building blocks in pharmaceuticals and fine chemicals, and preventing racemization is paramount to ensuring their efficacy and safety.
This guide is structured to provide immediate, actionable solutions to common problems encountered in the lab. We'll begin with frequently asked questions for quick reference, followed by in-depth troubleshooting guides for more complex issues.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions our team receives regarding racemization during the synthesis of chiral amino alcohols.
Q1: What is the primary mechanism that causes racemization in my chiral amino alcohol synthesis?
A1: The most common pathway for racemization, particularly during reactions involving the activation of a neighboring carboxyl group (as in peptide synthesis) or under basic conditions, is through the formation of an oxazolone (or azlactone) intermediate.[1][2] Abstraction of the proton alpha to the nitrogen atom is facilitated by base, leading to a planar, achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a racemic or epimerized product.[1] Strong bases and elevated temperatures significantly accelerate this process.
Q2: I'm observing significant racemization during the N-acylation of my amino alcohol. What's the first thing I should check?
A2: The choice of base is the most critical factor. Sterically hindered, non-nucleophilic bases are strongly recommended to minimize proton abstraction from the chiral center.[3] Instead of common bases like triethylamine (TEA) or diisopropylethylamine (DIEA), consider using 2,4,6-collidine or N-methylmorpholine (NMM) . Additionally, performing the reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly suppress the rate of racemization.[4]
Q3: Which N-protecting group is best to prevent racemization?
A3: For the amino group, bulky protecting groups that can sterically hinder the approach of a base to the alpha-proton are beneficial. The trityl (Tr) group has been shown to be effective in preventing epimerization during certain alkylation reactions.[3] Carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are standard, but the choice often depends on the subsequent reaction conditions.[5][6] The key is to select a protecting group that is stable under your reaction conditions but can be removed under mild conditions that do not induce racemization.
Q4: Can my choice of solvent impact the stereochemical integrity of my amino alcohol?
A4: Absolutely. Polar aprotic solvents like DMF and DMSO can promote racemization, especially in the presence of a base, by stabilizing the charged intermediates involved in the racemization pathway.[4] Whenever possible, consider using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF). In some cases, a mixture of solvents, such as chloroform and trifluoroethanol, has been shown to suppress epimerization.[4]
Q5: Are there any reaction types that are particularly prone to causing racemization of chiral amino alcohols?
A5: Yes, reactions that involve activation of a neighboring group, proceed under strongly basic or acidic conditions, or are run at high temperatures are high-risk. Specific examples include:
-
Peptide coupling reactions: Activation of a C-terminal amino acid linked to an amino alcohol can lead to oxazolone formation.[1][7]
-
Mitsunobu reaction: While this reaction typically proceeds with a clean inversion of configuration at the alcohol center, side reactions leading to racemization can occur, especially with hindered alcohols.[8][9]
-
Oxidation/Reduction reactions: Harsh oxidizing or reducing agents, or reactions requiring extreme pH, can compromise the chiral center.
For these high-risk steps, consider alternative strategies such as biocatalysis, which operates under mild, physiological conditions and can offer excellent stereocontrol.[10][11]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Racemization During N-Protection of a Chiral Amino Alcohol
Problem: You are protecting the amino group of your chiral amino alcohol (e.g., with an acyl or sulfonyl group) and observe a significant loss of enantiomeric excess (ee).
Root Cause Analysis & Solution Workflow
The primary cause is typically base-mediated abstraction of the acidic proton at the stereocenter, facilitated by the electron-withdrawing nature of the newly installed protecting group.
Caption: Strategy for preventing coupling-induced epimerization.
Step-by-Step Mitigation Protocol
-
Incorporate Racemization-Suppressing Additives:
-
Action: Always include an additive such as OxymaPure (Ethyl cyanohydroxyiminoacetate) or HOBt (Hydroxybenzotriazole) in your coupling reaction.
-
Protocol: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and Oxyma (1.0 eq) in anhydrous DMF.
-
Rationale: These additives form active esters that are more reactive towards the amine than they are towards intramolecular cyclization to the oxazolone. This effectively traps the activated acid in a state less prone to racemization. [12]Oxyma is generally considered superior to HOBt in suppressing racemization. [4][12]
-
-
Select the Appropriate Coupling Reagent:
-
Action: Avoid using uronium/aminium-based reagents like HBTU or HATU without additives, as they can promote racemization. Carbodiimides like DIC (Diisopropylcarbodiimide) in combination with Oxyma are an excellent choice. COMU is also a highly regarded low-racemization coupling reagent. [12][13] * Protocol (DIC/Oxyma): To the DMF solution of the amino acid and Oxyma from Step 1, cool to 0 °C and add DIC (1.0 eq). Stir for 5-10 minutes (pre-activation). Then, add a solution of your chiral amino alcohol (1.0 eq) and a hindered base like NMM (1.0 eq).
-
Rationale: The combination of a carbodiimide with an additive like Oxyma provides a highly efficient and low-racemization coupling system. [13]
-
-
Control Pre-activation Time:
-
Action: Minimize the time between the activation of the amino acid and the introduction of the amino alcohol.
-
Protocol: Keep the pre-activation time (after adding the coupling reagent but before adding the amine component) to a minimum, typically 5-10 minutes at 0 °C.
-
Rationale: The longer the activated species exists before it is intercepted by the nucleophile (the amino alcohol), the greater the opportunity for it to cyclize and racemize.
-
Comparative Data: Coupling Reagents and Epimerization
| Coupling System | Base | % Epimerization (Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu) | Reference |
| HBTU/HATU | NMM | High | [1] |
| PyBOP | NMM | High | [1] |
| DIC/HOBt | NMM | Low | [13] |
| DIC/Oxyma | NMM | Very Low | [13] |
| COMU | DIEA | Very Low | [12] |
By understanding the mechanisms of racemization and systematically applying these troubleshooting strategies, you can significantly improve the stereochemical outcome of your chiral amino alcohol syntheses. For further assistance, please do not hesitate to contact our technical support team.
References
-
Bower, J. F., et al. (2016). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Winn, M., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Available at: [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link]
- Singh, J., et al. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Authorea Preprints.
-
Ismayadi, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]
- Omizzolo, A. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Petasis, N. A., et al. (2005). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. Journal of the American Chemical Society.
-
Epimerization of Peptide. (n.d.). SlideShare. Available at: [Link]
-
Wang, Y., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. International Journal of Molecular Sciences. Available at: [Link]
-
Vaddula, B. R., et al. (2013). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
-
Racemization of chiral amino alcohols: Catalyst selection and characterization. (2009). ResearchGate. Available at: [Link]
-
Hu, H., et al. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Bennett, C. S., et al. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
-
Coupling Reagents. (n.d.). Aapptec. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
Novel methods of resolving racemic diols and amino alcohols. (2007). ResearchGate. Available at: [Link]
-
Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. (2008). ResearchGate. Available at: [Link]
- Contreras-Gomez, A., et al. (2019). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. Frontiers in Bioengineering and Biotechnology.
-
Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Available at: [Link]
-
Davis, F. A., et al. (2004). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, H., et al. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie International Edition. Available at: [Link]
-
Chen, J., et al. (2017). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. ACS Catalysis. Available at: [Link]
-
Batey, R. A., & Smil, D. V. (2000). Asymmetric Synthesis of anti-1,2-Amino Alcohols via the Borono-Mannich Reaction: A Formal Synthesis of (−)-Swainsonine. The Journal of Organic Chemistry. Available at: [Link]
-
Dziuba, K., et al. (2020). Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Molecules. Available at: [Link]
-
Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al 2 O 3 catalyst. (2012). ResearchGate. Available at: [Link]
- The Journal of Organic Chemistry Ahead of Print. (n.d.).
-
Cameron, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Angewandte Chemie International Edition. Available at: [Link]
- Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
-
Carrasco, M. R., et al. (2005). Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction. Chemical Communications. Available at: [Link]
-
Cameron, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Angewandte Chemie International Edition. Available at: [Link]
-
Benoiton, N. L., et al. (1992). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research. Available at: [Link]
-
Wang, C., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mutha, R., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science. Available at: [Link]
-
Reported O‐selective acylation of amino alcohols without protecting the.... (n.d.). ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Journal of the American Chemical Society. Available at: [Link]
-
Racemization in amino acids?. (2017). ResearchGate. Available at: [Link]
-
Somfai, P. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva Portal. Available at: [Link]
- Lou, S., et al. (2018). Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. ChemRxiv.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. jocpr.com [jocpr.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction yield for the synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Welcome to the technical support center for the synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yield and purity, ensuring the successful synthesis of this critical intermediate.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing step-by-step solutions and the scientific reasoning behind them.
Issue 1: Low Overall Yield
Question: My final yield of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol is consistently below 50%. What are the likely causes and how can I improve it?
Answer:
Low overall yield in this multi-step synthesis can often be attributed to inefficiencies in the reduction of the corresponding α-amino ketone precursor. The choice of reducing agent and reaction conditions are paramount for a successful transformation.
Causality: The reduction of an α-amino ketone to a 1,2-amino alcohol is a critical step. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective but can be expensive and hazardous for large-scale synthesis.[1] Milder reagents such as sodium borohydride (NaBH₄) may not efficiently reduce the ketone, especially if the amino group is not appropriately protected.[2]
Troubleshooting Steps & Explanations:
-
Evaluate Your Reducing Agent:
-
For laboratory-scale synthesis: Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is a reliable choice for the reduction of α-amino acids and their derivatives to amino alcohols.[3]
-
For larger-scale synthesis: Consider the NaBH₄/I₂ system. This combination in situ generates diborane (B₂H₆), a powerful reducing agent that selectively reduces carboxylic acids and ketones in the presence of other functional groups.[1][2]
-
-
Optimize Reaction Temperature:
-
LiAlH₄ Reductions: These are typically performed at low temperatures (0 °C to room temperature) to control the exothermic reaction and minimize side products.
-
NaBH₄ Reductions: The optimal temperature can vary. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Ensure Anhydrous Conditions:
-
Metal hydride reducing agents like LiAlH₄ and NaBH₄ react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the reagent and reduced yields.
-
-
Consider a Two-Step Approach:
-
If direct reduction of the α-amino ketone is problematic, consider reducing the corresponding α-azido ketone followed by reduction of the azide to the amine. This can sometimes provide a cleaner reaction and higher overall yield.
-
Issue 2: Formation of Impurities
Question: I am observing significant impurities in my final product by HPLC and NMR. What are the common side reactions and how can I minimize them?
Answer:
Impurity generation is a common challenge. The primary culprits are often over-reduction, side reactions involving the unprotected amine, or rearrangement products.
Causality: The presence of both an amino and a hydroxyl group makes the target molecule susceptible to various side reactions. For instance, unprotected amino groups can react with carbonyls, and harsh reaction conditions can lead to undesired byproducts.
Troubleshooting Steps & Explanations:
-
Protecting Group Strategy:
-
Consider protecting the amino group as a carbamate (e.g., Boc or Cbz) before the reduction step. This prevents the amine from interfering with the reduction and can lead to a cleaner reaction profile. The protecting group can then be removed under mild acidic conditions.
-
-
Control of Reaction Stoichiometry:
-
Use the minimum effective amount of the reducing agent. An excess of a strong reducing agent can lead to over-reduction of the aromatic ring or other functional groups. Carefully calculate the molar equivalents of the reducing agent based on your starting material.
-
-
Purification Method Optimization:
-
Column Chromatography: Silica gel chromatography is often effective for removing polar impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity. Experiment with different solvents to find the one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Over-reduced product (e.g., reduction of aromatic ring) | Excess of strong reducing agent (e.g., LiAlH₄) | Use stoichiometric amounts of reducing agent; consider a milder reagent. |
| Dimerization products | Reaction of the unprotected amine with starting material | Employ an amine protecting group strategy. |
| Rearrangement products | High reaction temperatures or strongly acidic/basic conditions | Maintain optimal reaction temperature and pH. |
Issue 3: Incomplete Reaction or Stalling
Question: My reaction seems to stop before all the starting material is consumed, even after extended reaction times. What could be causing this?
Answer:
Reaction stalling can be frustrating and is often due to reagent deactivation, insufficient activation energy, or catalyst poisoning (if applicable).
Causality: The reactivity of the starting materials and reagents can be influenced by several factors, including solvent choice, temperature, and the presence of inhibitors.
Troubleshooting Steps & Explanations:
-
Re-evaluate Solvent Choice:
-
The solvent must be able to dissolve the reactants and be compatible with the reagents. For reductions with metal hydrides, anhydrous ethers like THF or diethyl ether are typically used.
-
-
Increase Reaction Temperature (with caution):
-
If the reaction is sluggish at room temperature, a modest increase in temperature may provide the necessary activation energy. However, be mindful of potential side reactions at higher temperatures. Monitor the reaction closely by TLC or LC-MS.
-
-
Check Reagent Quality:
-
Reducing agents, especially metal hydrides, can degrade over time if not stored properly. Use freshly opened or properly stored reagents.
-
-
Sequential Addition of Reagent:
-
In some cases, adding the reducing agent in portions can help maintain its concentration and drive the reaction to completion.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol?
A1: A prevalent method involves the asymmetric reduction of a corresponding α-amino ketone precursor.[4] This can be achieved using chiral catalysts to ensure the desired stereochemistry of the final product.[4] Another approach is the reduction of the corresponding α-amino acid, which leverages the inherent chirality of the starting material.[3]
Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A2: A combination of techniques is recommended for comprehensive analysis.[5]
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety measures are crucial:
-
Handling of Reducing Agents: Metal hydrides like LiAlH₄ and NaBH₄ are pyrophoric and react violently with water. Handle them in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Safety: Use anhydrous solvents and be aware of their flammability.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Q4: How can I ensure the stereochemical integrity of my final product?
A4: The stereochemistry is a critical aspect of many pharmaceutical intermediates.
-
Chiral Starting Materials: If you start with an enantiomerically pure α-amino acid, the stereocenter is often retained during the reduction.
-
Asymmetric Synthesis: Employing chiral catalysts, such as those used in asymmetric transfer hydrogenation, can provide high enantioselectivity in the reduction of α-amino ketones.[6]
III. Experimental Protocols
Optimized Protocol for the Reduction of 2-Amino-2-(3-chloro-2-fluorophenyl)ethanone using NaBH₄/I₂
This protocol is designed as a safer and more scalable alternative to LiAlH₄ reduction.
Materials:
-
2-Amino-2-(3-chloro-2-fluorophenyl)ethanone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 2-Amino-2-(3-chloro-2-fluorophenyl)ethanone hydrochloride (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium borohydride (2.0 eq) portion-wise.
-
After stirring for 15 minutes, add a solution of iodine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with methanol.
-
Add saturated aqueous sodium thiosulfate solution to quench any remaining iodine.
-
Basify the mixture with a saturated aqueous sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol.
IV. Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
V. References
-
Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. (2019). Available at: [Link]
-
Cao, Y., & Yang, G. A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. (2024). Available at: [Link]
Sources
troubleshooting guide for the N-arylation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Welcome to the technical support center for the N-arylation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific C-N bond formation. The unique structure of this amino alcohol—featuring a sterically hindered, electron-deficient aryl group and a competing hydroxyl nucleophile—presents a distinct set of challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you achieve a successful and reproducible reaction.
Section 1: Common High-Level Problems
This section addresses the most frequent and general issues encountered during the reaction. Always consider these points before delving into more specific component optimization.
FAQ 1: My reaction shows low or no conversion. Where should I start troubleshooting?
Low or no conversion is the most common issue. Before altering core components like ligands or bases, meticulously review your reaction setup and reagent quality. A systematic check of fundamentals often solves the problem.
Initial Diagnostic Workflow
Caption: Competing reaction pathways for the amino alcohol substrate.
Section 2: Component-Specific Troubleshooting
If the general checks do not resolve the issue, a deeper dive into the specific roles of each reaction component is necessary.
FAQ 3: How do I choose the right catalyst system (Palladium vs. Copper)?
Both palladium and copper catalysts are used for N-arylation, but they have different strengths and weaknesses for this substrate.
-
Palladium (Buchwald-Hartwig):
-
Pros: Generally more versatile, with a vast library of phosphine ligands that can be tuned to overcome challenges like steric hindrance. [1]Modern bulky, electron-rich biarylphosphine ligands are particularly effective for coupling challenging substrates like aryl chlorides. [2][3][4] * Cons: Can be more sensitive to air and moisture. The catalyst cost is higher. For amino alcohols, achieving N- vs. O-selectivity can be challenging and highly ligand-dependent. [5][6]
-
-
Copper (Ullmann Condensation):
-
Pros: Less expensive and more robust towards air and moisture. [7]Copper catalysis has shown excellent N-selectivity for amino alcohols, sometimes requiring only mild bases, as the amine coordination to the copper center enhances N-H acidity. [8][9] * Cons: Often requires higher reaction temperatures and longer reaction times. [7]The substrate scope can be narrower compared to palladium systems.
-
Recommendation: Start with a well-established Palladium system due to its tunability. If N- vs. O-selectivity becomes an insurmountable issue, exploring a Copper-catalyzed approach is a highly logical next step. [9]
FAQ 4: My yield is low. Which ligand should I use for this sterically hindered substrate?
The 3-chloro-2-fluorophenyl group presents significant steric bulk around the reaction center. This, combined with the challenge of an aryl chloride, makes ligand choice critical. Standard ligands like DPPF or BINAP may be ineffective. [2] You need bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups. These ligands promote the formation of a monoligated Pd(0) complex, which is crucial for activating the catalyst, promoting fast reductive elimination, and preventing catalyst decomposition. [10]
| Ligand Type | Examples | Key Features & Use Case for this Reaction |
|---|---|---|
| Dialkylbiarylphosphines | RuPhos, BrettPhos, SPhos | Highly electron-rich and sterically demanding. Excellent for activating unreactive aryl chlorides and coupling sterically hindered amines. [1][5][6]BrettPhos, in particular, has been used to achieve selective N-arylation of aminophenols. [5][6] |
| Ferrocenylphosphines | Josiphos, cataCXium® A | These ligands, developed by the Hartwig group, are also very effective. Their rigidity and bulk are well-suited for challenging couplings. |
| Trialkylphosphines | P(t-Bu)₃ | While very electron-rich, it can sometimes promote side reactions like β-hydride elimination. It's a good candidate for screening but may not be optimal. |
Starting Point: A pre-catalyst like BrettPhos Pd G3 is an excellent starting point for screening, as it combines a powerful ligand with a reliable palladium source.
FAQ 5: How do I select the right base and solvent to favor N-arylation over O-arylation?
The choice of base and solvent are interlinked and critical for controlling selectivity and reaction rate.
-
Base Selection:
-
A strong, non-nucleophilic, sterically hindered base is required to deprotonate the amine without coordinating too strongly to the palladium center. [11][12][13] * Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. [2] * Weaker bases like K₂CO₃ or Cs₂CO₃ are sometimes used but typically result in much slower reaction rates, especially with aryl chlorides. [2][14] * Interestingly, in some copper-catalyzed systems, the choice of base can completely switch the selectivity. For example, using NaOt-Bu might favor O-arylation, while a base like NaOTMS can exclusively favor N-arylation. [8]This highlights the importance of screening bases if selectivity is an issue.
-
-
Solvent Selection:
-
The solvent must dissolve the reactants and stabilize catalytic intermediates. [15][16][17] * Aprotic, non-polar or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and effective choices. [15][18] * Highly polar aprotic solvents like DMF or DMSO can sometimes be used but may lead to different selectivities or catalyst decomposition pathways. [11][12][19]In some studies, polar solvents were found to create overly stable catalyst-base complexes, hindering the reaction. [11][12][13]
Parameter Recommended Starting Conditions Rationale Base Sodium tert-butoxide (NaOt-Bu) Strong, hindered base that effectively facilitates amine deprotonation in the catalytic cycle. [2][11] Solvent Toluene or 1,4-Dioxane Aprotic, weakly polar solvents that are known to perform well in Buchwald-Hartwig aminations. [15][20] | Temperature | 80 - 110 °C | Aryl chlorides require elevated temperatures for efficient oxidative addition. [2]|
-
Section 3: Experimental Protocols
Baseline Protocol for N-Arylation
This protocol provides a robust starting point for your experiment.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (1.2 eq.), the chosen Buchwald pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%), and Sodium tert-butoxide (1.4 eq.).
-
Atmosphere Control: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS by taking small, quenched aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
D. M. Pearson, N. M. Vinod, F. S. L. Tverskoy, D. G. Blackmond, S. L. Buchwald. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. [Link]
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. [Link]
-
PubMed Central. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
PubMed Central. (n.d.). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. [Link]
-
Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]
-
Journal of the American Chemical Society. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]
-
Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
DSpace@MIT. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
-
ACS Publications. (n.d.). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. [Link]
-
National Institutes of Health. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]
-
ACS Publications. (n.d.). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
-
PubMed. (n.d.). Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity. [Link]
-
ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2024, December 8). (PDF) Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (n.d.). Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols. [Link]
-
ResearchGate. (2022, April 11). N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction Using Cu@Phen@MGO Catalyst. [Link]
-
National Institutes of Health. (n.d.). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. [Link]
- Google Patents. (n.d.).
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
MDPI. (n.d.). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]
-
SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Arkivoc. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]
- Google Patents. (n.d.). CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino ....
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 8. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. researchgate.net [researchgate.net]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Enhancing the Chiral Purity of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered when aiming to improve the chiral purity of this important pharmaceutical intermediate.
Introduction
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a chiral molecule with a stereocenter that gives rise to two enantiomers. In pharmaceutical applications, it is often the case that one enantiomer exhibits the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, achieving high chiral purity is a critical aspect of its synthesis and development. This guide is designed to provide practical, experience-driven insights to help you navigate the complexities of chiral resolution and purification for this specific compound.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What are the most common methods for improving the chiral purity of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride?
The most prevalent and industrially scalable method for resolving chiral amines and amino alcohols is diastereomeric salt crystallization .[1][2][3] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[3][][5] These salts, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Other methods include chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), which are often used for both analytical and preparative-scale separations.[6][7]
Q2: Why is the choice of resolving agent and solvent so critical in diastereomeric salt crystallization?
The success of a diastereomeric salt resolution hinges on maximizing the difference in solubility between the two diastereomeric salts.[1][8]
-
Resolving Agent: The ideal resolving agent will form a salt with one enantiomer of your amino alcohol that is significantly less soluble in the chosen solvent system than the salt formed with the other enantiomer.[8] This differential solubility is what enables selective crystallization. Common resolving agents for basic compounds like amines are chiral acids such as tartaric acid and its derivatives, mandelic acid, or camphorsulfonic acid.[3][9]
-
Solvent: The solvent system is equally crucial as it directly influences the solubility of the diastereomeric salts.[1][10] A good solvent will not only provide a significant solubility difference between the two salts but also promote the formation of well-defined, easily filterable crystals.[1] A poorly chosen solvent can lead to low yields, poor separation, or "oiling out," where the salt separates as a liquid instead of a solid.[1][10]
Analytical & Measurement
Q3: How can I accurately determine the enantiomeric excess (ee) of my sample?
Chiral High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for determining enantiomeric excess due to its robustness and versatility.[6][11] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12] Other reliable methods include:
-
Supercritical Fluid Chromatography (SFC): Offers faster separations and reduced solvent consumption compared to HPLC.[6]
-
Capillary Electrophoresis (CE): Ideal for small sample volumes and can provide high efficiency.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a derivatizing agent can allow for the quantification of enantiomers.[13]
For 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, which lacks a strong chromophore for UV detection, derivatization with a UV-active tag might be necessary for HPLC analysis.[12] Alternatively, detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) can be employed.[12]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the chiral purification of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride.
Problem 1: Low Enantiomeric Excess (ee) After Diastereomeric Salt Crystallization
Low ee is a frequent challenge and can stem from several factors.[2][8] Use the following decision tree to diagnose the root cause:
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Protocol 2: Chiral HPLC Analysis
This protocol outlines a general approach for analyzing the enantiomeric excess of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. Method development and optimization will be necessary.
Objective: To quantify the ratio of the two enantiomers of the target compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your sample (either the free amine or the hydrochloride salt) at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Polysaccharide-based CSP (e.g., amylose or cellulose derivatives). [12] * Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (if derivatized) or MS.
-
Injection Volume: 5 - 10 µL.
-
-
Analysis:
-
Inject a sample of the racemic mixture to identify the retention times of both enantiomers.
-
Inject your resolved sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers with the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 [6] Method Development Tip: If baseline separation is not achieved, systematically vary the composition of the mobile phase (e.g., change the percentage of the alcohol modifier) and try different chiral columns.
-
References
- A Comparative Guide to Analytical Methods for Chiral Purity Determin
- Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystalliz
- ANALYTICAL CHIRAL SEPAR
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (n.d.). BenchChem.
- Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (n.d.). BenchChem.
- Troubleshooting low enantiomeric excess in chiral resolution experiments. (n.d.). BenchChem.
- Troubleshooting low enantiomeric excess in chiral resolutions. (n.d.). BenchChem.
- Advances in chiral analysis: from classical methods to emerging technologies. (2023). Royal Society of Chemistry.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2001).
- Chiral resolution. (n.d.). In Wikipedia.
- Chiral Resolution and Separ
- Chiral resolution. (n.d.). chemeurope.com.
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Form
- Overcoming challenges in the purification of chiral amino alcohols. (n.d.). BenchChem.
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2016).
- Isolation of enantiomers via diastereomer crystallisation. (2010). University College London.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hcl. (n.d.). SynHet.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. (2023). The Journal of Organic Chemistry.
- (s)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. (n.d.). ChemScene.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Recrystallization and Crystallization. (n.d.). University of California, Los Angeles.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Tips & Tricks: Recrystalliz
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2014). Journal of the American Chemical Society.
- Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (2012).
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Chiral_resolution [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. skpharmteco.com [skpharmteco.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Hydrochloride
Introduction:
Welcome to the technical support center for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in this critical chiral intermediate. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the highest purity of your compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride?
A1: Impurities in 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride can be broadly categorized into three main types:
-
Organic Impurities: These are the most common and can arise from various sources, including starting materials, by-products of the reaction, intermediates, and degradation products.[1] Specific examples include regioisomers (e.g., 2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol), over- or under-halogenated analogs, and unreacted starting materials.
-
Inorganic Impurities: These can include residual catalysts (e.g., heavy metals), reagents, and salts that are not completely removed during the work-up and purification steps.[1]
-
Residual Solvents: Organic solvents used during the synthesis or purification process that are not fully removed can remain as impurities.[1]
Q2: My final product shows a persistent impurity with a similar mass-to-charge ratio in LC-MS analysis. How can I identify it?
A2: When a persistent impurity has a similar mass-to-charge ratio, it often suggests the presence of an isomer. High-resolution mass spectrometry (HRMS) can help determine the elemental composition, but it may not distinguish between isomers. In such cases, a combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. Comparing the NMR spectrum of your purified product with that of a reference standard can reveal subtle differences in chemical shifts and coupling constants, indicating the presence of an isomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): Since 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol is a chiral compound, the impurity could be the undesired enantiomer. Employing a chiral stationary phase (CSP) in your HPLC method can effectively separate enantiomers.[3][4] Polysaccharide-based CSPs are often a good starting point for screening.[3][5]
-
Synthesis of Potential Impurities: If you hypothesize the structure of the impurity (e.g., a regioisomer), synthesizing a small amount of that compound to use as a reference standard for co-injection in HPLC or comparison of spectroscopic data can definitively confirm its identity.[6]
Q3: What is the most effective method for removing the undesired enantiomer?
A3: For the removal of the undesired enantiomer, two primary methods are widely used in the pharmaceutical industry:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]
-
Preparative Chiral HPLC: This method utilizes a chiral stationary phase to separate the enantiomers. While often more expensive in terms of solvents and column costs, it can provide very high enantiomeric purity and is particularly useful when diastereomeric salt crystallization is not effective.
The choice between these methods depends on factors such as the scale of purification, cost, and the specific properties of the enantiomers and their diastereomeric salts.
Section 2: Troubleshooting Guides
Issue 1: High Levels of Starting Material Detected in the Final Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction until the starting material is consumed. | Ensuring the reaction goes to completion minimizes the amount of unreacted starting material that needs to be removed later. |
| 2. Optimize Reaction Conditions: Consider increasing the reaction time, temperature, or the stoichiometry of the reagents. | Reaction kinetics are influenced by time, temperature, and reactant concentrations. Adjusting these parameters can drive the reaction to completion. | |
| Inefficient Work-up | 1. Liquid-Liquid Extraction: Perform multiple extractions with an appropriate solvent to remove the non-polar starting material from the more polar product. | Partitioning based on solubility differences is a fundamental principle of liquid-liquid extraction. |
| 2. pH Adjustment: If the starting material and product have different pKa values, adjusting the pH of the aqueous phase can selectively ionize one compound, altering its solubility and improving separation. | The ionization state of a molecule affects its polarity and solubility in aqueous versus organic phases. | |
| Ineffective Purification | 1. Column Chromatography: If the polarity difference between the starting material and product is sufficient, silica gel column chromatography can be an effective purification method. | Adsorption chromatography separates compounds based on their differential affinity for the stationary phase. |
| 2. Recrystallization: If the starting material is significantly more soluble in the chosen solvent system than the product, recrystallization can be a highly effective purification technique. | The principle of recrystallization relies on the lower solubility of the desired compound in a specific solvent at a lower temperature, allowing it to crystallize out while impurities remain in the solution. |
Issue 2: Presence of Unknown Impurities by HPLC Analysis
dot graph "Troubleshooting_Unknown_Impurities" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Unknown Peak in HPLC", fillcolor="#FBBC05"]; LCMS [label="Characterize by LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Isolate and Analyze by NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hypothesize [label="Hypothesize Structure\n(e.g., regioisomer, byproduct)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synthesize [label="Synthesize Reference Standard", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirm [label="Confirm Identity by Co-injection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Develop Purification Method\n(e.g., Prep HPLC, Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> LCMS; LCMS -> Hypothesize [label="Provides m/z"]; Hypothesize -> Synthesize; Hypothesize -> NMR [label="If isolation is possible"]; NMR -> Confirm; Synthesize -> Confirm; Confirm -> Purify [label="Identity Confirmed"]; } caption: "Workflow for Identifying and Removing Unknown Impurities."
Section 3: Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Determination
This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required based on the specific system and column used.
-
Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is a versatile choice for initial screening.[3][5]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Optimization: If separation is not achieved, systematically vary the ratio of the mobile phase components. Adding a small amount of an amine modifier (e.g., diethylamine) can sometimes improve peak shape for basic compounds.
Protocol 2: Recrystallization for Purification
This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.
-
Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include isopropanol, ethanol, methanol, acetone, and mixtures with water.
-
Dissolution: In a flask, add the crude 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Cooling: Slowly cool the solution to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
dot graph "Recrystallization_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Crude Product", fillcolor="#FBBC05"]; Dissolve [label="Dissolve in Minimum\nHot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Slowly Cool to\nRoom Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallize [label="Induce Crystallization\n(if necessary)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Vacuum Filter Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash with Cold Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry Under Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purified Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Dissolve; Dissolve -> Cool; Cool -> Crystallize; Crystallize -> Filter; Filter -> Wash; Wash -> Dry; Dry -> End; } caption: "General Workflow for Recrystallization."
Section 4: Data Presentation
Table 1: Example Impurity Profile Before and After Purification by Recrystallization
| Impurity | Retention Time (min) | Area % (Before) | Area % (After) |
| Starting Material | 5.2 | 2.5% | <0.1% |
| Regioisomer | 8.9 | 1.8% | 0.2% |
| Undesired Enantiomer | 12.5 | 49.5% | 49.3%* |
| Product | 10.7 | 46.2% | 50.4% |
*Note: Recrystallization is generally not effective for separating enantiomers. A chiral separation technique would be required.
References
- Overcoming challenges in the purification of chiral amino alcohols. (2025). Benchchem.
- Amino Acid and Peptide Chiral Separ
- Chiral HPLC Separ
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PMC - PubMed Central.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of the chiral amino alcohol, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. Chiral amino alcohols are critical structural motifs in a vast array of pharmaceuticals, and their stereochemistry is often paramount to biological activity.[1] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical challenges encountered during process development and optimization.
The primary and most efficient route to this class of compounds is the asymmetric reduction of the corresponding prochiral α-amino ketone, 2-Amino-1-(3-chloro-2-fluorophenyl)ethanone. The success of this synthesis hinges on the judicious selection of a chiral catalyst to control the stereochemical outcome.
Part 1: Catalyst Selection and Optimization (FAQs)
This section addresses the critical decision-making process for choosing an appropriate catalytic system.
Q1: What are the primary catalytic strategies for the asymmetric reduction of an α-amino ketone like 2-Amino-1-(3-chloro-2-fluorophenyl)ethanone?
A1: The two dominant and highly effective strategies are Catalytic Asymmetric Hydrogenation (AH) and Catalytic Asymmetric Transfer Hydrogenation (ATH) .[2] Both methods utilize a chiral metal complex to deliver a hydride to one enantiotopic face of the ketone, but they differ in the source of hydrogen.
-
Asymmetric Hydrogenation (AH): Employs high-pressure hydrogen gas (H₂) as the reductant. These reactions are often highly efficient and generate minimal waste, with water being the only byproduct. However, they require specialized high-pressure reactor systems.[2][3]
-
Asymmetric Transfer Hydrogenation (ATH): Uses a hydrogen donor molecule, such as isopropanol or formic acid, to provide the hydride in situ.[4] ATH reactions are operationally simpler as they do not require high-pressure equipment, making them highly accessible in standard laboratory settings.[2][5]
The choice between AH and ATH often depends on available equipment, scale, and safety considerations. For laboratory-scale synthesis and initial screening, ATH is frequently the more practical starting point.
Q2: Which class of catalysts is most effective for this transformation?
A2: Ruthenium(II)-based catalysts, particularly those developed by Noyori and his research group, have proven to be exceptionally effective for the asymmetric reduction of a wide range of ketones, including α-amino ketones.[3][6] These catalysts typically consist of a Ru(II) center coordinated to a chiral diphosphine ligand (like BINAP derivatives) and a chiral diamine ligand.[6]
The general structure of these highly active catalysts involves a bifunctional mechanism where both the metal center and the ligand participate in the hydride transfer, leading to high activity and enantioselectivity.[4] For transfer hydrogenation, catalysts of the type (sulfonyl-diamine)Ru(II)(arene) are particularly robust and widely used.[6]
Q3: How do I select the optimal chiral ligands for the Ruthenium catalyst?
A3: The selection of the diphosphine and diamine ligands is critical for achieving high enantioselectivity. The electronic and steric properties of the substrate, 2-Amino-1-(3-chloro-2-fluorophenyl)ethanone, must be matched with the chiral environment created by the ligands.
-
Diphosphine Ligands: For aryl ketones, ligands from the BINAP family (e.g., (S)-BINAP, (S)-TolBINAP, (S)-XylBINAP) are excellent starting points. The choice of substituents on the aromatic rings of the BINAP ligand can tune the catalyst's activity and selectivity.[3]
-
Diamine Ligands: Chiral diamines like DPEN (diphenylethylenediamine) and DAIPEN (diisopropylethylenediamine) are commonly used. The combination of a specific diphosphine and a specific diamine enantiomer (e.g., (S)-BINAP with (S,S)-DPEN) creates a well-defined chiral pocket that dictates the stereochemical outcome.[3]
Screening a small library of ligand combinations is the most effective empirical approach to identify the optimal catalyst system for this specific substrate.
Q4: Are there alternatives to Ruthenium-based catalysts?
A4: Yes, several other catalytic systems can be effective.
-
Oxazaborolidine Catalysts (Corey-Bakshi-Shibata or CBS Reduction): These are chiral Lewis acids that activate the ketone towards reduction by a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[2][7] CBS reduction is known for its predictable stereochemical outcomes and high enantioselectivity for a range of ketones.[1][7] This method is an excellent alternative, particularly if metal-free conditions are desired in the final product.
-
Iridium and Rhodium Catalysts: Chiral complexes of Iridium and Rhodium have also been developed for both AH and ATH and can show excellent activity and selectivity, sometimes rivaling or exceeding that of Ruthenium catalysts for specific substrates.[3][4]
The workflow for selecting a catalyst is summarized in the diagram below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Stereoselectivity of 2-Amino-2-Phenylethanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 2-amino-2-phenylethanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in their synthetic routes. 2-Amino-2-phenylethanol is a critical chiral building block for numerous pharmaceuticals, and achieving high optical purity is paramount.[1][2] The choice of solvent is often underestimated, yet it is a powerful tool that can profoundly influence the stereochemical outcome of a reaction.
This document moves beyond simple protocols to provide in-depth, mechanism-oriented answers to common challenges. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solvent Choice
This section addresses the foundational principles governing the role of solvents in stereoselective synthesis.
Q1: Why is the solvent considered an "active" component in controlling the stereoselectivity of my reaction?
A: The solvent is not merely an inert medium for dissolving reactants. It actively participates in the reaction at a molecular level by influencing the energy of the diastereomeric transition states. The key enantiomer-determining step, often the reduction of a precursor α-amino ketone, proceeds through a transition state. The solvent can stabilize or destabilize this transition state, thereby lowering the activation energy for one stereochemical pathway over the other. Key mechanisms of solvent influence include:
-
Differential Solvation: The solvent can preferentially solvate one diastereomeric transition state over another, making it energetically more favorable.
-
Reagent Activity Modulation: The solvent shell around a reducing agent or catalyst can alter its steric bulk and reactivity.
-
Substrate Conformation: Solvents can influence the ground-state conformation of the substrate through effects like hydrogen bonding, which in turn can dictate the preferred face of attack by the reagent.[3]
Q2: What are the primary solvent properties I should be evaluating?
A: When selecting a solvent, consider these three critical properties:
-
Polarity: A solvent's polarity affects the solubility of reactants and can influence reaction rates. In the context of stereoselectivity, it can impact the tightness of ion pairs and the stability of charged intermediates or transition states.[4]
-
Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers like THF, amines) can coordinate to metal centers in catalysts or reagents (like LiAlH₄). This coordination is central to the formation of rigid, chelated transition states that often lead to high stereoselectivity.
-
Protic vs. Aprotic Nature (Hydrogen Bonding Capability): This is arguably the most critical factor.
-
Protic solvents (e.g., methanol, ethanol) have acidic protons and can act as hydrogen bond donors. They can disrupt crucial intramolecular hydrogen bonds or chelation within the substrate-reagent complex, often leading to lower stereoselectivity.[3][5]
-
Aprotic solvents (e.g., THF, toluene, dichloromethane) lack acidic protons. They are less likely to interfere with chelation control and are often the solvents of choice for highly selective reactions.
-
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides direct answers to specific problems encountered during the synthesis.
Q3: My reaction is yielding the 2-amino-2-phenylethanol product with low enantiomeric excess (ee%) or diastereomeric excess (de%). What are the likely solvent-related causes?
A: Low stereoselectivity is a frequent challenge and is often directly linked to the solvent system.[6][7] Consider the following:
-
Cause 1: Incorrect Solvent Polarity/Coordinating Ability. The transition state leading to the desired stereoisomer may only be significantly stabilized in a specific solvent environment. For reactions relying on chelation control (e.g., reduction of an N-protected α-amino ketone), a coordinating aprotic solvent like THF is often required to organize the transition state. Using a non-coordinating solvent like toluene or a protic solvent like methanol could disrupt this organization and favor a less selective pathway.
-
Solution: Conduct a solvent screen. Systematically test a range of aprotic solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, 2-MeTHF). This is the most effective way to identify the optimal medium for your specific substrate and catalyst system.[6]
-
Cause 2: Solvent Impurities, Especially Water. Trace amounts of water or other protic impurities in an aprotic solvent can act as hydrogen bond donors, interfering with the desired stereochemical pathway. This can lead to inconsistent results and a general decrease in selectivity.
-
Solution: Always use high-purity, anhydrous solvents. For sensitive reactions, it is best practice to freshly distill the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane) prior to use.
Q4: I am observing significant batch-to-batch inconsistency in my stereoselectivity. Could the solvent be the reason?
A: Absolutely. Assuming all other parameters (temperature, reagent quality, stoichiometry) are constant, the solvent is a primary suspect for inconsistency.
-
Cause: Variable Solvent Quality. Commercial solvents can have batch-to-batch differences in purity, water content, or the concentration of stabilizers. Ethereal solvents like THF can form peroxides upon storage, which can interfere with many organometallic reagents and catalysts.
-
Solution: Implement a Strict Solvent Qualification Protocol.
-
Purchase solvents from a reliable, high-purity source.
-
Date all solvent bottles upon receipt and opening.
-
Test for peroxides in ether solvents before each use.
-
If high selectivity is required, purify and dry the solvent immediately before setting up the reaction. Do not store dried solvents for extended periods unless under a rigorously inert atmosphere.
-
Q5: My reaction stalls or proceeds very slowly. How can the solvent be affecting the reaction rate?
A: While often selected for selectivity, the solvent can negatively impact reaction kinetics.
-
Cause 1: Poor Solubility. One or more of your reagents or catalysts may have poor solubility in the chosen solvent, especially at the low temperatures often required for high selectivity.
-
Solution: Check the solubility of all components at the reaction temperature. A co-solvent system may be necessary, but be aware that this will also impact stereoselectivity.
-
Cause 2: Solvent Deactivation. Some solvents can react with or deactivate highly reactive reagents. For example, using a Lewis basic solvent with a Lewis acidic catalyst could lead to catalyst inhibition.
-
Solution: Ensure that your solvent is chemically compatible with all reagents and catalysts under the reaction conditions. Review literature for your specific catalytic system to identify known incompatibilities.
Part 3: Mechanistic Insights - Visualizing Solvent Effects
The stereochemical outcome of the reduction of an α-amino ketone precursor is often rationalized by the Felkin-Anh and Cram-chelate models. The solvent's role is to influence which of these models predominates.
Consider the reduction of an N-protected 2-aminoacetophenone. In the presence of a chelating agent (like Li⁺, Mg²⁺) and a coordinating solvent, the reaction can proceed through a rigid, 5-membered chelate ring. This locks the conformation of the substrate.
Caption: Fig 1. Solvent influence on stereochemical pathways.
As illustrated in Figure 1, a coordinating aprotic solvent like THF stabilizes the rigid, chelated transition state, forcing the hydride to attack from the less sterically hindered face, leading to high selectivity for the syn product. Conversely, a protic solvent can disrupt this chelation by solvating the metal ion and the heteroatoms, leading to a more flexible, open-chain transition state that gives a mixture of products.
Part 4: Data Summary & Solvent Screening Guide
When developing a new stereoselective synthesis, a systematic solvent screen is essential. The following table provides a representative example of results from an asymmetric reduction of N-Boc-2-aminoacetophenone.
| Solvent | Dielectric Constant (Polarity) | Type | Typical Resulting e.e. (%) | Rationale for Performance |
| Toluene | 2.4 | Aprotic, Non-coordinating | 65-75% | Favors a non-chelated model; moderate selectivity. |
| Dichloromethane (DCM) | 9.1 | Aprotic, Weakly coordinating | 70-85% | Higher polarity can help solubility; weak coordination offers some control. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Coordinating | >95% | Optimal. Strong coordination with the metal center forms a rigid chelated transition state, maximizing stereodirection. |
| Diethyl Ether | 4.3 | Aprotic, Coordinating | 90-95% | Good coordinating ability, but lower polarity may limit solubility of some additives. |
| Methanol (MeOH) | 33.0 | Protic | <20% | Protic nature completely disrupts chelation by solvating the metal and carbonyl, leading to poor selectivity. |
| Acetonitrile | 37.5 | Aprotic, Coordinating | 50-60% | Although coordinating, its high polarity can sometimes disrupt the ideal transition state geometry. |
Note: These values are illustrative and the optimal solvent is highly dependent on the specific substrate, protecting group, and catalyst system used.
Part 5: Experimental Protocol - A Self-Validating Workflow
This protocol describes a general procedure for the asymmetric reduction of an N-protected α-amino ketone, emphasizing the critical steps related to solvent handling.
Objective: To synthesize (1R,2S)-2-(tert-butoxycarbonylamino)-1-phenyl-1-ethanol with high diastereoselectivity.
Materials:
-
N-Boc-2-aminoacetophenone
-
Lithium aluminum hydride (LiAlH₄), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF), freshly distilled
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Preparation: All glassware must be oven-dried for at least 4 hours at 120 °C and assembled hot under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.
-
Solvent Preparation (Critical Step): Under an inert atmosphere, distill a sufficient quantity of THF from sodium/benzophenone ketyl. The deep blue/purple color of the ketyl indicates that the solvent is anhydrous and free of peroxides.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-Boc-2-aminoacetophenone (1.0 eq) in the freshly distilled anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain a consistent low temperature to maximize selectivity.
-
Reagent Addition: Add the 1M solution of LiAlH₄ in THF (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching (Caution: Exothermic): While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour until a white, granular precipitate forms. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Purification & Analysis: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography. Determine the diastereomeric and/or enantiomeric excess of the purified product using chiral HPLC or NMR analysis with a chiral shift reagent.
References
- Benchchem. (2025). Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine.
- Carroll, W. A., et al. (n.d.). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol.
- Gao, H., et al. (2024).
- Poater, A., et al. (2011).
- de Lera, Á. R., & Alcamí, M. (n.d.). Theoretical Investigation of the Effect of Hydrogen Bonding on the Stereoselectivity of the Diels-Alder Reaction.
- Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
- Silva, F. V. M., et al. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC - NIH.
- Romero-Fernández, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
- Gómez-Hervás, M., et al. (2022).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origins of the diastereoselectivity in hydrogen bonding directed Diels-Alder reactions of chiral dienes with achiral dienophiles: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. article.scirea.org [article.scirea.org]
Validation & Comparative
A Senior Application Scientist's Guide to N-Arylation of Amino Alcohols: A Comparative Analysis of Palladium and Copper Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of an aryl group onto the nitrogen atom of an amino alcohol (N-arylation) is a cornerstone transformation in modern synthetic chemistry. The resulting N-aryl amino alcohol scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, the ability to rapidly and efficiently synthesize libraries of these compounds is critical for structure-activity relationship (SAR) studies.
Historically, this transformation was fraught with challenges, often requiring harsh conditions and offering limited substrate scope. The advent of transition metal catalysis, specifically with palladium and copper, has revolutionized the field. These two metals, while both capable of forging the crucial C-N bond, operate through distinct mechanisms and present a unique set of advantages and disadvantages. This guide provides an in-depth, objective comparison of palladium and copper-based catalytic systems for the N-arylation of amino alcohols, supported by mechanistic insights and actionable experimental data, to empower researchers in making informed decisions for their synthetic challenges.
Pillar 1: The Palladium-Catalyzed Approach (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for C-N bond formation.[1] Its development allowed for the synthesis of aryl amines under relatively mild conditions, replacing harsher classical methods.[1][2] For amino alcohols, the key challenge is achieving high selectivity for N-arylation over the competing O-arylation.
Mechanistic Rationale
The catalytic cycle, widely accepted to proceed via a Pd(0)/Pd(II) pathway, is a testament to well-understood organometallic principles.[3][4] The choice of ligand is paramount; bulky, electron-rich biarylphosphine ligands are typically employed. This design is not arbitrary. The steric bulk facilitates the final reductive elimination step to release the product, while the electron-donating nature of the phosphine stabilizes the Pd(0) resting state and promotes the initial oxidative addition of the aryl halide.[5]
Caption: A plausible Cu(I)/Cu(III) catalytic cycle for Ullmann-type N-arylation.
Key Performance Characteristics
-
Cost-Effectiveness: Copper is significantly cheaper and more abundant than palladium, making it highly attractive for industrial applications. [6]* Ligand-Controlled Selectivity: A key feature of copper catalysis with amino alcohols is the ability to tune the chemoselectivity. The choice of ligand can direct the reaction towards either N- or O-arylation. For instance, β-diketone ligands have been shown to strongly promote N-arylation, while phenanthroline-based ligands can favor O-arylation, providing orthogonal selectivity. [7][8]* Robustness: Copper catalysts often exhibit greater stability towards air and moisture compared to some sensitive Pd(0) systems. [6]
Limitations
While modern protocols have expanded the scope, copper catalysts are generally less effective for less reactive aryl chlorides. [9]The functional group tolerance can sometimes be narrower than with palladium systems, and reaction temperatures, though much improved from classical conditions, may still be higher than the mildest Buchwald-Hartwig protocols.
Comparative Performance Analysis: Palladium vs. Copper
The choice between palladium and copper is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the synthesis.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann-Type) | Rationale & Field Insights |
| Cost & Abundance | High cost, low abundance. [2] | Low cost, high abundance. | For large-scale production, cost is a primary driver, giving a distinct advantage to copper. |
| Aryl Halide Scope | I, Br, Cl, OTf, OTs (Broad). [10] | I, Br (Good); Cl (Challenging). [9] | Palladium's ability to activate robust C-Cl bonds is a major advantage for accessing diverse building blocks. |
| Reaction Temperature | Room temp. to ~110 °C (Generally Milder). [1] | Room temp. to ~140 °C. [11][6] | While many Cu-catalyzed reactions are now milder, Pd systems often provide a lower-temperature window. |
| Base Compatibility | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS). [4] | Often weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). [6] | Copper's compatibility with weaker, cheaper bases like K₂CO₃ can simplify workup and reduce costs. |
| Chemoselectivity | Inherently favors N-arylation. | Tunable via ligand choice (N- vs. O-arylation). [7][8] | Copper offers a unique "switch" for selectivity that is difficult to achieve with palladium, a powerful tool for diversifying scaffolds. |
| Ligands | Bulky, electron-rich phosphines (often complex/costly). | Simple, cheaper ligands (e.g., diamines, amino acids, diketones). [11] | The ligands for copper are often more commercially available and less expensive than specialized biarylphosphines. |
| Air/Moisture Sensitivity | Can be sensitive, especially Pd(0) precatalysts. | Generally more robust and tolerant. [6] | For process chemistry, the operational simplicity afforded by copper's robustness is a significant benefit. |
Experimental Protocols: A Head-to-Head Workflow
To provide a practical comparison, here are representative protocols for the N-arylation of (R)-2-amino-1-propanol with 4-bromoanisole.
Caption: General experimental workflow for a transition metal-catalyzed N-arylation reaction.
Protocol 1: Palladium-Catalyzed N-Arylation
This protocol utilizes a common Buchwald-Hartwig catalyst system known for its reliability. The choice of a biarylphosphine ligand (e.g., RuPhos) is critical for promoting the coupling of a secondary amine with an aryl bromide.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
4-Bromoanisole
-
(R)-2-Amino-1-propanol
-
Anhydrous Toluene
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Rationale: The ligand is added in excess relative to the palladium to ensure complete coordination and formation of the active L-Pd(0) species in situ. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. [4]2. Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene (2 mL), followed by 4-bromoanisole (1.0 mmol).
-
-
Nucleophile Addition: Add (R)-2-amino-1-propanol (1.2 mmol) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Extraction & Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed N-Arylation
This protocol leverages a modern, ligand-assisted Ullmann-type coupling. The use of a β-diketone ligand is specifically chosen to ensure high selectivity for the desired N-arylation product. [6] Materials:
-
Copper(I) iodide (CuI)
-
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD)
-
Potassium Carbonate (K₂CO₃)
-
4-Bromoanisole
-
(R)-2-Amino-1-propanol
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol), and 4-bromoanisole (1.0 mmol).
-
Rationale: CuI is a common and effective Cu(I) precatalyst. K₂CO₃ is a mild, inexpensive inorganic base sufficient for this transformation, which is an advantage over the strong alkoxide bases needed for many Pd systems.
-
-
Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous DMSO (2 mL), followed by the ligand, TMHD (0.1 mmol, 10 mol%).
-
Nucleophile Addition: Add (R)-2-amino-1-propanol (1.2 mmol) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash several times with brine to remove the high-boiling DMSO.
-
Extraction & Purification: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
Both palladium and copper catalysts are exceptionally powerful tools for the N-arylation of amino alcohols, but they are best viewed as complementary rather than direct competitors. [12][13]
-
Palladium catalysis offers unparalleled scope and reliability, especially when dealing with challenging substrates like aryl chlorides or when mild conditions and broad functional group tolerance are paramount. It remains the go-to choice for early-stage discovery and complex molecule synthesis where substrate availability, not cost, is the limiting factor.
-
Copper catalysis presents a cost-effective, robust, and scalable alternative, making it highly attractive for process development and large-scale manufacturing. [6]Its unique ability to provide tunable, ligand-controlled chemoselectivity for N- versus O-arylation offers a strategic advantage in scaffold design that palladium systems cannot easily replicate. [7] The selection of the optimal catalyst will ultimately depend on a careful evaluation of the specific synthetic challenge at hand, weighing factors such as substrate scope, required reaction conditions, scalability, and economic constraints. As ligand design and mechanistic understanding continue to advance, the capabilities of both metals will undoubtedly expand, further empowering chemists to construct the complex C-N linkages that are vital to modern science and medicine.
References
-
ResearchGate. Copper-catalyzed arylation of beta-amino alcohols. Available at: [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88. Available at: [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics, 31(22), 7753-7808. Available at: [Link]
-
Allais, C., et al. (2014). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. Tetrahedron Letters, 55(17), 2863-2866. Available at: [Link]
-
Black, A. O., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3850-3863. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Royal Society of Chemistry. Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Available at: [Link]
-
Tye, J. W., et al. (2015). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 137(49), 15563-15574. Available at: [Link]
-
MDPI. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Available at: [Link]
-
ResearchGate. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases | Request PDF. Available at: [Link]
-
Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2007). N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. Journal of the American Chemical Society, 129(12), 3490-3491. Available at: [Link]
-
ResearchGate. The Complementary Competitors: Palladium and Copper in C-N Cross-Coupling Reactions | Request PDF. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
ResearchGate. Highly Efficient Mechanochemical N-Arylation of Amino Alcohols and Diamines with Cu0 Powder. Available at: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Hicks, J. D., et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720-16734. Available at: [Link]
-
MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Available at: [Link]
-
Figshare. Copper-Catalyzed Arylation of β-Amino Alcohols. Available at: [Link]
-
Scilit. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Available at: [Link]
-
Dangel, B. D., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 131(41), 14761-14771. Available at: [Link]
-
ResearchGate. The general mechanism of the Pd-catalyzed N-arylation reaction. Available at: [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3120-3131. Available at: [Link]
-
Sau, M., et al. (2019). Pd-Catalyzed Arylation of 1,2-Amino Alcohol Derivatives via β-Carbon Elimination. Angewandte Chemie International Edition, 58(29), 9923-9927. Available at: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
National Institutes of Health. Recent Advances in 1,2-Amino(hetero)arylation of Alkenes. Available at: [Link]
-
ResearchGate. Copper-catalyzed N-(hetero)arylation of amino acids in water. Available at: [Link]
-
ResearchGate. (PDF) Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. Available at: [Link]
-
ACS Publications. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Available at: [Link]
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432-1435. Available at: [Link]
-
Blue, J. D., et al. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis, 4(8), 2679-2684. Available at: [Link]
-
ResearchGate. On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Available at: [Link]
-
Semantic Scholar. [PDF] Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Available at: [Link]
-
OUCI. A steric tethering approach enables palladium-catalysed C–H activation of primary amino alcohols. Available at: [Link]
-
National Institutes of Health. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. Available at: [Link]
-
ACS Publications. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scilit.net [scilit.net]
- 13. researchgate.net [researchgate.net]
comparative analysis of different chiral stationary phases for amino alcohol separation
In the landscape of pharmaceutical development and chemical analysis, the separation of enantiomers, particularly of amino alcohols, stands as a critical challenge. These chiral molecules are fundamental building blocks for a vast array of active pharmaceutical ingredients (APIs). The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their accurate separation and quantification. This guide provides an in-depth comparative analysis of the most effective chiral stationary phases (CSPs) for amino alcohol separation, offering a blend of theoretical principles and practical, data-driven insights for researchers, scientists, and drug development professionals.
The Imperative of Chiral Separation for Amino Alcohols
Amino alcohols are bifunctional compounds containing both an amino and a hydroxyl group. Their chirality often plays a pivotal role in their biological activity. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. High-performance liquid chromatography (HPLC) with chiral stationary phases is the preeminent technique for this purpose, offering high efficiency and broad applicability.[1]
A Comparative Overview of Key Chiral Stationary Phases
The success of a chiral separation hinges on the selection of an appropriate CSP. The primary CSPs utilized for amino alcohol separation fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based phases. Each class operates on distinct chiral recognition mechanisms, offering unique advantages and specificities.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used in chiral chromatography, accounting for over 90% of applications.[2] Their popularity stems from their broad enantioselectivity and versatility across various chromatographic modes, including normal phase, reversed-phase, and polar organic modes.[2][3]
Mechanism of Chiral Recognition: The chiral recognition mechanism of polysaccharide-based CSPs is complex and not fully elucidated. However, it is understood to involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[3][4] The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the analyte can bind. The phenylcarbamate derivatives commonly attached to the polysaccharide backbone provide crucial interaction sites.[5]
Performance Characteristics:
-
Broad Applicability: Effective for a wide range of chiral compounds, including amino alcohols.[6]
-
High Loading Capacity: Generally offer good sample loading, making them suitable for preparative separations.
-
Solvent Versatility: Immobilized polysaccharide CSPs, in particular, are compatible with a wide range of organic solvents, offering greater flexibility in method development.[3]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide antibiotics, such as vancomycin, teicoplanin, and ristocetin A, serve as the chiral selectors in this class of CSPs.[7][8] These complex molecules possess multiple stereogenic centers and a variety of functional groups, including peptide linkages, aromatic rings, and sugar moieties, which contribute to their powerful chiral recognition capabilities.[8]
Mechanism of Chiral Recognition: Chiral recognition on macrocyclic glycopeptide CSPs is multimodal, involving a combination of hydrogen bonding, π-π interactions, ionic interactions, and steric repulsion.[9] The basket-like structure of the glycopeptide provides a three-dimensional chiral cavity that can encapsulate the analyte, leading to the formation of transient diastereomeric complexes.[10] For amino alcohols, the amino and hydroxyl groups can form strong hydrogen bonds with the CSP, while the aromatic rings can engage in π-π stacking.
Performance Characteristics:
-
Excellent for Ionizable Compounds: Particularly well-suited for the separation of ionizable and zwitterionic compounds like amino acids and amino alcohols.[9]
-
High Selectivity: The multiple interaction sites often lead to high enantioselectivity.[9]
-
Reversed-Phase and Polar Organic Modes: Typically operated in reversed-phase or polar organic modes.[11]
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides composed of glucose units linked in a toroidal fashion.[7][12] This structure creates a hydrophobic inner cavity and a hydrophilic outer surface. Native cyclodextrins (α, β, and γ) and their derivatives are bonded to silica to create CSPs.[13]
Mechanism of Chiral Recognition: The primary mechanism of chiral recognition for cyclodextrin-based CSPs is inclusion complexation.[7] The analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition is achieved through interactions between the analyte and the chiral environment of the cyclodextrin rim, which is decorated with hydroxyl groups.[13] Derivatization of these hydroxyl groups can enhance enantioselectivity by introducing additional interaction sites, such as phenylcarbamates for π-π interactions.[14]
Performance Characteristics:
-
Reversed-Phase Compatibility: Well-suited for reversed-phase chromatography, making them compatible with aqueous mobile phases.[15]
-
Predictable Separations for Specific Structures: The inclusion mechanism can lead to predictable separations for molecules with appropriate size and hydrophobicity to fit within the cyclodextrin cavity.
-
Versatility through Derivatization: A wide variety of derivatized cyclodextrins are available, expanding their range of applications.[14]
Comparative Performance Data
The following table summarizes the typical performance characteristics of the different CSP types for the separation of a model amino alcohol, such as phenylalaninol. The values presented are illustrative and can vary significantly depending on the specific analyte, CSP, and chromatographic conditions.
| Chiral Stationary Phase Type | Typical Mobile Phase | Key Interactions | Selectivity (α) | Resolution (Rs) |
| Polysaccharide-Based | Normal Phase (Hexane/Ethanol) | H-bonding, π-π, steric | 1.2 - 2.5 | 1.5 - 5.0 |
| Macrocyclic Glycopeptide | Reversed-Phase (ACN/Water/Buffer) | H-bonding, ionic, π-π | 1.5 - 3.0 | 2.0 - 6.0 |
| Cyclodextrin-Based | Reversed-Phase (ACN/Water) | Inclusion, H-bonding | 1.1 - 1.8 | 1.2 - 3.5 |
Experimental Protocols
Protocol 1: Separation of Propranolol (a β-amino alcohol) on a Polysaccharide-Based CSP
This protocol outlines a typical method for the enantioseparation of the β-blocker propranolol.
Workflow Diagram:
Caption: Workflow for propranolol enantioseparation on a polysaccharide CSP.
Methodology:
-
Sample Preparation: Dissolve racemic propranolol in the mobile phase to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
HPLC System and Conditions:
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 290 nm.
-
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the resolution (Rs) and selectivity factor (α).
Causality: The use of a normal phase mobile phase with a basic additive (diethylamine) is crucial for amino alcohols on polysaccharide CSPs. The non-polar solvent (hexane) and polar modifier (isopropanol) control the retention, while the diethylamine minimizes peak tailing by competing with the basic analyte for active sites on the silica support.
Protocol 2: Separation of Phenylalaninol on a Macrocyclic Glycopeptide-Based CSP
This protocol provides a method for separating the enantiomers of the amino alcohol phenylalaninol.
Workflow Diagram:
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. yakhak.org [yakhak.org]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 12. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Aminoethanols: A Yield-Centric Comparison
For Researchers, Scientists, and Drug Development Professionals
Substituted aminoethanol scaffolds are cornerstones in modern medicinal chemistry and materials science. Their prevalence in pharmaceuticals, from beta-blockers to chiral auxiliaries, underscores the critical need for efficient and high-yielding synthetic strategies. This guide provides an in-depth, objective comparison of the most common synthetic routes to these valuable building blocks, focusing on yield as a primary metric of success. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of reported yields for key substituted aminoethanols.
The Strategic Importance of High-Yield Synthesis
In the realm of drug development and process chemistry, yield is not merely a number; it is a direct reflection of the efficiency, cost-effectiveness, and environmental impact of a synthetic route. A high-yielding reaction minimizes waste, reduces the cost of goods, and simplifies purification processes. For researchers at the bench, a reliable, high-yielding synthesis accelerates the pace of discovery by providing ample material for further investigation. This guide, therefore, places a strong emphasis on comparing the reported yields of different synthetic methodologies to empower you to make informed decisions in your synthetic planning.
Ring-Opening of Epoxides: A Versatile and Atom-Economical Approach
The nucleophilic ring-opening of epoxides with amines is a classical and highly effective method for the synthesis of β-amino alcohols. This method is lauded for its atom economy, as all atoms from the starting materials are incorporated into the final product.
Mechanistic Considerations: The "Why" Behind the Reaction
The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbons of the epoxide ring. The regioselectivity of this attack is a crucial factor influencing the final product.
-
Under neutral or basic conditions (SN2 mechanism): The amine, acting as a nucleophile, preferentially attacks the less sterically hindered carbon of the epoxide ring. This is the most common and predictable pathway.
-
Under acidic conditions (SN1-like mechanism): The epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. In this case, the nucleophile attacks the more substituted carbon, which can better stabilize the developing partial positive charge in the transition state.
The choice of solvent can also play a significant role. Polar, protic solvents can facilitate the reaction by stabilizing the transition state, while aprotic solvents are also commonly employed.
Experimental Protocol: Synthesis of 2-(Phenylamino)ethanol via Epoxide Ring-Opening
This protocol details a solvent-free approach, which is advantageous for its simplicity and reduced environmental impact.
Materials:
-
Styrene oxide
-
Aniline
-
Yttrium(III) chloride (YCl₃)
Procedure:
-
To a clean, dry reaction vessel, add styrene oxide (1.0 mmol) and aniline (1.0 mmol).
-
Add yttrium(III) chloride (1 mol%, 0.01 mmol) to the mixture.
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude product can be purified by column chromatography on silica gel.
Yield Comparison for Epoxide Ring-Opening
The yields for this method are generally good to excellent, often depending on the nature of the epoxide and the amine, as well as the catalyst employed.
| Target Aminoethanol | Epoxide | Amine | Catalyst/Conditions | Yield (%) | Reference |
| 2-(Phenylamino)ethanol | Styrene Oxide | Aniline | YCl₃ (1 mol%), solvent-free, rt | >90 (conversion) | [1] |
| 2-(Benzylamino)ethanol | Styrene Oxide | Benzylamine | MOF-Cu-1, Methanol, rt | ~99 (conversion) | [2] |
| Atenolol | (4-(2,3-epoxypropoxy)phenyl)acetamide | Isopropylamine | DMF/H₂O, 60 °C | 82.5 | [3] |
| Metoprolol | 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene | Isopropylamine | DMF/H₂O, 60 °C | 95 | [3] |
| 2-Amino-1-phenylethanol | Styrene Oxide | Sodium hexamethyldisilazane then H₂O | THF, 0-25 °C | 81 | [4] |
Table 1: Reported yields for the synthesis of β-amino alcohols via epoxide ring-opening.
Reductive Amination: A Convergent and Versatile Strategy
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5] This one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent to form the corresponding amine.[6] For the synthesis of aminoethanols, an α-hydroxy aldehyde or ketone is the key starting material.
Mechanistic Insights: The Imine Intermediate
The reaction proceeds in two main steps:
-
Imine/Enamine Formation: The amine reacts with the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form an imine (from primary amines) or an enamine (from secondary amines). This step is typically reversible and is often favored by the removal of water.
-
Reduction: The C=N double bond of the imine (or iminium ion) is then reduced by a selective reducing agent to form the final amine.
A key advantage of this method is the use of reducing agents that are selective for the imine over the starting carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6]
Experimental Protocol: Reductive Amination of an α-Hydroxy Ketone
This protocol describes a general procedure for the synthesis of an N-substituted aminoethanol from an α-hydroxy ketone.
Materials:
-
α-Hydroxy ketone (e.g., 2-hydroxyacetophenone)
-
Primary or secondary amine (e.g., methylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid
Procedure:
-
Dissolve the α-hydroxy ketone (1.0 mmol) and the amine (1.2 mmol) in dichloroethane (10 mL).
-
Add acetic acid (1.2 mmol) to the mixture.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Yield Comparison for Reductive Amination
Yields for reductive amination are often high, and the method is valued for its broad substrate scope.
| Target Aminoethanol | Carbonyl Compound | Amine | Reducing Agent/Conditions | Yield (%) | Reference |
| N-Methyl-2-phenylethanolamine | 2-Hydroxyacetophenone | Methylamine | NaBH(OAc)₃, DCE, rt | High (general method) | |
| Ethanolamine | Glycolaldehyde | Ammonia | Ru/ZrO₂, H₂, aqueous ammonia | ~10 (from lignocellulose) | [7] |
| 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine | Glycolaldehyde, Ethylamine, 4-oxopentanal | Ethylamine | Catalytic, one-pot | 70 | [8] |
| N-Substituted 1,2-Amino Alcohols | α-Hydroxymethyl ketones | Various amines | Imine reductases (biocatalytic) | 41-84 |
Table 2: Reported yields for the synthesis of substituted aminoethanols via reductive amination.
Reduction of α-Amino Acids: Access to Chiral Amino Alcohols
The reduction of α-amino acids or their derivatives (e.g., esters) is a valuable method for the synthesis of chiral β-amino alcohols, leveraging the readily available chiral pool of natural and unnatural amino acids.
Mechanistic Overview: Taming the Carboxylic Acid
Direct reduction of the carboxylic acid moiety of an amino acid can be challenging. Common reducing agents like sodium borohydride (NaBH₄) are generally not strong enough. Therefore, two main strategies are employed:
-
Use of a Strong Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can directly reduce carboxylic acids to alcohols. However, its high reactivity and sensitivity to moisture require careful handling.
-
Activation of the Carboxylic Acid: A more common and often milder approach involves the in-situ activation of the carboxylic acid to form a more reactive species, such as a mixed anhydride or an active ester, which can then be reduced by a milder reducing agent like NaBH₄.
Experimental Protocol: Reduction of N-Boc-L-phenylglycine
This protocol details the reduction of an N-protected amino acid via the mixed anhydride method.
Materials:
-
N-Boc-L-phenylglycine
-
Ethyl chloroformate
-
N-Methylmorpholine (NMM)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve N-Boc-L-phenylglycine (1.0 mmol) in anhydrous THF (10 mL) and cool the solution to -15 °C.
-
Add N-methylmorpholine (1.1 mmol) followed by the dropwise addition of ethyl chloroformate (1.1 mmol).
-
Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride (2.0 mmol) in water (5 mL) and cool to 0 °C.
-
Add the solution of the mixed anhydride to the NaBH₄ solution dropwise, maintaining the temperature below 20 °C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction by adding 1 M HCl until the pH is ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude amino alcohol, which can be purified by crystallization or column chromatography.
Yield Comparison for Amino Acid Reduction
This method is particularly valuable for producing enantiomerically pure amino alcohols, with yields generally being good to excellent.
| Target Aminoethanol | Starting Amino Acid Derivative | Reducing Agent/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | (R)-2-Amino-1-phenylethanol | L-Phenylalanine (multi-step enzymatic) | Biocatalytic reductive amination of intermediate | 92 |[9] | | (S)-2-Phenylglycinol | L-Phenylalanine (multi-step enzymatic) | Biocatalytic reductive amination of intermediate | 81 |[9] | | N-Boc-L-phenylglycinol | N-Boc-L-phenylglycine | Mixed anhydride, NaBH₄ | Good (general method) |[10] | | N-Protected Amino Alcohols | N-Protected Amino Acid Esters | NaBH₄, slow addition of Methanol | High |[11] | | (S)-tert-Leucinol | (S)-tert-leucine | NaBH₄/I₂ | 79 | |
Table 3: Reported yields for the synthesis of β-amino alcohols via the reduction of α-amino acids and their derivatives.
Comparative Analysis and Concluding Remarks
The choice of synthetic route for a particular substituted aminoethanol will inevitably depend on a multitude of factors, including the availability of starting materials, the desired substitution pattern, stereochemical requirements, and scalability. This guide provides a framework for making that decision based on a critical evaluation of yield and reaction methodology.
-
Ring-opening of epoxides stands out for its atom economy and often high yields, particularly for the synthesis of β-amino alcohols. The regioselectivity can be a challenge but is often well-controlled under appropriate conditions.
-
Reductive amination offers remarkable versatility and is a powerful tool for introducing a wide range of substituents on the nitrogen atom. The yields are generally high, and the one-pot nature of the reaction is a significant advantage.
-
Reduction of α-amino acids is the premier choice for accessing enantiomerically pure β-amino alcohols, capitalizing on the vast chiral pool of amino acids. While it may involve an additional protection/deprotection step, the high stereochemical fidelity often justifies this approach.
By understanding the nuances of each method, researchers and drug development professionals can strategically design and execute the most efficient syntheses of these vital chemical building blocks, ultimately accelerating innovation in their respective fields.
References
-
Phenylethanolamine. In Wikipedia; 2023. [Link]
-
Circulation yields for the ring opening of styrene oxide by benzylamine using MOF‐Cu‐1 as a catalyst. ResearchGate. [Link]
- US Patent 2462736A, Preparation of n,n' dimethylethanolamine.
-
Catalytic ring-opening of styrene oxide with various amines a. ResearchGate. [Link]
-
Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. [Link]
- Soai, K.; Oyamada, H.; Takase, M. The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride. An Improved Procedure Involving a Slow Addition of a Small Amount of Methanol. Bull. Chem. Soc. Jpn.1984, 57, 2327-2328.
- Kumar, A.; Akula, H. K.; Sharma, S. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules2018, 23(10), 2489.
- CN Patent 101648880B, Preparation method of N, N-dimethylethanolamine.
- Contente, M. L.; et al. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Org. Process Res. Dev.2022, 26(4), 1147–1154.
-
Easy P2P reductive amination with NaBH(OAc)3. The Hive. [Link]
-
Reductive amination. In Wikipedia; 2023. [Link]
-
N,N-Dimethylethanolamine (DMEA) Market Size, Share, Growth | CAGR Forecast 2032. Future Market Report. [Link]
- Singh, S.; et al. Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity. Eur. J. Med. Chem.2014, 80, 135-144.
- Liang, G.; et al. Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones. Angew. Chem. Int. Ed.2017, 56(11), 3050-3054.
- Zhang, W.; et al. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Org. Biomol. Chem.2020, 18, 8536-8540.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Ring opening of styrene oxide with various nucleophiles catalyzed by N‐tosylurea.. ResearchGate. [Link]
-
Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8. Aapptec. [Link]
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. J. Synth. Chem.2024, 3(1), 13-23.
-
Phenylethanolamine. PubChem. [Link]
- Das, J. P.; et al. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chem. Commun.2014, 50, 13453-13456.
- Grunewald, G. L.; et al. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. Int. J. Mol. Sci.2008, 9(1), 125-142.
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Res. Rev.: J. Chem.2017, 6(2), 27-38.
- Lizza, J. R.; Moura-Letts, G. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis2017, 49(06), 1231-1242.
-
Possible N-ethyl-2-phenylethylamine Synthesis Variations. The Vespiary. [Link]
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules2021, 26(16), 4984.
-
One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. [Link]
- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Adv.2023, 13, 19854-19860.
- Biotechnological 2-Phenylethanol Production: Recent Developments.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 4. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sci-Hub. Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones / Angewandte Chemie, 2017 [sci-hub.box]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
Introduction: The Critical Role of Method Validation
In pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. The compound 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, a halogenated amino alcohol, likely serves as a key building block in the synthesis of more complex molecules. Its purity, stability, and concentration must be determined with unwavering accuracy and precision. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide provides an in-depth comparison of two primary analytical techniques for the quantification and purity assessment of this compound: the robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the highly sensitive Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).
The principles and methodologies discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[2][3][4].
Physicochemical Rationale for Method Selection
The structure of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride dictates the most effective analytical approaches. Key features include:
-
Aromatic Ring: The substituted phenyl group contains a chromophore, making it suitable for UV detection.
-
Amino Group: This basic functional group is readily protonated, making the molecule amenable to analysis by mass spectrometry and influencing its chromatographic retention on reversed-phase columns.
-
Halogen Atoms (Cl, F): These substitutions increase the molecular weight and can provide specific isotopic patterns in mass spectrometry, aiding in identification.
-
Hydrochloride Salt: Enhances aqueous solubility, which is favorable for preparing samples for reversed-phase chromatography[5].
Given these properties, liquid chromatography is the technique of choice. The comparison below focuses on two common implementations.
Comparative Analysis: HPLC-UV vs. UPLC-MS
The choice between HPLC-UV and UPLC-MS hinges on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or cost-effectiveness[6]. While HPLC is a workhorse in quality control labs, UPLC offers significant enhancements in speed, resolution, and sensitivity[7][8].
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted, cost-effective, and reliable technique for routine quality control, such as assay and purity determinations[9][10].
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: C18 columns provide excellent retention and separation for moderately polar compounds like the target analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid protonates the amino group, improving peak shape and ensuring consistent retention.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 15 minutes. Rationale: A gradient elution ensures that the main analyte peak is well-resolved from potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 220 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the phenyl chromophore, providing optimal sensitivity.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples at a target concentration of 0.5 mg/mL.
-
Method 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC-MS provides a significant leap in performance, offering higher sensitivity, greater specificity, and much faster analysis times, making it ideal for impurity profiling and trace-level analysis[7][9]. The mass spectrometer's ability to distinguish compounds based on their mass-to-charge ratio provides an orthogonal detection method to UV, enhancing confidence in peak identification[6].
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Rationale: The smaller particle size and column dimensions enable faster separations at higher pressures, leading to sharper peaks and increased sensitivity[8].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% A to 5% A over 3 minutes. Rationale: The efficiency of the UPLC column allows for a much steeper and faster gradient, significantly reducing run time.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive. Rationale: The amino group is easily protonated, making positive ion mode highly efficient.
-
Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecular ion [M+H]⁺. For 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (C8H9ClFNO), the monoisotopic mass is approximately 205.04 Da. The target m/z would be ~206.05.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
-
Standard & Sample Preparation:
-
Prepare a stock solution at 0.1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Prepare calibration standards and samples at much lower concentrations (e.g., in the ng/mL to µg/mL range) due to the higher sensitivity of the MS detector.
-
Validation Parameter Comparison: Head-to-Head Data
The following table summarizes typical performance data obtained during the validation of these two methods, based on ICH Q2(R1) guidelines[1][11].
| Validation Parameter | HPLC-UV | UPLC-MS | ICH Q2(R1) Guideline & Rationale |
| Specificity/Selectivity | Peak purity > 99% via DAD. No interference from placebo. | Single, sharp peak at target m/z. No co-eluting interferences with the same mass. | Demonstrates the method's ability to assess the analyte unequivocally in the presence of other components[11]. UPLC-MS is inherently more selective due to mass detection. |
| Linearity (r²) | > 0.999 | > 0.999 | A linear relationship between concentration and response is required for accurate quantification. An r² value close to 1.0 indicates a strong linear fit. |
| Range | 80 - 120 µg/mL | 1 - 200 ng/mL | The interval providing suitable linearity, accuracy, and precision[11]. The UPLC-MS range is significantly lower, reflecting its higher sensitivity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Measures the closeness of the test results to the true value. Determined by spiking experiments at multiple concentration levels[12]. |
| Precision (%RSD) | Repeatability: < 1.0% Intermediate: < 1.5% | Repeatability: < 2.0% Intermediate: < 3.0% | Expresses the closeness of agreement between a series of measurements[12]. The slightly higher RSD for MS is common at lower concentrations. |
| LOD | ~10 ng/mL | ~0.1 ng/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| LOQ | ~30 ng/mL | ~0.3 ng/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[11]. |
| Robustness | Unaffected by minor changes in flow rate (±10%) and mobile phase composition (±2%). | Unaffected by minor changes in column temp (±5°C) and mobile phase composition (±2%). | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters, indicating its reliability during normal usage. |
| Analysis Time | ~20 minutes | ~5 minutes | UPLC significantly reduces run time, increasing sample throughput[8]. |
Visualizing the Validation Workflow
A robust validation process follows a structured, logical progression from planning to final reporting.
Caption: A workflow diagram illustrating the key phases of analytical method validation.
Interdependence of Validation Parameters
The core validation parameters are not isolated; they are logically interconnected. For instance, the range of a method is defined by the interval over which it demonstrates acceptable linearity, accuracy, and precision.
Caption: Logical relationship between core analytical validation parameters.
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS are validatable and effective methods for the analysis of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. The final choice is dictated by the analytical objective.
-
Choose HPLC-UV for:
-
Routine quality control assays where the concentration of the main component is relatively high.
-
Environments where cost-effectiveness and simplicity are primary concerns.
-
When the expected impurities have chromophores and can be well-separated chromatographically.
-
-
Choose UPLC-MS for:
-
Trace-level impurity identification and quantification.
-
Analysis of the compound in complex matrices where high selectivity is required.
-
High-throughput screening environments where speed is critical.
-
Ultimately, a well-validated analytical method, regardless of the technology, is fundamental to ensuring product quality and regulatory compliance in the pharmaceutical industry[13].
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Al-Saffar, F. Z., et al. (2021). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. National Institutes of Health (NIH). [Link]
-
Waters Corporation. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. [Link]
-
Al-Rimawi, F., & Kharoaf, M. (2021). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Taylor & Francis Online. [Link]
-
Lindqvist, D., et al. (2020). Screening of halogenated phenolic compounds in plasma and serum from marine wildlife. ResearchGate. [Link]
-
Ikonomou, M. G., & Rayne, S. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Spectroscopy. [Link]
-
Patel, K., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. [Link]
-
Sharma, S., & Singh, A. (2024). Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]
-
PubChem. 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride. [Link]
-
Roces, M. B., et al. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. IntechOpen. [Link]
-
Goetz, H., & Luer, C. (2003). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
Motilva, M. J., et al. (2023). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
Michopoulos, F., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. [Link]
-
Reason, A. J. (2003). Validation of amino acid analysis methods. PubMed. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. biomedres.us [biomedres.us]
- 9. tandfonline.com [tandfonline.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. fda.gov [fda.gov]
- 12. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 13. demarcheiso17025.com [demarcheiso17025.com]
A Definitive Guide to the 2D-NMR Structural Elucidation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Abstract
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive, in-depth analysis of the two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopic techniques required to unequivocally characterize the molecular structure of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. We will delve into the practical application and comparative power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only step-by-step experimental protocols but also the underlying scientific rationale for each methodological choice.
Introduction: The Imperative of Structural Verification
The biological activity and safety profile of a pharmaceutical candidate are intrinsically linked to its precise three-dimensional structure. Even minor ambiguities in atomic connectivity or stereochemistry can lead to vastly different pharmacological outcomes. For a molecule such as 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, which possesses multiple functionalities and a stereocenter, a multi-faceted analytical approach is not just recommended, but essential. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, they often fall short in resolving complex spin systems and definitively assigning quaternary carbons.[1][2][3] 2D-NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing through-bond and through-space correlations that act as a roadmap to the molecular architecture.[4][5]
This guide will systematically deconstruct the process of 2D-NMR analysis for our target molecule, comparing and contrasting the information gleaned from each experiment to build an unshakeable structural proof.
The Strategic Application of 2D-NMR: A Comparative Overview
The structural elucidation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol relies on a synergistic trio of 2D-NMR experiments: COSY, HSQC, and HMBC. Each technique provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][6] For our target molecule, COSY is instrumental in establishing the connectivity of the ethan-1-ol backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JCH).[7][8][9][10] This is the most reliable method for assigning the chemical shifts of protonated carbons. We will focus on the HSQC experiment over its predecessor, HMQC, due to its superior resolution in the indirect (carbon) dimension.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[11][12][13][14] The HMBC is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments.
The logical workflow for these experiments is outlined in the diagram below.
Caption: A logical workflow for the 2D-NMR structural elucidation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol.
Experimental Protocols
Sample Preparation
The choice of solvent is a critical first step in any NMR experiment. For 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, a polar molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity ensures good sample solubility, and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) are well-defined and unlikely to obscure signals of interest.[15][16][17]
Protocol:
-
Weigh approximately 10-15 mg of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol.
-
Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Vortex the sample until fully dissolved.
NMR Data Acquisition
All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
3.2.1. Gradient-Selected COSY (gCOSY)
The gCOSY experiment is preferred over the traditional COSY as it utilizes pulsed field gradients for coherence selection, leading to faster acquisition times and cleaner spectra with reduced artifacts.[18][19][20]
Acquisition Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | cosygpqf | Standard Bruker pulse program for a gradient-selected COSY with presaturation. |
| Spectral Width (F1, F2) | 12 ppm | To encompass all proton signals. |
| Number of Scans (ns) | 4 | Adequate for good signal-to-noise with a cryoprobe. |
| Relaxation Delay (d1) | 2.0 s | Allows for sufficient relaxation of protons between scans. |
| t1 Increments | 256 | Provides adequate resolution in the indirect dimension. |
3.2.2. Multiplicity-Edited HSQC
A multiplicity-edited HSQC sequence is highly advantageous as it differentiates CH/CH₃ groups from CH₂ groups by their phase. This provides an additional layer of structural information.
Acquisition Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | hsqcedetgpsisp2 | Standard Bruker pulse program for a multiplicity-edited HSQC. |
| Spectral Width (F2 - ¹H) | 12 ppm | To encompass all proton signals. |
| Spectral Width (F1 - ¹³C) | 160 ppm | To encompass all carbon signals. |
| Number of Scans (ns) | 8 | Increased scans for better sensitivity of ¹³C signals. |
| Relaxation Delay (d1) | 1.5 s | Standard delay for heteronuclear experiments. |
3.2.3. Gradient-Selected HMBC
The HMBC experiment is crucial for identifying long-range correlations and is the key to assembling the final structure.
Acquisition Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Pulse Program | hmbcgplpndqf | Standard Bruker pulse program for a gradient-selected HMBC. |
| Spectral Width (F2 - ¹H) | 12 ppm | To encompass all proton signals. |
| Spectral Width (F1 - ¹³C) | 200 ppm | Wider width to ensure all carbons, including quaternary, are observed. |
| Number of Scans (ns) | 16 | Higher number of scans to detect weaker long-range correlations. |
| Relaxation Delay (d1) | 1.5 s | Standard delay for heteronuclear experiments. |
Data Interpretation and Comparative Analysis
Let's hypothesize the expected NMR data for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol and walk through the interpretation process.
Structure and Numbering:
Caption: Structure of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol with atom numbering for NMR assignment.
Predicted ¹H and ¹³C Chemical Shifts and Correlations
The following table summarizes the predicted chemical shifts and the key correlations we expect to observe in our 2D-NMR spectra.
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| 4 | ~7.3 | ~128 | 5 | Yes | C5, C6 |
| 5 | ~7.1 | ~125 | 4, 6 | Yes | C1, C3, C4 |
| 6 | ~7.4 | ~130 | 5 | Yes | C2, C4, C7 |
| 7 | ~4.0 | ~55 | 8 | Yes | C1, C2, C6, C8 |
| 8 | ~3.6 | ~65 | 7 | Yes | C7 |
| 1 | - | ~140 (Quaternary) | - | No | C5, C6, C7 |
| 2 | - | ~158 (Quaternary, JCF) | - | No | C3, C6, C7 |
| 3 | - | ~120 (Quaternary) | - | No | C2, C4, C5 |
Step-by-Step Elucidation
-
COSY - Mapping the Ethan-1-ol Fragment: The COSY spectrum will be the simplest to interpret. We expect a clear cross-peak between the proton at position 7 (H7) and the diastereotopic protons at position 8 (H8).[4][6] This immediately establishes the -CH(NH₂)-CH₂OH fragment.
-
HSQC - Assigning Protonated Carbons: The HSQC spectrum will show direct, one-bond correlations.[7][8] We will observe cross-peaks for H4/C4, H5/C5, H6/C6, H7/C7, and H8/C8. This allows for the unambiguous assignment of the chemical shifts for all protonated carbons.
-
HMBC - Assembling the Full Structure: The HMBC spectrum is where the complete picture emerges.[11][12][21]
-
Connecting the Side Chain: The proton at position 7 (H7) will show a crucial correlation to the quaternary carbon C1, definitively linking the ethan-1-ol side chain to the phenyl ring. H7 will also show correlations to C2 and C6.
-
Assigning Quaternary Carbons: The aromatic protons will provide the necessary correlations to assign the quaternary carbons. For example, H6 will show a correlation to C2, and H4 will show a correlation to C3. This allows for the complete assignment of the substitution pattern on the aromatic ring.
-
Confirming Assignments: The HMBC data will provide redundant correlations that confirm the assignments made from the COSY and HSQC spectra. For instance, H8 will show a correlation to C7, further solidifying the backbone connectivity.
-
The interplay between these three experiments provides a self-validating system for structural elucidation.[1] The COSY defines the spin systems, the HSQC links protons to their directly attached carbons, and the HMBC connects the fragments and identifies non-protonated carbons.
Caption: A diagram illustrating the key COSY and HMBC correlations for the structural elucidation of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol.
Conclusion
The structural characterization of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol is a clear demonstration of the power and necessity of a multi-technique 2D-NMR approach. By systematically applying COSY, HSQC, and HMBC experiments, we can move beyond the limitations of 1D-NMR to build a complete and unambiguous picture of the molecule's atomic connectivity. The comparative analysis of the data from these experiments provides a robust, self-validating workflow that is essential for ensuring the scientific integrity of research in drug discovery and development. This guide provides the foundational protocols and interpretive logic to confidently apply these powerful techniques to the structural elucidation of novel small molecules.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
ResearchGate. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. Retrieved from [Link]
-
DeepDyve. (n.d.). HMBC: Significance and symbolism. Retrieved from [Link]
-
Korea Science. (n.d.). HMQC vs HSQC for Small Molecules. Retrieved from [Link]
-
DSpace @IICT. (n.d.). HMQC vs HSQC for Small Molecules. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, May 25). What are the differences between the HMQC and HSQC experiments?. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2009, January 14). HMQC vs HSQC. Retrieved from [Link]
-
NMR Spectroscopy Blog. (2010, August 15). HMBC ( Heteronuclear Multiple Bond Correlation ). Retrieved from [Link]
-
ResearchGate. (n.d.). Heteronuclear Multiple Bond Correlation (HMBC) Spectra. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (2013, October 12). The Gradient-Selected COSY (gCOSY) Experiment. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. Retrieved from [Link]
-
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
Michigan State University Max T. Rogers NMR Facility. (n.d.). gCOSY. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]
-
UCSD Skaggs School of Pharmacy and Pharmaceutical Sciences NMR Facility. (2020, October 5). COSY experiments. Retrieved from [Link]
-
IMSERC. (n.d.). ge-2D COSY Experiment. Retrieved from [Link]
-
Florida State University. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. Retrieved from [Link]
-
YouTube. (2018, June 17). Part 5: NMR - Solvents used in 1H NMR Spectroscopy. Retrieved from [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2025, August 24). What Are Common NMR Solvents? - Chemistry For Everyone. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Gradient selected constant time COSY. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). C-NMR chemical shifts of novel amino acid derivatives in D 2 O. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-fluoroaniline. Retrieved from [Link]
-
PubMed. (n.d.). NMR study and quantum mechanical calculations on the 2-[(2-aminoethyl)amino]-ethanol-H2O-CO2 system. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. azooptics.com [azooptics.com]
- 3. omicsonline.org [omicsonline.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. m.youtube.com [m.youtube.com]
- 6. emerypharma.com [emerypharma.com]
- 7. HMQC vs HSQC for Small Molecules -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 8. HMQC vs HSQC for Small Molecules [kci.go.kr]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. University of Ottawa NMR Facility Blog: HMQC vs HSQC [u-of-o-nmr-facility.blogspot.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. HMBC: Significance and symbolism [wisdomlib.org]
- 13. HMBC ( Heteronuclear Multiple Bond Correlation ) [minsogy.tistory.com]
- 14. researchgate.net [researchgate.net]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. NMR Solvents [sigmaaldrich.com]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. gCOSY - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 20. UCSD SSPPS NMR Facility: COSY experiments [sopnmr.blogspot.com]
- 21. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Comparative Guide to High-Resolution Mass Spectrometry for Impurity Profiling of Halogenated Intermediates
In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Halogenated intermediates, pivotal building blocks in the synthesis of countless modern drugs, present a unique and complex challenge in this pursuit. Their reactivity can lead to a diverse array of process-related impurities and degradation products, the control of which is under stringent regulatory scrutiny.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for impurity profiling of these critical intermediates, with a focus on the decisive advantages offered by High-Resolution Mass Spectrometry (HRMS).
The Imperative of Purity: Why Halogenated Intermediates Demand Superior Analytics
Halogenated compounds are ubiquitous in drug synthesis, valued for their ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, their chemical nature also makes them susceptible to forming impurities through side reactions, incomplete conversions, or degradation.[3][4] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization of impurities.[5][6] The ICH Q3A and Q3B guidelines establish clear thresholds for reporting, identifying, and qualifying impurities, often requiring structural elucidation for any impurity present above 0.10%.[5][7][8] This necessitates analytical techniques that can not only detect but also confidently identify unknown compounds in complex matrices.
The Analytical Toolbox: A Performance-Based Comparison
While several analytical techniques are employed for impurity profiling, their capabilities vary significantly, particularly when faced with the nuances of halogenated molecules. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a workhorse in quality control labs, but it often falls short in identifying unknown impurities, as it provides no structural information beyond a retention time and UV absorbance.[9][10]
High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard, offering unparalleled sensitivity, specificity, and the mass accuracy required for definitive structural confirmation.[11][12]
Table 1: Comparative Analysis of Key Analytical Techniques for Impurity Profiling
| Feature | HPLC-UV | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Separation & Quantification | Separation & Nominal Mass | Separation, Accurate Mass & Elemental Composition | Definitive Structure Elucidation |
| Limit of Detection | ~0.01% - 0.1% | ~0.01% | <0.001% - 0.01% | >0.1% (requires pure sample) |
| Identification Power | Low (relies on standards) | Moderate (nominal mass) | Very High (elemental formula from accurate mass) | Absolute (confirms connectivity) |
| Halogen Isotope Info | None | Limited (unit resolution) | Excellent (resolves isotope patterns for Cl, Br) | Indirectly through coupling |
| Throughput | High | High | Moderate-High | Low |
| Cost & Complexity | Low | Moderate | High | Very High |
| Best Use Case | Routine QC, known impurities | Routine confirmation | Unknown impurity ID, complex profiles, low-level impurities | Final structure confirmation of isolated impurities |
The HRMS Advantage: Unmasking Halogenated Impurities
The superiority of HRMS for analyzing halogenated intermediates is rooted in two fundamental principles: mass accuracy and isotopic pattern fidelity .
-
Mass Accuracy & Elemental Composition : HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically < 2 ppm).[12][13][14] This high accuracy allows for the confident determination of an impurity's elemental formula, drastically narrowing down the list of possible structures. For example, it can easily distinguish between an impurity and a solvent adduct that may have the same nominal mass.
-
Isotopic Fingerprints of Halogens : Chlorine and bromine have very distinct and abundant heavy isotopes.[15]
Low-resolution instruments can detect these patterns, but HRMS can resolve them with such clarity that the number of halogen atoms in an unknown impurity can be determined instantly by visual inspection of the spectrum. This is an invaluable clue for rapid identification.[17]
An End-to-End HRMS Workflow for Impurity Profiling
A robust and self-validating HRMS workflow is critical for ensuring data integrity and regulatory compliance. The following protocol outlines a comprehensive approach for the analysis of a hypothetical chlorinated drug intermediate.
Diagram 1: General HRMS Impurity Profiling Workflow
Caption: A comprehensive workflow for impurity profiling using LC-HRMS.
Experimental Protocol: Step-by-Step Methodology
Objective: To detect, identify, and relatively quantify impurities in a chlorinated intermediate substance at or above the 0.10% ICH identification threshold.
1. Materials & Reagents:
-
Chlorinated Intermediate Sample
-
Reference standards for API and known impurities (if available)
-
LC-MS grade Acetonitrile (ACN) and Water
-
LC-MS grade Formic Acid (FA)
2. Sample Preparation:
-
Rationale: Accurate concentration and appropriate solvent are key for good chromatography and ionization.
-
Prepare a stock solution of the intermediate at 1.0 mg/mL in 50:50 ACN:H₂O.
-
Dilute the stock solution to 0.1 mg/mL for analysis. This concentration is typically sufficient to detect impurities at the 0.05-0.10% level.
-
Prepare a process blank (injection of mobile phase) and a control sample (a reference batch of the intermediate, if available).
3. LC-HRMS Instrumentation & Conditions:
-
Rationale: The choice of column and gradient is crucial for separating the impurities from the main component and from each other. HRMS parameters are set for high sensitivity and accuracy.
-
UHPLC System: Standard system with a quaternary pump and autosampler.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A typical starting point is 5% B, ramping to 95% B over 20 minutes. This should be optimized to ensure separation of the main peak from early and late-eluting impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
HRMS System: Orbitrap or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes (run separately to ensure detection of all ionizable species).
-
Acquisition Mode:
4. Data Analysis & Identification:
-
Rationale: Specialized software leverages high mass accuracy to filter data and propose elemental compositions, which are then verified through fragmentation analysis.[18][21]
-
Peak Detection: Process the chromatograms to detect all peaks in the sample injection.
-
Impurity Identification: Compare the sample chromatogram to the blank injection. Any peak present in the sample but not the blank is a potential impurity.
-
Elemental Formula Generation: For each impurity peak, extract the accurate mass. Use software to generate potential elemental formulas within a <3 ppm mass tolerance. Critically, enable the software's isotope pattern matching feature. The software will score potential formulas based on the fit between the theoretical and observed isotopic distribution, providing high confidence for halogen-containing ions.[12]
-
Structural Elucidation: Analyze the dd-MS/MS spectra. Propose fragmentation pathways and compare them to the fragmentation of the parent API to identify the site of modification.
-
Quantification: Calculate the area of the impurity peak as a percentage of the total area of all peaks in the chromatogram to estimate its level. This assumes similar ionization efficiencies. For accurate quantification, a reference standard for the impurity is required.[19]
Diagram 2: Decision Logic for Halogenated Impurity Identification
Caption: A decision tree for identifying halogenated impurities using HRMS data.
Conclusion: A Self-Validating System for Unquestionable Integrity
The integration of UHPLC with HRMS provides a powerful, self-validating system for the impurity profiling of halogenated intermediates. The high mass accuracy provides a primary, quantifiable check on the elemental composition, while the high-resolution isotopic pattern provides a secondary, qualitative confirmation of the presence and number of halogen atoms. Finally, the rich data from tandem mass spectrometry allows for a logical deduction of the impurity's structure relative to the API.[14]
While HRMS represents a significant investment in terms of capital and expertise, the depth and quality of the data it generates are indispensable for navigating the complexities of modern drug development.[11] It empowers researchers to identify and control impurities with confidence, ensuring the development of safe, effective, and compliant pharmaceutical products.
References
-
Impurity Profiling with HRMS. Toref-Standards. [Online] Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Online] Available at: [Link]
-
Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. [Online] Available at: [Link]
-
ICH guidelines for impurity profile. Unknown Source. [Online] Available at: [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Online] Available at: [Link]
-
Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-14. [Online] Available at: [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. LGC. [Online] Available at: [Link]
-
Jain, D., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302–310. [Online] Available at: [Link]
-
Sun, J., et al. (2017). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Environmental Science & Technology, 51(15), 8493–8501. [Online] Available at: [Link]
-
Ch13 - Mass Spectroscopy. University of Calgary. [Online] Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Engineering Research and. [Online] Available at: [Link]
-
G, S. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 339-350. [Online] Available at: [Link]
-
Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation. Emery Pharma. [Online] Available at: [Link]
-
Review on the modern analytical advancements in impurities testing. Asia Pacific Journal of Science and Technology. [Online] Available at: [Link]
-
Bruno, T. (2015). Chlorine - Bromine Combination Isotope Intensities. NIST. [Online] Available at: [Link]
-
Regalado, E. L., et al. (2016). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 120, 299-304. [Online] Available at: [Link]
-
Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. [Online] Available at: [Link]
-
High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Online] Available at: [Link]
-
Barge, V. U. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
-
Pitt, J. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC Europe. [Online] Available at: [Link]
-
Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Sparkl. [Online] Available at: [Link]
-
Chapter 9: Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry. Royal Society of Chemistry. [Online] Available at: [Link]
-
IMPURITY PROFILING. International Journal of Creative Research Thoughts. [Online] Available at: [Link]
-
New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. Contract Pharma. [Online] Available at: [Link]
-
Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 100-111. [Online] Available at: [Link]
-
Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. [Online] Available at: [Link]
-
Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Shimadzu. [Online] Available at: [Link]
-
Görög, S. (2006). The importance and the challenges of impurity profiling in modern pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 25(8), 755-757. [Online] Available at: [Link]
-
Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. [Online] Available at: [Link]
-
Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development. [Online] Available at: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Online] Available at: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. ajprd.com [ajprd.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Ich guidelines for impurity profile [wisdomlib.org]
- 7. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. books.rsc.org [books.rsc.org]
- 11. aber.apacsci.com [aber.apacsci.com]
- 12. jpharmsci.com [jpharmsci.com]
- 13. tandfonline.com [tandfonline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. toref-standards.com [toref-standards.com]
- 20. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
A Senior Scientist's Guide to Enantiomeric Excess Determination: Chiral SFC vs. HPLC for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Introduction: The Criticality of Chiral Purity in Drug Development
In pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its pharmacological profile. For chiral molecules like 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the two enantiomers can exhibit profoundly different efficacy, metabolism, and toxicity.[1] Consequently, regulatory bodies worldwide mandate the precise characterization and control of the enantiomeric composition of chiral drugs.[2] The determination of enantiomeric excess (ee) is therefore a critical quality attribute, demanding analytical methods that are not only accurate and robust but also efficient enough to support the fast-paced nature of drug discovery and manufacturing.
This guide provides an in-depth, experience-driven comparison of two powerful techniques for this purpose: chiral Supercritical Fluid Chromatography (SFC) and the more traditional chiral High-Performance Liquid Chromatography (HPLC). We will move beyond a simple listing of pros and cons to explore the causality behind methodological choices, grounded in a practical case study of assessing the enantiomeric excess of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol. Our focus is on providing a self-validating framework for method selection and implementation, empowering researchers to make informed decisions for their specific analytical challenges.
The Case for Supercritical Fluid Chromatography (SFC): A Convergence of Speed and Sustainability
SFC has emerged as a premier technique for chiral separations, largely due to its use of supercritical carbon dioxide (CO₂) as the primary mobile phase component.[3] A supercritical fluid possesses unique properties, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid.[1] This translates into several key advantages over traditional liquid chromatography.[4]
-
Higher Efficiency and Speed: The low viscosity of the mobile phase allows for the use of higher flow rates without generating excessive backpressure, dramatically reducing analysis times—often by a factor of 3 to 5 compared to HPLC.[4]
-
Reduced Solvent Consumption: Replacing the bulk of organic solvents like hexane with environmentally benign CO₂ aligns with green chemistry principles and significantly cuts down on both purchasing and waste disposal costs.[3]
-
Faster Equilibration: Column equilibration between runs or when changing methods is much faster in SFC, boosting overall sample throughput.[5]
These properties make SFC an exceptionally powerful tool for high-throughput screening and routine quality control in the pharmaceutical industry.[6]
Experimental Workflow: Chiral SFC
The logical flow for developing and executing a chiral SFC method is a systematic process designed to achieve optimal resolution and peak shape efficiently.
Caption: Chiral SFC Method Development Workflow.
Part 1: Chiral SFC Method for 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Rationale for Method Design
The target analyte is a primary amino alcohol. This chemical nature dictates key choices in the method development process:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those with carbamate derivatives of cellulose and amylose, are exceptionally effective for separating a wide range of chiral compounds, including amino alcohols.[7] We selected a Daicel Chiralpak AD-H column, which features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. This phase is well-documented for its broad enantioselectivity.[8]
-
Mobile Phase Composition:
-
Modifier: To elute the polar amino alcohol from the column, a polar organic modifier must be added to the non-polar CO₂. Methanol is an excellent choice as it provides strong solvating power while maintaining low viscosity.[4][9]
-
Additive: The primary amine group in the analyte can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to poor peak shape and band broadening. Incorporating a small amount of a basic additive, such as Diethylamine (DEA) , into the modifier is crucial.[10] DEA competes for these active sites, effectively masking them and resulting in sharp, symmetrical peaks.[11] A concentration of 0.1-0.2% in the modifier is typically sufficient.[11]
-
Detailed Experimental Protocol: Chiral SFC
| Parameter | Condition |
| Instrumentation | Supercritical Fluid Chromatography System with UV or PDA Detector |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.2% (v/v) Diethylamine (DEA) |
| Elution Mode | Isocratic: 80% A / 20% B |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 35 °C |
| Back Pressure | 150 bar |
| Detection Wavelength | 225 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol |
| Sample Concentration | 0.5 mg/mL |
Part 2: Comparative Analysis with Chiral HPLC
To provide a clear performance benchmark, we will compare the optimized SFC method with a conventional chiral HPLC method suitable for the same analyte. Chiral HPLC remains a widely used and powerful technique, most often employed in the normal-phase mode for polar compounds like amino alcohols.[12]
Rationale for HPLC Method Design
For a fair comparison, the HPLC method also utilizes a polysaccharide-based CSP. The mobile phase consists of a non-polar alkane with an alcohol modifier, a standard practice for normal-phase chiral separations. As with SFC, a basic additive is required to ensure good peak shape for the amine-containing analyte.
Detailed Experimental Protocol: Chiral HPLC
| Parameter | Condition |
| Instrumentation | High-Performance Liquid Chromatography System with UV or PDA Detector |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (85:15:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Concentration | 0.5 mg/mL |
Part 3: Performance Head-to-Head: SFC vs. HPLC
The true measure of a method's utility lies in its performance data. The following table summarizes the expected results for the analysis of a racemic mixture of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol using the two protocols described.
Data Summary and Comparison
| Performance Metric | Chiral SFC Method | Chiral HPLC Method | Commentary |
| Retention Time (Enantiomer 1) | ~2.5 min | ~8.2 min | SFC provides a >3-fold reduction in retention time. |
| Retention Time (Enantiomer 2) | ~3.1 min | ~10.5 min | The faster analysis is a direct result of the higher optimal flow rate enabled by the low-viscosity supercritical CO₂ mobile phase.[4] |
| Resolution (Rs) | > 2.5 | > 2.0 | Both methods achieve baseline resolution (Rs > 1.5), which is essential for accurate quantitation of the minor enantiomer. |
| Total Run Time | < 4 minutes | ~15 minutes | The shorter run time and faster column re-equilibration of SFC lead to a significant increase in sample throughput.[5] |
| Solvent Consumption / Run | ~9.6 mL MeOH | ~14.9 mL Organic | SFC drastically reduces the consumption of flammable and toxic organic solvents like hexane, enhancing laboratory safety and sustainability.[3] |
| Peak Shape | Excellent, Symmetrical | Good, Symmetrical | The use of a basic additive (DEA) is critical in both techniques to achieve good peak symmetry for the basic analyte.[11] |
Method Selection Logic
The decision between SFC and HPLC is often guided by the specific priorities of the laboratory, such as throughput, cost, and environmental impact.
Caption: Decision matrix for analytical technique selection.
Part 4: Method Validation: Ensuring Trustworthiness and Compliance
A method is only useful if its results are reliable. Validation demonstrates that the analytical procedure is fit for its intended purpose.[2] For an enantiomeric excess assay, validation should be conducted in accordance with regulatory guidelines such as ICH Q2(R1).[2]
Key validation parameters for the chiral SFC method would include:
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired enantiomer and potential impurities. Criterion: Baseline resolution (Rs > 1.5) between enantiomers. |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. Criterion: Typically ≤ 0.1% of the major enantiomer level; Signal-to-Noise ratio ≥ 10. |
| Linearity | Demonstrate a linear relationship between the concentration of the undesired enantiomer and the analytical response. Criterion: Correlation coefficient (R²) > 0.999 over a range (e.g., LOQ to 1.0% of the major enantiomer). |
| Accuracy | The closeness of test results to the true value. Assessed by spiking the main enantiomer with known amounts of the undesired enantiomer. Criterion: Percent recovery typically within 90.0% - 110.0% for the minor enantiomer. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. Criterion: Relative Standard Deviation (%RSD) of replicate injections should be < 5% at the quantitation limit. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, temperature ±2°C). Criterion: Resolution and peak area % should remain within system suitability limits. |
Conclusion
For the determination of enantiomeric excess of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, chiral Supercritical Fluid Chromatography offers a demonstrably superior alternative to traditional chiral HPLC. Its primary advantages of significantly reduced analysis time and drastic reduction in organic solvent consumption make it the method of choice for modern, high-throughput pharmaceutical development and quality control laboratories. While both techniques can provide the necessary accuracy and resolution, the operational efficiencies and environmental benefits of SFC are compelling. By understanding the fundamental principles behind method design—from CSP selection to the critical role of mobile phase additives—researchers can confidently develop and validate robust methods that ensure the chiral purity and, ultimately, the safety and efficacy of pharmaceutical products.
References
-
Desfontaine, V., Guillarme, D., Francotte, E., & Nováková, L. (2015). Supercritical fluid chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 113, 56-71. [Link]
-
Usher, I., & Jacques, B. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Welch, C. J., Biba, M., Gouker, J. R., et al. (2010). Additive concentration effects on enantioselective separations in supercritical fluid chromatography. Journal of Chromatography A, 1217(21), 3464-3470. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Wang, Z., & Wenslow, R. M. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 77-88. [Link]
-
Usher, I., & Jacques, B. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Agilent Technologies. (n.d.). Chiral Screening for SFC and UHPLC with Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral HPLC Catalogue. [Link]
-
Daicel. (n.d.). Daicel CHIRALPAK AD-H SFC Analytical Column, 5 um, ID 4.6 mm x L 100 mm. [Link]
-
Daicel Corporation. (n.d.). CHIRALPAK AD-H Instruction Manual. [Link]
-
Kaced, S., & Gyllenhaal, O. (2019). SFC for chiral separations in bioanalysis. Bioanalysis, 11(1), 55-70. [Link]
-
Lee, J., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-184. [Link]
-
Zhang, Q., et al. (2018). Simultaneous enantiomeric analysis of non-steroidal anti-inflammatory drugs in environment by chiral LC-MS/MS: A pilot study in Beijing, China. Environmental Pollution, 237, 838-846. [Link]
-
De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Journal of Chromatography A, 1363, 311-322. [Link]
-
Nováková, L., & Guillarme, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe, 35(4), 134-142. [Link]
-
Tarafder, A., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Analytics-Shop. (n.d.). HPLC Column CHIRALPAK AD-H, 250 x 20 mm, 5 µm, SFC, Semi-Prep. [Link]
-
Daicel Corporation. (n.d.). SFC Chiral Columns. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Phenomenex. (n.d.). A Guide to Chiral HPLC Separations. [Link]
-
Armstrong, D. W., et al. (2018). Chiral Separation of Phospine-Containing alpha-Amino Acid Derivatives Using Two Complementary Cellulosic Stationary Phases in Supercritical Fluid Chromatography. Journal of Chromatography A, 1568, 145-152. [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 3. selvita.com [selvita.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daicel CHIRALPAK AD-H SFC Analytical Column, 5 um, ID 4.6 mm x L 100 mm - 19423 Daicel CHIRALPAK AD-H SFC Analytical Column [19423] - £1,457.77 : UVISON.com [uvison.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Biological Activity of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol Enantiomers
Introduction: The Imperative of Stereochemistry in Drug Development
In the landscape of modern pharmacology, the three-dimensional structure of a molecule is not a trivial detail but a fundamental determinant of its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, interact with the inherently chiral environment of the body—comprised of proteins, enzymes, and receptors—with what can be profound specificity.[1][2] The differential activity of enantiomers is a cornerstone of drug design, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establishing clear guidelines that necessitate the characterization of individual stereoisomers.[1][3][4] These guidelines underscore the reality that one enantiomer (the eutomer) may elicit the desired therapeutic effect, while its counterpart (the distomer) could be inactive, less active, or even responsible for adverse effects.[4]
This guide focuses on the enantiomers of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, a substituted amino alcohol. While specific biological data for this compound is not extensively published, its structural similarity to other phenylethanolamines suggests potential activity within the central nervous system, possibly as a modulator of monoamine pathways. This document provides a comprehensive framework for the systematic comparison of its (R)- and (S)-enantiomers. We will detail the essential experimental workflows, from chiral separation and purity assessment to a comparative in vitro evaluation of their biological activity, using monoamine oxidase (MAO) inhibition as a well-established and relevant model system.
Part 1: Chiral Separation and Enantiomeric Purity Assessment
The foundational step in evaluating stereospecific activity is the physical separation of the racemic mixture into its constituent enantiomers and the precise determination of their purity. Without this, any observed biological activity cannot be confidently attributed to a single stereoisomer.
The Rationale for Chiral Resolution
Workflow for Chiral Separation and Purity Analysis
The overall process involves separating the enantiomers via a chiral stationary phase (CSP) and subsequently verifying the enantiomeric excess (ee) of the collected fractions, typically using Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for enantiomer separation and purity validation.
Experimental Protocol: Determination of Enantiomeric Purity by ¹H NMR
NMR spectroscopy provides a robust method for quantifying enantiomeric purity. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) is used to create a diastereomeric environment.[7][8] This induces chemical shift non-equivalence, allowing for the integration and quantification of signals corresponding to each enantiomer.[9]
Objective: To determine the enantiomeric excess (% ee) of the separated fractions of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol.
Materials:
-
Isolated enantiomer sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or similar CDA
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
High-resolution NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Dissolve a precise amount (e.g., 5-10 mg) of the isolated enantiomer in ~0.6 mL of CDCl₃ in an NMR tube.
-
Addition of Chiral Agent: Add a slight molar excess (e.g., 1.1 equivalents) of the chiral derivatizing agent (e.g., Mosher's acid chloride, after conversion) to the NMR tube. The primary amine of the analyte will react to form diastereomeric amides.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans (e.g., 64 or more) and an adequate relaxation delay (e.g., 5 seconds) to ensure accurate signal integration.[8]
-
Spectral Analysis:
-
Identify a well-resolved proton signal that is distinct for each of the two diastereomers formed. Protons close to the chiral center are often the best candidates.
-
Carefully integrate the area of the signal corresponding to the major diastereomer (A_major) and the minor diastereomer (A_minor).
-
-
Calculation: Calculate the enantiomeric excess using the following formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100
Trustworthiness: This protocol is self-validating. The presence of a signal for the minor diastereomer confirms the limit of detection, while the resolution between the diastereomeric signals validates the accuracy of the integration. A sample of the original racemic mixture should be run as a control, which is expected to show a 1:1 ratio of the diastereomeric signals, confirming the method's suitability.[10]
Part 2: Comparative In Vitro Biological Evaluation: Monoamine Oxidase Inhibition
Given the structure of the analyte, a plausible biological target is the monoamine oxidase (MAO) enzyme system. MAOs are critical enzymes in the central nervous system that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[11] They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor selectivities.[12][13] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[11][12]
Rationale for MAO Inhibition Assay
Determining the inhibitory potency (IC₅₀) of each enantiomer against both MAO-A and MAO-B will reveal if the biological activity is stereoselective and if either enantiomer shows selectivity for one isoform over the other. This information is crucial for predicting both therapeutic potential and possible side effects.
Caption: Principle of a coupled colorimetric MAO inhibition assay.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol is based on a common coupled-enzyme assay where the hydrogen peroxide (H₂O₂) produced by the MAO reaction is used by horseradish peroxidase (HRP) to oxidize a probe, yielding a fluorescent or colorimetric signal.[13][14]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the (R)- and (S)-enantiomers against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine for both, or a specific substrate like serotonin for MAO-A and benzylamine for MAO-B)[11][13]
-
Horseradish Peroxidase (HRP)
-
Colorimetric/Fluorometric probe (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Known selective inhibitors for controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[12][14]
-
(R)- and (S)-enantiomers of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, dissolved in DMSO
-
96-well microplates (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of enzymes, substrates, probe, and test compounds. Create a serial dilution of each enantiomer (e.g., from 100 µM to 1 nM) in assay buffer.
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of MAO-A or MAO-B enzyme solution to wells containing the serial dilutions of the (R)- or (S)-enantiomer.
-
Positive Control Wells: Add enzyme and a known selective inhibitor (e.g., Clorgyline for MAO-A) to determine maximal inhibition.
-
Negative Control (100% Activity) Wells: Add enzyme and an equivalent volume of vehicle (DMSO).
-
-
Pre-incubation: Incubate the plate at 37°C for a set time (e.g., 15 minutes) to allow the inhibitors to bind to the enzymes.
-
Initiate Reaction: Prepare a reaction mixture containing the substrate, HRP, and the probe. Add this mixture to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the absorbance or fluorescence at regular intervals or as an endpoint reading after a fixed time (e.g., 30-60 minutes) using a microplate reader.[14]
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percent inhibition for each concentration of the enantiomer relative to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation and Interpretation
The results should be summarized in a clear, comparative table.
| Compound | MAO-A IC₅₀ (nM) [Hypothetical] | MAO-B IC₅₀ (nM) [Hypothetical] | Selectivity Index (MAO-A/MAO-B) |
| (R)-Enantiomer | 50 | 5,000 | 0.01 |
| (S)-Enantiomer | 4,500 | 65 | 69.2 |
| Clorgyline (Control) | 3 | >10,000 | <0.0003 |
| Selegiline (Control) | >10,000 | 7 | >1428 |
Interpretation of Hypothetical Data:
-
Stereoselectivity: The data clearly shows strong stereoselectivity. The (R)-enantiomer is significantly more potent against MAO-A (IC₅₀ = 50 nM) than the (S)-enantiomer (IC₅₀ = 4,500 nM). Conversely, the (S)-enantiomer is much more potent against MAO-B (IC₅₀ = 65 nM) than the (R)-enantiomer (IC₅₀ = 5,000 nM).
-
Isoform Selectivity: The (R)-enantiomer is a potent and highly selective MAO-A inhibitor (Selectivity Index << 1). This profile is characteristic of antidepressant drugs. The (S)-enantiomer is a potent and selective MAO-B inhibitor (Selectivity Index >> 1), a profile associated with drugs for neurodegenerative diseases like Parkinson's.[12]
-
Implications: Developing the racemate would result in a non-selective MAO inhibitor with a complex pharmacological profile. Pursuing the (R)-enantiomer as a single-enantiomer drug could lead to a targeted antidepressant, while the (S)-enantiomer could be developed for Parkinson's disease. This highlights the critical importance of enantiomer-specific development, as mandated by regulatory guidelines.[4]
Conclusion
The comprehensive evaluation of the enantiomers of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol requires a systematic and rigorous scientific approach. This guide outlines the essential workflow, beginning with the non-negotiable step of chiral separation and purity confirmation, followed by a targeted in vitro assessment of biological activity. The use of a well-characterized system like the monoamine oxidase inhibition assay provides a clear and quantitative measure of stereoselective potency and isoform selectivity. The resulting data enables researchers and drug developers to make informed decisions, aligning with the principles of modern pharmacology and regulatory expectations that prioritize the development of safer and more effective medicines by recognizing the profound biological significance of chirality.
References
- Determination of Enantiomeric Purity by Direct Methods. (n.d.). Google Books.
- How incoming guidelines on chiral drugs could impact on the international scenery of drug development. (1993). Boll Chim Farm.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols.
- Stereochemical Issues in Chiral Drug Development: Guidance for Industry. (n.d.). Health Canada.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2020). Journal of Chemical Education.
- The Significance of Chirality in Drug Design and Development. (2017). Molecules.
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts.
- NMR determination of enantiomeric purity. (2001). Chemical Reviews.
- Chiral Bioequivalence – An Explainer. (2025). Chiralpedia.
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). Journal of Medicinal Chemistry.
- OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.
- Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Methods in Molecular Biology.
- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). International Journal of Molecular Sciences.
- Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.
- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). Acta Pharmacologica Sinica.
- Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. (2014). Biomedical Reports.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
- Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. (2024). Chemistry – A European Journal.
- Chiral Amino Acid and Peptide Separations – the Next Generation. (2020). Chromatography Today.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. (2022). Molecules.
- Chiral Separation Principles. (1997). Journal of Chromatography A.
- Synthesis and Pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols - Structural Isomers of β2 Agonists Clenproperol and Clenpenterol. (2020). Pharmaceutical Chemistry Journal.
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. canadacommons.ca [canadacommons.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. scispace.com [scispace.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Navigating the Synthesis of a Key Chiral Intermediate: A Cost-Benefit Analysis of Synthetic Routes to 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical determinant of project timelines and costs. This guide provides an in-depth comparative analysis of prominent synthetic routes to 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, a valuable chiral amine with applications in the synthesis of pharmaceutically active compounds. We will delve into the mechanistic underpinnings, experimental protocols, and a comprehensive cost-benefit analysis of three distinct strategies: the Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH), and the reduction of a chiral azido-alcohol intermediate.
The strategic importance of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol lies in its utility as a chiral precursor. The presence of both an amino and a hydroxyl group on adjacent stereocenters, combined with the specific halogen substitution pattern on the phenyl ring, makes it a desirable fragment for building molecular complexity and modulating pharmacological activity. The selection of an optimal synthetic route is therefore a crucial decision, balancing factors of cost, efficiency, scalability, and stereochemical control.
Route 1: The Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity in the reduction of prochiral ketones.[1][2] This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically a borane complex, to the carbonyl group.
Mechanistic Rationale
The predictability of the CBS reduction stems from a well-defined transition state. The oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone substrate. This ternary complex orients the ketone in a way that one of its prochiral faces is preferentially shielded by the catalyst's chiral scaffold, directing the hydride attack to the less hindered face. The choice of the (R)- or (S)-enantiomer of the CBS catalyst directly dictates the stereochemistry of the resulting alcohol. For the synthesis of (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol, the corresponding (S)-configured amino alcohol is targeted, which would be obtained from the reduction of an azido ketone precursor. However, for simplicity in this guide, we will illustrate the synthesis of the corresponding chiral alcohol from the ketone, which can then be converted to the amine.
Experimental Protocol: CBS Reduction of 3'-Chloro-2'-fluoroacetophenone
Materials:
-
3'-Chloro-2'-fluoroacetophenone
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Cool the flask to 0°C and slowly add borane dimethyl sulfide complex (0.6 eq.) dropwise. Stir the mixture at this temperature for 10 minutes.
-
In a separate flask, dissolve 3'-chloro-2'-fluoroacetophenone (1.0 eq.) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst-borane mixture at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2 M HCl and stir for another 30 minutes to hydrolyze the borate esters.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chiral alcohol.
Route 2: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation offers a practical and efficient alternative to using highly reactive and pyrophoric borane reagents.[3] This method typically employs a stable ruthenium catalyst in combination with a chiral diamine ligand and a hydrogen donor such as a formic acid/triethylamine mixture or isopropanol.
Mechanistic Rationale
The active catalytic species is a ruthenium hydride complex. The chiral ligand creates a stereochemically defined environment around the metal center. The ketone substrate coordinates to the ruthenium, and the hydride is transferred from the metal to the carbonyl carbon in a stereoselective manner. The turnover of the catalytic cycle is achieved by the regeneration of the ruthenium hydride species by the hydrogen donor. The (S,S)-enantiomer of the chiral ligand will typically yield the (R)-alcohol, and the (R,R)-ligand will produce the (S)-alcohol.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 3'-Chloro-2'-fluoroacetophenone
Materials:
-
3'-Chloro-2'-fluoroacetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq.) and (S,S)-TsDPEN (0.01 eq.) in DCM. Stir the mixture at room temperature for 20 minutes to form the pre-catalyst.
-
Remove the solvent under reduced pressure.
-
To the residue, add a 5:2 mixture of formic acid and triethylamine.
-
Add 3'-chloro-2'-fluoroacetophenone (1.0 eq.) to the mixture.
-
Heat the reaction mixture to 40°C and monitor its progress by TLC. The reaction is generally complete within a few hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Route 3: Reduction of a Chiral Azido-alcohol Intermediate
This two-step approach involves the initial synthesis of a chiral azido-alcohol, which is then reduced to the final amino alcohol. The key advantage of this route is the potential for high yields in the final reduction step and the versatility of the azido group for other transformations.[4] The synthesis of the chiral azido-alcohol can be achieved through various methods, including the asymmetric reduction of the corresponding α-azido ketone or the stereoselective ring-opening of a chiral epoxide with an azide source.
Mechanistic Rationale
The reduction of an azide to a primary amine is a robust and high-yielding transformation. Common reducing agents include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). For the purpose of this guide, we will focus on the LiAlH₄ reduction due to its efficiency and common use in laboratory settings. The hydride from LiAlH₄ attacks the terminal nitrogen of the azide, leading to the liberation of nitrogen gas and the formation of an aluminum-amine complex, which is then hydrolyzed to yield the primary amine.
Experimental Protocol: Reduction of (S)-2-Azido-1-(3-chloro-2-fluorophenyl)ethan-1-ol
Materials:
-
(S)-2-Azido-1-(3-chloro-2-fluorophenyl)ethan-1-ol
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.
-
Cool the suspension to 0°C.
-
In a separate flask, dissolve (S)-2-azido-1-(3-chloro-2-fluorophenyl)ethan-1-ol (1.0 eq.) in anhydrous THF.
-
Slowly add the azido-alcohol solution to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the sequential, dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
A granular precipitate should form. Stir the mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of celite, washing the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.
-
The product can be further purified by crystallization or chromatography if necessary.
Cost-Benefit Analysis
To provide a practical comparison, we have estimated the reagent costs for the synthesis of 10 mmol of the target amino alcohol via each route. Prices are based on currently available catalog prices from major chemical suppliers and may vary.
| Parameter | Route 1: CBS Reduction | Route 2: Asymmetric Transfer Hydrogenation | Route 3: Azido-alcohol Reduction |
| Starting Material | 3'-Chloro-2'-fluoroacetophenone | 3'-Chloro-2'-fluoroacetophenone | (S)-2-Azido-1-(3-chloro-2-fluorophenyl)ethan-1-ol |
| Key Reagents | (S)-(-)-2-Methyl-CBS-oxazaborolidine, Borane dimethyl sulfide | [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN, HCOOH/NEt₃ | Lithium Aluminum Hydride |
| Estimated Reagent Cost per 10 mmol | ~$150 - $250 | ~$100 - $200 | ~$50 - $100 (excluding azido-alcohol synthesis) |
| Typical Yield | >90%[5] | >95%[6][7] | >90%[8] |
| Enantiomeric Excess (ee) | >95% ee[2][9] | >95% ee[6][7] | Dependent on the ee of the starting azido-alcohol |
| Pros | - High enantioselectivity- Well-established and predictable- Commercially available catalyst | - Milder reaction conditions- Avoids pyrophoric borane reagents- High yields and ee | - High-yielding final step- Azide intermediate is versatile |
| Cons | - Requires stoichiometric, pyrophoric borane- Higher catalyst cost | - Ruthenium catalyst can be expensive- Requires careful catalyst preparation | - Two-step process adds complexity- Synthesis of the chiral azido-alcohol is an additional step with its own cost and yield considerations- Use of highly reactive LiAlH₄ |
| Scalability | Good | Excellent | Moderate |
| Safety Considerations | Handling of borane dimethyl sulfide | Use of formic acid and triethylamine | Handling of sodium azide (toxic) and LiAlH₄ (highly reactive) |
Conclusion and Recommendations
The choice of the optimal synthetic route to 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol is contingent upon the specific priorities of the research or development program.
-
For high enantiopurity and a well-established, reliable method , the Corey-Bakshi-Shibata reduction is an excellent choice, albeit with considerations for the safe handling of borane reagents and a potentially higher catalyst cost.
-
For large-scale synthesis where safety and operational simplicity are paramount , asymmetric transfer hydrogenation emerges as a superior option. It avoids the use of pyrophoric reagents and often proceeds with high efficiency and stereoselectivity. While the initial investment in the ruthenium catalyst and chiral ligand may be significant, the overall process can be more cost-effective at scale.
-
The reduction of a chiral azido-alcohol is a viable route, particularly if the azido-alcohol intermediate is readily available or if its synthesis is straightforward and high-yielding. The final reduction step is typically efficient. However, the overall two-step nature of this pathway adds complexity and potential for yield loss.
Ultimately, a thorough evaluation of in-house expertise, available equipment, safety protocols, and project-specific economic constraints will guide the final decision. This guide provides a foundational framework and critical data to aid researchers in making an informed choice for the synthesis of this valuable chiral building block.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
-
ResearchGate. (n.d.). Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water. PubMed Central. [Link]
-
Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. [Link]
-
Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. [Link]
-
ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation results for substituted acetophenones with the catalyst systems prepared from [Ru(h 6 -p-cymene)(m-Cl)Cl] 2 and C 2 -symmetric bis(phosphinites) ligands, (1-8). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduction. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by azide reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Methods for Halogenated 2-Amino-2-Phenylethanols
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of halogenated 2-amino-2-phenylethanols is of paramount importance. These structural motifs are prevalent in a wide array of pharmaceuticals and bioactive molecules, where the presence and position of a halogen atom can significantly modulate pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparison of the primary synthetic strategies to access these valuable compounds, with a focus on explaining the causality behind experimental choices and providing actionable protocols.
Introduction to Synthetic Strategies
The synthesis of halogenated 2-amino-2-phenylethanols presents the dual challenge of controlling both regioselectivity and stereoselectivity. The core structure contains two adjacent stereocenters, making the development of asymmetric syntheses a key focus. Broadly, the synthetic approaches can be categorized into multi-step routes that build the molecule sequentially and more direct methods that install the amino and hydroxyl functionalities in a single transformation. This guide will compare the following primary synthetic routes:
-
Two-Step Synthesis via Halohydrin Intermediate: A robust and widely used method involving the asymmetric reduction of an α-haloacetophenone followed by amination.
-
One-Step Sharpless Asymmetric Aminohydroxylation: An elegant and direct approach that introduces both the amino and hydroxyl groups across a double bond of a halogenated styrene.
-
Two-Step Synthesis via Epoxide Intermediate: A classical approach involving the epoxidation of a halogenated styrene and subsequent ring-opening with an amine.
-
Direct Halogenation of 2-Amino-2-Phenylethanol: A less common and often challenging route involving the direct halogenation of the aromatic ring.
Each of these strategies offers a unique set of advantages and disadvantages in terms of stereocontrol, regioselectivity, yield, substrate scope, and operational simplicity. The following sections will delve into the specifics of each method, providing comparative data and detailed experimental protocols.
Two-Step Synthesis via Halohydrin Intermediate
This is arguably one of the most reliable and frequently employed methods for the synthesis of chiral halogenated 2-amino-2-phenylethanols. The strategy hinges on the initial formation of a chiral halohydrin, which then undergoes a nucleophilic substitution with an amine to furnish the final product. The key to the success of this route lies in the highly developed methods for the asymmetric reduction of prochiral α-haloacetophenones.
Asymmetric Reduction of α-Haloacetophenones
The enantioselective reduction of an α-haloacetophenone to the corresponding chiral 2-halo-1-phenylethanol is the critical stereochemistry-determining step in this sequence. Both chemical and biocatalytic methods have proven to be highly effective.
Chiral reducing agents and catalytic asymmetric hydrogenation are the mainstays of chemical reduction. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane, is a powerful tool for achieving high enantioselectivity.[1] Another prominent method is the asymmetric transfer hydrogenation, often employing chiral ruthenium or rhodium complexes.[1]
-
Causality of Experimental Choices: The choice of catalyst and ligand is crucial for achieving high enantiomeric excess (ee). The steric and electronic properties of the ligand create a chiral pocket around the metal center, directing the hydride transfer to one face of the ketone. The solvent and temperature also play significant roles in optimizing selectivity.
The use of enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers an environmentally friendly and highly selective alternative to chemical methods.[2] These enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.[2]
-
Causality of Experimental Choices: The selection of the enzyme is paramount. Different enzymes exhibit different substrate specificities and stereopreferences (either Prelog or anti-Prelog). The pH, temperature, and choice of co-factor regeneration system (e.g., using isopropanol or glucose/glucose dehydrogenase) are critical parameters that must be optimized for each specific substrate to maximize both conversion and enantioselectivity.
Amination of Chiral Halohydrins
The second step involves the conversion of the chiral 2-halo-1-phenylethanol to the desired 2-amino-2-phenylethanol. This is typically achieved through a direct nucleophilic substitution (SN2) reaction with ammonia or a primary amine.[3][4]
-
Causality of Experimental Choices: The reaction with ammonia is often carried out in a sealed tube with a concentrated solution of ammonia in an alcohol to prevent the volatile ammonia from escaping.[3] Using a large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts, as the initially formed primary amine is also nucleophilic.[4] The reaction proceeds via a backside attack of the nucleophile on the carbon bearing the halogen, resulting in an inversion of configuration at that center.
Workflow and Comparison
Figure 1: Synthetic workflow via the halohydrin intermediate.
| Method | Substrate Example | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
| Chemical Reduction | 2-Chloroacetophenone | Oxazaborolidine-catalyzed borane reduction | Good | 93-97 | [1] |
| Biocatalytic Reduction | Substituted 2-haloacetophenones | Engineered Thermoanaerobacter pseudethanolicus ADH | High | >99 | [2] |
| Amination | Chiral 2-chloro-1-phenylethanol | Dilute ammonium hydroxide | Good | High | [1] |
One-Step Sharpless Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful and convergent method for the synthesis of vicinal amino alcohols directly from alkenes.[5][6][7] This reaction introduces both a nitrogen and an oxygen functionality across a double bond in a syn-selective manner. For the synthesis of halogenated 2-amino-2-phenylethanols, the starting material would be a halogenated styrene.
-
Causality of Experimental Choices: The AA reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD). The choice of ligand determines the facial selectivity of the addition to the alkene. The nitrogen source is a stoichiometric oxidant, such as a salt of an N-halosulfonamide, -amide, or -carbamate.[5][6] The regioselectivity of the addition to styrenes can be a challenge, but it can be influenced by the choice of ligand and the nitrogen source.[8][9] For instance, with substituted styrenes, the use of (DHQ)₂PHAL as a ligand often provides better regioselectivity than (DHQD)₂PHAL.[9]
Workflow and Comparison
Figure 2: Synthetic workflow for the Sharpless Asymmetric Aminohydroxylation.
| Substrate Example | Ligand | N-Source | Yield (%) | ee (%) | Reference |
| 4-Methoxystyrene | (DHQ)₂PHAL | Boc-N(Na)Cl | 70 | 96 | [9] |
| Styrene | (DHQ)₂PHAL | Cbz-N(Na)Cl | 65 | 95 | [5] |
| 4-Vinylquinoline | (DHQ)₂PHAL | K₂OsO₂(OH)₄ | High | >99 | [5] |
Two-Step Synthesis via Epoxide Intermediate
This classical approach involves the initial epoxidation of a halogenated styrene to form a chiral or racemic epoxide, which is then subjected to a ring-opening reaction with an amine.
Epoxidation of Halogenated Styrenes
The epoxidation of halogenated styrenes can be achieved using various oxidizing agents. For an asymmetric synthesis, chiral catalysts are employed, with Sharpless asymmetric epoxidation and Jacobsen-Katsuki epoxidation being prominent examples. More recently, enzymatic epoxidation using styrene monooxygenases has emerged as a highly enantioselective method.[10]
-
Causality of Experimental Choices: The choice of epoxidation method will dictate the enantiopurity of the final product. The regioselectivity of the subsequent ring-opening is dependent on the reaction conditions.
Ring-Opening of Epoxides
The ring-opening of the epoxide with an amine is a nucleophilic reaction that can be catalyzed by both acids and bases.[11][12][13] For styrene oxides, the attack of the nucleophile generally occurs at the more substituted benzylic position under acidic conditions, and at the less substituted terminal position under basic or neutral conditions.[14]
-
Causality of Experimental Choices: To obtain the desired 2-amino-2-phenylethanol regioisomer, the reaction conditions for the epoxide opening must be carefully controlled. The use of a Lewis acid catalyst can enhance the rate and regioselectivity of the reaction.[13]
Workflow and Comparison
Figure 3: Synthetic workflow via the epoxide intermediate.
| Method | Substrate Example | Catalyst/Reagent | Yield (%) | ee (%) / Regioselectivity | Reference |
| Enzymatic Epoxidation | Substituted Styrenes | Styrene Monooxygenase | High | >99 | [10] |
| Epoxide Ring-Opening (Lewis Acid) | Styrene Oxide | YCl₃ | Excellent | High regioselectivity | [13] |
| Epoxide Ring-Opening (Solvent-free) | Epoxides | Acetic acid | High | Excellent regioselectivity | [11] |
Direct Halogenation of 2-Amino-2-Phenylethanol
The direct halogenation of the aromatic ring of 2-amino-2-phenylethanol is a conceptually simple approach. However, it is often plagued by a lack of regioselectivity and the potential for side reactions. The amino and hydroxyl groups are activating, ortho-, para-directing groups, which can lead to a mixture of mono- and poly-halogenated products.
-
Causality of Experimental Choices: The choice of halogenating agent and reaction conditions is critical. Milder halogenating agents and carefully controlled stoichiometry might offer some degree of selectivity. However, protecting the amino and/or hydroxyl groups prior to halogenation would likely be necessary to achieve a clean and predictable outcome, adding extra steps to the overall synthesis. For instance, regioselective chlorination of 2-aminopyridines has been achieved using LiCl with Selectfluor, suggesting that specific reagent systems can provide regiocontrol.[1][15]
Due to these challenges, this method is generally less favored for the synthesis of specific, single-isomer halogenated 2-amino-2-phenylethanols compared to the previously discussed routes.
Comparative Summary and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| 1. Via Halohydrin Intermediate | High enantioselectivity, well-established methods, reliable, good substrate scope. | Two-step process, requires handling of borane or specialized enzymes. | Scalable synthesis of a wide variety of enantiopure halogenated 2-amino-2-phenylethanols. |
| 2. Sharpless Asymmetric Aminohydroxylation | Direct, one-step synthesis, high enantioselectivity. | Can have regioselectivity issues, uses stoichiometric osmium in some protocols (though catalytic versions exist), nitrogen source can be complex. | Rapid access to the target compounds, especially when high regioselectivity can be achieved. |
| 3. Via Epoxide Intermediate | Utilizes classical and well-understood reactions, enzymatic epoxidation offers high ee. | Two-step process, regioselectivity of ring-opening needs careful control. | Situations where the chiral epoxide intermediate is readily available or can be synthesized with high purity. |
| 4. Direct Halogenation | Potentially the shortest route. | Poor regioselectivity, potential for over-halogenation and side reactions. | Rapid generation of a diverse library of halogenated analogs for initial screening, where separation of isomers is feasible. |
References
- Sharpless, K. B., et al. (1998). Asymmetric Aminohydroxylation of Olefins.
- Li, A., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2-Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
- Tanielyan, S. K., et al. (2009). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 13(5), 935-938.
- Keck, J., et al. (1972). [Synthesis of new amino-halogen substituted phenyl-amino ethanols]. Arzneimittel-Forschung, 22(5), 861-869.
-
Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Ammonia. Retrieved from [Link]
- Reddy, B. V. S., et al. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
-
Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
- Wang, H., et al. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 17(26), 6342-6345.
- Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry, 1(1), 25-33.
- Panke, S., et al. (2018). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Chemical Science, 9(34), 6951-6955.
-
Allery, M. (2015, May 10). Nucleophilic substitution reactions with ammonia [Video]. YouTube. [Link]
- Kumar, A., & Kumar, S. (2021). Insight into the reaction mechanism of epoxyamine ring opening with HBF4/OEt2. Journal of Molecular Graphics and Modelling, 107, 107963.
- Schrittwieser, J. H., et al. (2021). High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem, 22(14), 2345-2351.
- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(2), 1-10.
-
LibreTexts Chemistry. (2021, June 10). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Retrieved from [Link]
- Grunewald, G. L., & Dahanukar, V. H. (1994). Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 37(19), 3123-3130.
- Sharpless, K. B., et al. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources.
- Thomae, K. (1984).
- Ferreira, F., et al. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules, 29(1), 123.
-
Save My Exams. (2024, October 26). Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
- Easton, C. J., Tan, E. W., & Hay, M. P. (1989). Bromination of N-phthaloylamino acid derivatives.
-
Wikipedia. (2023, October 29). Sharpless oxyamination. Retrieved from [Link]
- Khan, A. T., et al. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 23(11), 2990.
- Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(2), 941-968.
- Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(8), 2536-2537.
-
Galaxy.ai. (2019, October 12). Understanding the Synthesis of Phenylpropanolamine. Retrieved from [Link]
- Bio, M. D., et al. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Organic Process Research & Development, 26(2), 335-343.
-
Maiz, L. (2015, March 18). Nucleophilic substituion of ammonia [Video]. YouTube. [Link]
- Patti, A., et al. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process.
- Ghattas, C., et al. (2017). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Journal of Physical Organic Chemistry, 30(11), e3708.
- Dong, C., et al. (2005). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Science, 309(5744), 2216-2219.
- O'Brien, P., & Sharpless, K. B. (1999). Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols and a diamine. Journal of the Chemical Society, Perkin Transactions 1, (20), 2507-2510.
Sources
- 1. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 7. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
- 8. The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols and a diamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jsynthchem.com [jsynthchem.com]
- 15. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Handling of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride: A Comprehensive Guide to Personal Protective Equipment and Safe Disposal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for handling 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, a halogenated aromatic amino alcohol. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and established safety protocols for its constituent chemical classes to provide a robust framework for risk mitigation.
Hazard Profile: A Composite Assessment
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Based on the known toxicological profiles of halogenated aromatic compounds, amino alcohols, and hydrochloride salts, 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride should be handled with caution, assuming the following potential hazards:
-
Skin Irritation and Corrosion: Halogenated aromatic compounds can cause skin irritation, and in some cases, severe skin burns and chloracne upon prolonged contact.[1][2] The hydrochloride salt can also contribute to skin irritation.
-
Serious Eye Damage/Irritation: Many amino alcohol hydrochlorides are known to cause serious eye irritation or damage.[3] Direct contact with the eyes is likely to cause significant injury.
-
Respiratory Tract Irritation: As a fine powder or aerosol, this compound may cause respiratory irritation.[3]
-
Acute Toxicity (Oral): Similar compounds have been shown to be harmful if swallowed.[3]
-
Environmental Persistence: Halogenated aromatic compounds can be persistent in the environment.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to minimize exposure during the handling of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Fully buttoned laboratory coat | N95 respirator (if not in a ventilated enclosure) |
| Solution Preparation and Transfers | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Not generally required if performed in a fume hood |
| Running Reactions and Work-up | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Not generally required if performed in a fume hood |
| Cleaning Spills | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor/acid gas cartridges |
The Rationale Behind PPE Selection
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles at a minimum.[3] A face shield provides an additional layer of protection against splashes, especially during larger-scale operations or when handling solutions.
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended when handling concentrated solutions.
-
Body Protection: A fully buttoned laboratory coat prevents contamination of personal clothing. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: When handling the solid compound outside of a ventilated enclosure, an N95 respirator will protect against inhalation of fine particles. For significant aerosol generation or in the event of a large spill, an air-purifying respirator with appropriate cartridges is necessary to protect against vapors and particulates.
Procedural Guidance for Safe Handling
Adherence to standard operating procedures is paramount. The following workflow outlines the critical steps for safely handling 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride.
Caption: Workflow for Handling 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride.
Disposal Plan: Environmental Stewardship
Proper disposal of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride and associated waste is crucial to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: Collect un-used solid compound and any grossly contaminated items (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[4][5] Do not mix with non-halogenated waste streams.[2]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Decontamination and Final Disposal
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). Collect the initial rinse as halogenated liquid waste. Subsequent rinses can be collected as non-halogenated waste if the initial rinse is thorough.
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent and then with soap and water.
-
Final Disposal: All collected hazardous waste must be disposed of through a licensed environmental waste management company.[6][7] The primary method of disposal for halogenated organic waste is high-temperature incineration.[6]
By adhering to these guidelines, researchers can confidently and safely handle 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, ensuring both personal safety and environmental responsibility.
References
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
- Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [relevant university EHS website, if applicable]
- Starek, A. (1996). [An outline of chloro-organic compound toxicology]. Roczniki Panstwowego Zakladu Higieny, 47(1), 1–12.
- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
- Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69–76.
-
University of Wisconsin-Milwaukee. (n.d.). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
